molecular formula C2H4O2 B032913 Acetic acid-d4 CAS No. 1186-52-3

Acetic acid-d4

货号: B032913
CAS 编号: 1186-52-3
分子量: 64.08 g/mol
InChI 键: QTBSBXVTEAMEQO-GUEYOVJQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetic acid-d4, also known as deuterated acetic acid, is an isotopically labeled compound where over 99.5% of the hydrogen atoms are replaced by deuterium (D). This high isotopic purity makes it an indispensable solvent and reagent in advanced research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary function is to provide a non-protonated, spectrally inert environment for analyzing the structure and dynamics of organic molecules and biomolecules, eliminating interfering solvent proton signals. Beyond its role as an NMR solvent, this compound serves as a crucial deuterium source in synthetic chemistry for tracing reaction mechanisms, studying kinetic isotope effects, and preparing other deuterated compounds. In metabolic studies and mass spectrometry, it is used to create internal standards for the precise quantification of metabolites and organic acids. The mechanism by which it functions is based on the isotopic substitution; the deuterium atoms provide a distinct spectroscopic signature while maintaining similar chemical properties to the protiated form, allowing researchers to probe molecular interactions and pathways with high fidelity and minimal background interference. This reagent is characterized by its high chemical and isotopic purity, ensuring reliable and reproducible results in sensitive experimental setups. It is an essential tool in analytical chemistry, pharmaceutical research, and biochemistry for elucidating molecular structures and mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

deuterio 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-GUEYOVJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152175
Record name (2H3)Acetic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-52-3
Record name Acetic acid-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Acetic (2H)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Acetic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H3]acetic [2H]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acetic acid-d4 (CD₃COOD), a deuterated isotopologue of acetic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds for various applications, including as NMR solvents, metabolic tracers, and in kinetic isotope effect studies.

Core Chemical and Physical Properties

This compound, also known as per-deuterated acetic acid, is a colorless liquid in which the four protium (¹H) atoms of acetic acid have been replaced with deuterium (²H). This isotopic substitution imparts subtle but significant changes to its physicochemical properties compared to its non-deuterated counterpart.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₂D₄O₂
Molecular Weight 64.08 g/mol [1][2][3][4][5][6][7]
CAS Number 1186-52-3[1][2][4][5]
Density 1.119 g/mL at 25 °C[1][2][3][4][5][8][9][10][11]
Boiling Point 115.5 °C[1][2][3][4][5][8][9][10][11]
Melting Point 15-16 °C[1][2][4][5][8][9][10][11]
Refractive Index (n20/D) 1.368[1][2][4][5][8][9][10][11]
Vapor Pressure 11.4 mmHg at 20 °C[2][4][5][8][9]
Vapor Density 2.07 (vs air)[1][2][4][5][8][9]
Isotopic Purity ≥99.5 atom % D[4][5][8][9]
pKa 5.32 in D₂O[12]
Solubility Soluble in water, ethanol, and ether.[1][12]
Flash Point 40 °C (104 °F) - closed cup[10]
Autoignition Temperature 800 °F (427 °C)[2][4][5][8][9]

Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : this compound is widely used as a solvent in NMR spectroscopy.[13] Its residual proton signal appears at approximately 11.65 ppm (singlet, O-D) and 2.04 ppm (quintet, -CD₃), with a D-H coupling constant of about 2.2 Hz.[3] The ¹³C NMR spectrum shows signals around 179 ppm (carbonyl carbon) and 20 ppm (methyl carbon).[14]

  • Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760-1690 cm⁻¹.[15] For this compound, the O-D stretch will be shifted to a lower frequency (around 2300 cm⁻¹) due to the heavier deuterium atom. The C-D stretching vibrations will also appear at lower wavenumbers compared to C-H stretches.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of this compound at approximately 64.08 Da.[1][2][3][4][5][6][7] The fragmentation pattern will differ from that of acetic acid due to the increased strength of the C-D bonds.

Chemical Reactivity and Stability

This compound is a stable compound but is incompatible with strong oxidizing agents, strong bases, and metals.[1][12] It is also sensitive to moisture.[1][12] The substitution of hydrogen with deuterium leads to a kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. This property is exploited in mechanistic studies and to enhance the metabolic stability of drugs.

Experimental Protocols

Detailed methodologies for determining the key properties of this compound are provided below.

Determination of Melting Point

The melting point of this compound can be determined using a capillary tube method with a melting point apparatus.

  • Sample Preparation : A small amount of liquid this compound is introduced into a capillary tube, which is then sealed. The sample is frozen using a cold bath (e.g., ice-salt or dry ice-acetone).

  • Apparatus Setup : The frozen sample in the capillary tube is placed in a melting point apparatus.

  • Measurement : The sample is heated slowly, at a rate of 1-2 °C per minute, as it approaches its expected melting point.

  • Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[2][9]

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.

  • Sample Preparation : A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup : The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Measurement : The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording : The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][16]

Determination of Density

The density of this compound can be measured using a pycnometer or a digital density meter.

  • Using a Pycnometer :

    • The mass of a clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present, and its mass is measured.

    • The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring the mass.

    • The density of this compound is calculated by dividing the mass of the acid by the volume of the pycnometer.

  • Using a Digital Density Meter :

    • The instrument is calibrated using dry air and deionized water.

    • A small sample of this compound is injected into the oscillating U-tube of the density meter.

    • The instrument measures the change in the oscillation frequency and directly calculates and displays the density.[17]

Determination of pKa

The acid dissociation constant (pKa) of this compound in D₂O can be determined by titration.

  • Sample Preparation : A known concentration of this compound is prepared in D₂O.

  • Titration Setup : A standardized solution of a strong base (e.g., NaOD in D₂O) is used as the titrant. A pH meter with an electrode suitable for non-aqueous solutions is calibrated.

  • Measurement : The titrant is added in small increments to the this compound solution, and the pH is recorded after each addition.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8]

NMR Spectroscopy Protocol
  • Sample Preparation : A sample of the compound to be analyzed is dissolved in this compound. If the sample is a solid, approximately 5-10 mg is used. For a liquid sample, a few drops are sufficient. The solution is transferred to an NMR tube.

  • Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition : A standard one-pulse ¹H NMR experiment is performed. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically acquired for a good signal-to-noise ratio.[10][12]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[16][18]

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition : A background spectrum of the empty salt plates or the clean ATR crystal is collected. Then, the spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[19]

Mass Spectrometry Protocol
  • Sample Introduction : The liquid this compound sample can be introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization : A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is suitable for obtaining the molecular ion.[20] For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid for positive ion mode) and infused into the ESI source.

  • Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range that includes the expected molecular weight of this compound (m/z 64).

  • Data Interpretation : The resulting mass spectrum will show the molecular ion peak and any fragment ions, confirming the molecular weight and providing structural information.

Applications in Metabolic Research and Mechanistic Studies

The unique properties of this compound make it a valuable tool in various research applications.

Tracing Metabolic Pathways

Deuterated acetate is used as a tracer to study metabolic pathways such as the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis.[1][21]

  • TCA Cycle : Acetate-d₃ (CD₃COO⁻) is converted to acetyl-CoA, which enters the TCA cycle. The deuterium labels can be tracked as they are incorporated into various intermediates of the cycle, such as citrate, α-ketoglutarate, and glutamate. This allows for the measurement of metabolic flux through the TCA cycle.[1][2][3][8][9] One deuterium atom is lost during the conversion to citrate.[2][3][8][9] Further deuterium atoms can be lost in subsequent steps of the cycle.[9]

TCA_Cycle_Tracing Acetic acid-d3 Acetic acid-d3 Acetyl-CoA-d3 Acetyl-CoA-d3 Acetic acid-d3->Acetyl-CoA-d3 Activation Citrate-d2 Citrate-d2 Acetyl-CoA-d3->Citrate-d2 Enters TCA Cycle (-1D) alpha-Ketoglutarate-d2 alpha-Ketoglutarate-d2 Citrate-d2->alpha-Ketoglutarate-d2 Glutamate-d2 Glutamate-d2 alpha-Ketoglutarate-d2->Glutamate-d2 Transamination TCA Cycle TCA Cycle alpha-Ketoglutarate-d2->TCA Cycle

Caption: Metabolic fate of Acetic acid-d3 in the TCA cycle.

  • Fatty Acid Synthesis : The acetyl-CoA derived from this compound can also be used for the de novo synthesis of fatty acids. By measuring the incorporation of deuterium into fatty acids, the rate of fatty acid synthesis can be quantified.[22]

Fatty_Acid_Synthesis_Tracing cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Acetyl-CoA-d3_cyt Acetyl-CoA-d3 Malonyl-CoA-d3 Malonyl-CoA-d3 Acetyl-CoA-d3_cyt->Malonyl-CoA-d3 Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA-d3_cyt->Fatty Acid Synthase Malonyl-CoA-d3->Fatty Acid Synthase Deuterated Fatty Acids Deuterated Fatty Acids Fatty Acid Synthase->Deuterated Fatty Acids This compound This compound Acetyl-CoA-d3_mit Acetyl-CoA-d3 This compound->Acetyl-CoA-d3_mit Citrate-d2 Citrate-d2 Acetyl-CoA-d3_mit->Citrate-d2 Citrate-d2->Acetyl-CoA-d3_cyt Citrate Shuttle

Caption: Tracing fatty acid synthesis with this compound.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms. The reaction of hydroxyl radicals (•OH) with acetic acid is an important atmospheric process. By comparing the reaction rates of •OH with acetic acid and this compound, the primary mechanism of the reaction can be determined. A significant KIE is observed when the C-H or O-H bond is broken in the rate-determining step.

KIE_Study cluster_experiment Kinetic Isotope Effect Experiment Reactants Reactants OH Radical OH Radical Products_H Products (kH) OH Radical->Products_H Products_D Products (kD) OH Radical->Products_D Acetic Acid Acetic Acid (CH3COOH) Acetic Acid->Products_H This compound This compound (CD3COOD) This compound->Products_D Measurement Measure Rate Constants (kH and kD) Products_H->Measurement Products_D->Measurement KIE_Calculation Calculate KIE = kH / kD Measurement->KIE_Calculation

Caption: Experimental workflow for a kinetic isotope effect study.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Deuterated Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated acetic acid, a critical isotopically labeled compound with wide-ranging applications in scientific research and pharmaceutical development. This document details various synthetic routes, purification protocols, and analytical methods for quality control, presenting quantitative data in structured tables and illustrating key processes with clear diagrams.

Introduction to Deuterated Acetic Acid

Deuterated acetic acid, in its various isotopic forms such as acetic acid-d1 (CH₃COOD), acetic acid-d3 (CD₃COOH), and acetic acid-d4 (CD₃COOD), serves as an invaluable tool in numerous scientific disciplines. Its applications range from use as a non-protic solvent in NMR spectroscopy to a crucial building block in the synthesis of deuterated pharmaceutical ingredients. The replacement of hydrogen with deuterium atoms can alter the kinetic properties of molecules, a phenomenon known as the kinetic isotope effect, which is leveraged in drug development to improve metabolic stability and pharmacokinetic profiles.

Synthesis of Deuterated Acetic Acid

Several synthetic methodologies have been established for the preparation of deuterated acetic acid. The choice of method often depends on the desired level and position of deuteration, required purity, and scalability. This section outlines the most common and effective synthetic pathways.

Synthesis from Acetic Anhydride and Deuterium Oxide (D₂O)

The hydrolysis of acetic anhydride with heavy water is a straightforward and widely used method for producing both acetic acid-d1 and this compound, depending on the isotopic composition of the starting anhydride.

Reaction: (CH₃CO)₂O + D₂O → 2 CH₃COOD (for acetic acid-d1) or (CD₃CO)₂O + D₂O → 2 CD₃COOD (for this compound)

This reaction is typically carried out by the careful addition of D₂O to acetic anhydride, often with cooling to control the exothermic reaction. A patented production process describes the use of a nano-platinum catalyst on activated carbon to facilitate the reaction at a controlled temperature of 60°C.[1]

Experimental Protocol: Synthesis of Acetic Acid-d1 from Acetic Anhydride and D₂O

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride (1.0 eq).

  • Cool the flask in an ice bath.

  • Slowly add deuterium oxide (1.0 eq) dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting acetic acid-d1 can then be purified by fractional distillation.

Synthesis from Deuterated Malonic Acid

The decarboxylation of deuterated malonic acid is an efficient method for producing acetic acid with deuterium at the methyl position (acetic acid-d3 or this compound). The deuteration of malonic acid can be achieved through H/D exchange with D₂O, followed by thermal decarboxylation. This method is reported to provide nearly quantitative yields of the deuterated acetic acid.[2][3]

Reaction: HOOC-CD₂-COOH → CD₃COOH + CO₂ (simplified)

Experimental Protocol: Synthesis of Acetic Acid-d3 from Malonic Acid

  • Deuteration of Malonic Acid: Dissolve malonic acid in an excess of D₂O. Heat the solution under reflux for several hours to facilitate hydrogen-deuterium exchange at the methylene position. This process can be repeated with fresh D₂O to achieve a high degree of deuteration.

  • Decarboxylation: After removing the excess D₂O under reduced pressure, heat the resulting deuterated malonic acid to its melting point (around 135 °C). The decarboxylation will proceed, yielding crude deuterated acetic acid.

  • The product can be purified by distillation.

Synthesis from Acetyl Chloride and Deuterium Oxide (D₂O)

The hydrolysis of acetyl chloride with D₂O is a rapid and exothermic reaction that yields acetic acid-d1.[4]

Reaction: CH₃COCl + D₂O → CH₃COOD + DCl

Experimental Protocol: Synthesis of Acetic Acid-d1 from Acetyl Chloride and D₂O

  • In a flask protected from atmospheric moisture, place a stoichiometric amount of D₂O (99.6% purity).[4]

  • Slowly add freshly distilled acetyl chloride to the D₂O with stirring, while cooling the reaction vessel in an ice bath to manage the exothermic reaction.[4]

  • Dry nitrogen can be bubbled through the mixture to help remove the dissolved DCl gas.[4]

  • The resulting acetic acid-d1 is then purified, typically by fractional distillation under reduced pressure.[4]

Catalytic Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange of acetic acid offers a route to introduce deuterium without complete synthesis from starting materials. This method often employs transition metal catalysts, such as palladium or iridium, in a deuterated solvent.[5][6][7] The efficiency and regioselectivity of the exchange depend on the catalyst and reaction conditions.

Experimental Protocol: General Procedure for Catalytic H/D Exchange

  • In a sealed reaction vessel, dissolve acetic acid and a suitable catalyst (e.g., a palladium or iridium complex) in a deuterated solvent (e.g., D₂O or a deuterated organic solvent).

  • Heat the mixture to the desired temperature and for the required duration to facilitate the exchange.

  • After the reaction, the catalyst is typically removed by filtration or extraction.

  • The deuterated acetic acid is then isolated and purified, usually by distillation.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods of deuterated acetic acid.

Synthesis MethodReactantsProductTypical Yield (%)Isotopic Purity (atom % D)Reference
Hydrolysis of AnhydrideAcetic Anhydride, D₂OAcetic Acid-d1High>98[4]
Hydrolysis of AnhydrideAcetic Anhydride-d6, D₂OThis compoundHigh>99.5[8]
DecarboxylationDeuterated Malonic AcidAcetic Acid-d3/d4Nearly Quantitative99.3[2]
Hydrolysis of Acyl ChlorideAcetyl Chloride, D₂OAcetic Acid-d1High99.0[4]
Catalytic H/D ExchangeAcetic Acid, D₂O, CatalystDeuterated Acetic AcidVariableVariable[5][6]

Table 1: Comparison of Synthesis Methods for Deuterated Acetic Acid.

Purification of Deuterated Acetic Acid

Achieving high purity is critical for most applications of deuterated acetic acid. The primary impurities are typically residual starting materials, water (H₂O or D₂O), and byproducts from the synthesis.

Fractional Distillation

Fractional distillation is the most common method for purifying deuterated acetic acid, taking advantage of differences in boiling points between the product and impurities.[4][9] For high-purity requirements, multiple distillations may be necessary.

Experimental Protocol: Fractional Distillation of Deuterated Acetic Acid

  • Set up a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is thoroughly dried to prevent isotopic dilution.

  • Charge the distillation flask with the crude deuterated acetic acid.

  • Heat the flask gently to initiate boiling.

  • Collect the distillate in fractions based on the boiling point. The main fraction corresponding to the boiling point of the deuterated acetic acid (approx. 118 °C for non-deuterated) should be collected separately.

  • Monitor the temperature at the head of the column closely to ensure a clean separation.

Fractional Crystallization

Fractional crystallization is a powerful technique for achieving very high purity levels.[4] This method relies on the principle that the crystalline form of a substance is typically purer than the liquid phase from which it crystallizes.

Experimental Protocol: Fractional Crystallization of Deuterated Acetic Acid

  • Cool the deuterated acetic acid sample slowly to just below its freezing point (approx. 16.6 °C for non-deuterated).

  • As crystals form, the impurities will become concentrated in the remaining liquid phase.

  • Separate the crystals from the liquid by filtration or decantation.

  • The process can be repeated by melting the crystals and recrystallizing to further enhance purity.

Removal of Water

Traces of water can be removed by reacting the crude product with a stoichiometric amount of acetic anhydride, which converts the water to acetic acid.[4][10]

Quality Control and Analysis

The purity and isotopic enrichment of the final product must be verified. The most common analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • NMR Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by comparing the integrals of the residual proton signals to a known internal standard. ¹³C and ²H NMR can also provide valuable information about the isotopic purity and the position of deuterium labeling.[9][11][12]

  • GC-MS: This technique separates the components of a mixture and provides mass information for each component. It is highly effective for identifying and quantifying impurities and confirming the mass increase due to deuterium incorporation.[11]

Visualizing the Processes

Synthesis Pathways

Synthesis_Pathways cluster_0 From Acetic Anhydride cluster_1 From Deuterated Malonic Acid cluster_2 From Acetyl Chloride Acetic Anhydride Acetic Anhydride Hydrolysis Hydrolysis Acetic Anhydride->Hydrolysis D2O_1 D₂O D2O_1->Hydrolysis Deuterated Acetic Acid_1 Deuterated Acetic Acid Hydrolysis->Deuterated Acetic Acid_1 Deuterated Malonic Acid Deuterated Malonic Acid Decarboxylation Decarboxylation Deuterated Malonic Acid->Decarboxylation Deuterated Acetic Acid_2 Deuterated Acetic Acid Decarboxylation->Deuterated Acetic Acid_2 Acetyl Chloride Acetyl Chloride Hydrolysis_2 Hydrolysis Acetyl Chloride->Hydrolysis_2 D2O_2 D₂O D2O_2->Hydrolysis_2 Deuterated Acetic Acid_3 Deuterated Acetic Acid Hydrolysis_2->Deuterated Acetic Acid_3 Purification_Workflow Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Partially Purified Partially Purified Fractional Distillation->Partially Purified Fractional Crystallization Fractional Crystallization Partially Purified->Fractional Crystallization High Purity Product High Purity Product Fractional Crystallization->High Purity Product Analysis Analysis High Purity Product->Analysis

References

Acetic Acid-d4: A Technical Guide to Physical Characteristics and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics and stability of Acetic acid-d4 (CD₃COOD), a deuterated form of acetic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, particularly in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic tracer studies.

Core Physical and Chemical Properties

This compound, also known as tetradeuteroacetic acid, is a stable, non-radioactive isotopic analog of acetic acid where the four hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a property that is fundamental to its use in various analytical techniques.

Summary of Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Source(s)
Chemical Formula C₂D₄O₂[1]
Molecular Weight 64.08 g/mol [1][2][3][4][5]
CAS Number 1186-52-3[1][2][4]
EC Number 214-693-4[1][4][5]
Physical Property Value Source(s)
Appearance Colorless liquid[6][7]
Melting Point 15-16 °C (lit.)[1][4][6][8][9][10][11][12][13]
Boiling Point 115.5 °C (lit.)[1][4][6][8][9][10][11][12][13]
Density 1.119 g/mL at 25 °C (lit.)[1][4][6][8][9][10][11][12]
Refractive Index (n20/D) 1.368 (lit.)[4][6][8][9][10][11][12]
Vapor Pressure 11.4 mmHg (20 °C)[4][8][9][10][11][12]
Vapor Density 2.07 (vs air)[4][8][9][10][11][12]
Flash Point 40 °C (104 °F)[8][14]
Solubility Soluble in water, ethanol, and ether[1][6][8][14]
Isotopic & Chemical Purity Value Source(s)
Isotopic Purity (atom % D) ≥99.5% to ≥99.9%[2][4][5][9][10][11][15]
Chemical Purity ≥99%[4][10][15]

Stability and Storage

Proper handling and storage are crucial to maintain the isotopic and chemical integrity of this compound.

Stability: this compound is a stable compound under standard laboratory conditions.[6][7][8] However, it is sensitive to moisture and can undergo hydrogen-deuterium (H/D) exchange, particularly at the acidic carboxyl position, if exposed to atmospheric or dissolved water.[6][8] It is incompatible with strong acids, bases, oxidizing agents, and a variety of metals and other materials.[6][7][8][16]

Storage Conditions: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][16][17][18] Storage at room temperature is generally recommended.[2][16][17] For products without a specified expiration date, routine inspection is advised to ensure performance.[19][20] The recommended shelf life for acetic acid (non-deuterated) is generally 2 years, which can serve as a guideline.

Experimental Protocols

Detailed methodologies are critical for the effective use of this compound in research. Below are representative protocols for its application in NMR spectroscopy and as a metabolic tracer.

Protocol 1: Quantitative NMR (qNMR) Sample Preparation

This protocol outlines the general steps for preparing a sample for quantitative analysis using this compound as a solvent and internal standard.

Objective: To accurately determine the concentration of an analyte in a sample.

Materials:

  • Analyte of interest

  • This compound (as solvent)

  • Internal standard (if not using the solvent signal for quantification)

  • 5 mm NMR tubes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

Methodology:

  • Preparation of Internal Standard Stock Solution (if applicable):

    • Accurately weigh a known amount of a suitable internal standard.

    • Dissolve the internal standard in a precise volume of this compound to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a precise volume of either pure this compound or the internal standard stock solution. For ¹H NMR of organic compounds, a sample quantity of 5-25 mg is typical.[6]

    • Ensure complete dissolution by vortexing or gentle sonication.[9]

  • Filtration:

    • To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][16]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure full relaxation between pulses.[2]

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure accurate integration. A delay of 30 seconds is often sufficient for small molecules.[2][11]

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[11][18]

  • Data Processing and Quantification:

    • Apply appropriate line broadening (e.g., 0.3 Hz) to improve the S/N.[2]

    • Carefully phase and baseline correct the spectrum.[2]

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the analyte concentration using the established qNMR equations, taking into account the number of protons, molecular weights, and masses of the analyte and standard.[2]

Protocol 2: this compound as a Tracer in Metabolic Flux Analysis

This protocol provides a general framework for using this compound to trace metabolic pathways, such as fatty acid and tricarboxylic acid (TCA) cycle flux.

Objective: To track the incorporation of deuterium from this compound into various metabolites.

Materials:

  • Cell culture or animal model system

  • This compound

  • Appropriate vehicle for administration (e.g., conjugated to bovine serum albumin for cell culture)

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Tracer Preparation:

    • For in vitro studies, prepare a stock solution of this compound. It may be necessary to conjugate it to a carrier protein like fatty acid-free BSA to facilitate cellular uptake.[1]

  • Experimental System Treatment:

    • In Vitro: Introduce the this compound tracer to the cell culture medium at a defined concentration and for a specific duration.

    • In Vivo: Administer the this compound tracer to the animal model through an appropriate route (e.g., oral gavage, intravenous infusion).

  • Sample Collection:

    • At various time points, collect samples (e.g., cells, plasma, tissue).

    • Immediately quench metabolic activity, for example, by flash-freezing in liquid nitrogen or adding a cold quenching solution like acetonitrile.[17]

  • Metabolite Extraction:

    • Extract metabolites from the collected samples using a suitable protocol (e.g., protein precipitation, liquid-liquid extraction).[17]

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS system.

    • Monitor the mass isotopologue distribution of downstream metabolites to detect the incorporation of deuterium.

  • Data Analysis:

    • Calculate the rate of tracer incorporation into different metabolic pools. This provides insights into the flux through specific metabolic pathways.[1][19]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Weigh Analyte dissolve Dissolve Analyte in This compound +/- Standard prep_analyte->dissolve prep_standard Prepare Internal Standard Solution prep_standard->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire 1H NMR Spectrum (Set d1, ns, pulse angle) filter->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate caption Workflow for Quantitative NMR (qNMR) using this compound. Metabolic_Tracer_Workflow cluster_exp Experiment cluster_analysis Analysis prep_tracer Prepare this compound Tracer administer Administer Tracer to Cell Culture or Animal Model prep_tracer->administer collect Collect Samples at Time Points administer->collect quench Quench Metabolic Activity collect->quench extract Extract Metabolites quench->extract analyze Analyze by LC-MS/MS extract->analyze data_analysis Determine Isotope Incorporation & Flux analyze->data_analysis caption Workflow for a Metabolic Tracer Study using this compound.

References

A Technical Guide to the Isotopic Purity and Enrichment of Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of Acetic acid-d4 (CD3COOD). It details common synthesis routes, experimental protocols for determining isotopic enrichment by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and presents typical commercial specifications. This document is intended to be a valuable resource for professionals in research and drug development who utilize deuterated compounds.

Isotopic Purity and Enrichment Levels of this compound

This compound is a deuterated isotopologue of acetic acid where all four hydrogen atoms have been replaced with deuterium. The terms "isotopic purity" and "isotopic enrichment" are often used interchangeably, but they can have slightly different meanings. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while isotopic purity, or "atom % D," refers to the overall percentage of deuterium in the molecule. For commercially available this compound, the specifications typically refer to the atom % D.

The isotopic purity of commercially available this compound is generally very high, reflecting its common use as an NMR solvent and a building block in the synthesis of deuterated active pharmaceutical ingredients. Below is a summary of typical isotopic purity levels offered by various suppliers.

Table 1: Commercial Isotopic Purity and Enrichment Levels of this compound
SupplierProduct Name/GradeStated Isotopic Purity (atom % D)Chemical Purity
Sigma-AldrichThis compound≥99.9%[1]≥99% (CP)[1]
Sigma-AldrichThis compound≥99.5%[2]≥99% (CP)[2]
Cambridge Isotope Laboratories, Inc.Acetic acid-D₄ (D, 99.5%)99.5%99.5%[3]
Thermo Scientific Alfa AesarAcetic acid-d{4}, 99.5% (Isotopic)99.5%Not specified
MilliporeSigma (MagniSolv™)This compound, deuteration degree min. 99.5%min. 99.5%[4]Not specified
Mesbah EnergyThis compound ≥ 98.5 atom%D≥98.5%[5]Not specified

Synthesis of this compound

The synthesis of highly enriched this compound requires methods that facilitate extensive hydrogen-deuterium exchange or the use of deuterated starting materials.

One common laboratory-scale method involves the decarboxylation of deuterated malonic acid.[3] The general principle of the malonic ester synthesis involves the formation of a carboxylic acid from diethyl malonate or a similar substrate. For the synthesis of this compound, a deuterated version of malonic acid is used.

Another reported method involves the electrocatalytic deuteron-dechlorination of trichloroacetic acid in heavy water (D₂O). A patented production process also describes a method starting from glacial acetic acid and heavy water using a catalyst.[6]

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic purity and enrichment is critical for quality control and for the interpretation of experimental results where this compound is used. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Isotopic Enrichment by 2H-NMR Spectroscopy

Deuterium (²H or D) NMR spectroscopy is a powerful technique for determining the degree of deuteration at specific sites within a molecule. The following protocol is based on the principles outlined in the OIV (International Organisation of Vine and Wine) methods for isotopic analysis of acetic acid.[5][7]

Objective: To determine the atom % D of this compound by ²H-NMR.

Materials and Equipment:

  • This compound sample

  • NMR spectrometer with a deuterium probe

  • High-precision NMR tubes (e.g., 5 mm)

  • Deuterated solvent with a known isotopic purity (e.g., Chloroform-d) for locking, if the sample is not neat.

  • Internal standard with a known concentration and deuterium content (optional, for quantification).

Protocol:

  • Sample Preparation:

    • If analyzing a neat sample of this compound, carefully transfer an appropriate amount (typically 0.5-0.7 mL) into a clean, dry NMR tube.

    • If dilution is necessary, use a deuterated solvent with a very high and certified isotopic purity to avoid introducing contaminating signals.

    • Ensure the sample is free of particulate matter.

  • NMR Spectrometer Setup:

    • Tune and match the deuterium probe according to the manufacturer's instructions.

    • Lock the spectrometer on the deuterium signal of the solvent or, if running neat, an external lock may be used.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a ²H-NMR spectrum of the this compound sample. Key parameters to consider are:

      • Pulse Angle: A 90° pulse is typically used.

      • Acquisition Time (AT): Should be sufficient to allow the FID to decay completely (e.g., 2-4 seconds).

      • Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the deuterium nuclei to ensure full relaxation and accurate integration.

      • Number of Scans (NS): An adequate number of scans should be co-added to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

    • Acquire a corresponding ¹H-NMR spectrum to detect and quantify any residual proton signals (CHD₂- and -OH).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate the deuterium signal(s) in the ²H spectrum. For this compound, you would expect to see signals for the -CD₃ and -O-D groups.

    • In the ¹H spectrum, integrate any residual proton signals corresponding to CHD₂COOD and CD₃COOD.

    • The isotopic enrichment (Atom % D) can be calculated by comparing the integrals of the deuterium signals in the ²H spectrum with the residual proton signals in the ¹H spectrum. The formula for a specific site is:

      • Atom % D = [Integral(²H) / (Integral(²H) + Integral(¹H))] * 100%

Diagram 1: Workflow for Isotopic Purity Analysis of this compound by NMR

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting prep_sample Prepare Sample (Neat or Diluted) setup_nmr Spectrometer Setup (Tune, Lock, Shim) prep_sample->setup_nmr acq_2h Acquire 2H Spectrum setup_nmr->acq_2h acq_1h Acquire 1H Spectrum setup_nmr->acq_1h process_spectra Process Spectra (FT, Phase, Baseline) acq_2h->process_spectra acq_1h->process_spectra integrate_signals Integrate 2H and Residual 1H Signals process_spectra->integrate_signals calculate_purity Calculate Isotopic Purity integrate_signals->calculate_purity report Final Report calculate_purity->report

Caption: Workflow for NMR-based determination of isotopic purity.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a highly sensitive technique that can determine the isotopic distribution of a molecule by separating its isotopologues based on their mass-to-charge ratio (m/z).[8]

Objective: To determine the isotopic purity of this compound by analyzing the relative abundance of its isotopologues using HRMS.

Materials and Equipment:

  • This compound sample

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

  • Electrospray ionization (ESI) source

  • High-purity solvents (e.g., methanol, water, acetonitrile)

  • Syringe pump for direct infusion or an LC system for sample introduction.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1-10 µg/mL in methanol/water). The concentration should be optimized to obtain a stable and strong signal without causing detector saturation.

    • For ESI in negative ion mode, a basic modifier like ammonium hydroxide can be added to facilitate deprotonation to form [M-D]⁻.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Set up the instrument for full scan acquisition in the appropriate mass range to cover all expected isotopologues of acetic acid (e.g., m/z 60-70 for the deprotonated molecule).

    • Set the mass resolution to a high value (e.g., >60,000) to clearly resolve the isotopic peaks.[4]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either by direct infusion using a syringe pump or via an LC system. Direct infusion is often sufficient for pure samples.

    • Acquire the mass spectrum, ensuring a stable ion signal and averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis and Calculation:

    • Extract the high-resolution mass spectrum for the molecular ion cluster of acetic acid.

    • Identify and integrate the peak intensities for each isotopologue. For this compound (C₂D₄O₂), the most abundant ion will be for the fully deuterated species. You will also see smaller peaks for isotopologues with fewer deuterium atoms (e.g., C₂HD₃O₂, C₂H₂D₂O₂, etc.) and peaks corresponding to the natural abundance of ¹³C.

    • The isotopic purity is calculated based on the relative intensities of the different isotopologues. A simplified calculation is:

      • % Purity (d₄) = [Intensity(d₄) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃) + Intensity(d₄))] * 100%

    • For a more accurate calculation, the contribution of natural abundance ¹³C to the M+1 peak of a lower isotopologue must be deconvoluted from the signal of the M peak of the next higher isotopologue.[9][10][11] Specialized software can aid in these calculations.

Diagram 2: Logical Flow for Isotopic Purity Calculation from MS Data

G start Acquire High-Resolution Mass Spectrum extract_cluster Extract Ion Cluster for Acetic Acid start->extract_cluster identify_peaks Identify and Integrate Isotopologue Peaks (d0, d1, d2, d3, d4) extract_cluster->identify_peaks deconvolute Deconvolute 13C Contributions (Optional) identify_peaks->deconvolute sum_intensities Sum All Isotopologue Intensities identify_peaks->sum_intensities Raw Intensities deconvolute->sum_intensities Corrected Intensities calculate_purity Calculate Purity for Each Isotopologue sum_intensities->calculate_purity report Report Isotopic Distribution and Purity calculate_purity->report

Caption: Process for calculating isotopic purity from mass spectrometry data.

Conclusion

The isotopic purity of this compound is a critical parameter for its application in research and development. Commercially available products typically offer very high levels of deuterium enrichment, commonly exceeding 99.5 atom % D. The verification of this purity can be rigorously performed using well-established analytical techniques such as ²H-NMR and high-resolution mass spectrometry. The detailed protocols and workflows provided in this guide offer a robust framework for scientists and researchers to accurately assess the isotopic integrity of this compound, ensuring the quality and reliability of their experimental outcomes.

References

A Technical Guide to High-Purity Acetic Acid-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves researchers, scientists, and drug development professionals by providing comprehensive information on high-purity Acetic acid-d4 (CD3COOD). The guide details its applications, commercial suppliers, and the technical specifications required for rigorous scientific research.

Introduction to this compound

This compound, also known as tetradeuteroacetic acid, is the isotopically substituted form of acetic acid where the four hydrogen atoms have been replaced with deuterium.[1][2] This substitution makes it an invaluable tool in various research fields, primarily due to its properties as a nuclear magnetic resonance (NMR) solvent and as a building block for synthesizing deuterated molecules.[3] Its chemical formula is CD3COOD, and it has a molecular weight of approximately 64.08 g/mol .[4]

In the pharmaceutical industry, acetic acid and its derivatives are fundamental. They serve as versatile solvents, reagents in the synthesis of active pharmaceutical ingredients (APIs), and pH regulators in drug formulations.[5][6][7] The deuterated form, this compound, is particularly crucial for NMR-based analysis, which is essential for quality control and the structural elucidation of newly synthesized compounds.[8][9]

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide high-purity this compound for research and pharmaceutical development. The primary distinction between products often lies in the degree of deuteration (isotopic purity) and overall chemical purity. Below is a summary of leading suppliers and their typical product specifications.

Key Commercial Suppliers:

  • Sigma-Aldrich (Merck KGaA): A major global supplier offering various grades of this compound, including different isotopic purities and formulations with or without tetramethylsilane (TMS) as an internal NMR standard.[9]

  • Cambridge Isotope Laboratories, Inc. (CIL): Specializes in stable isotope-labeled compounds and offers high-purity this compound specifically for use in biomolecular NMR.[3]

  • Simson Pharma Limited: A manufacturer and exporter that provides this compound accompanied by a Certificate of Analysis.[10]

  • Norell: Known for NMR tubes and accessories, Norell also supplies high-purity deuterated solvents, including this compound.[2]

  • Fisher Scientific: A major distributor that offers this compound from manufacturers like MilliporeSigma.[8]

  • SR Group: An India-based supplier and distributor offering this compound for research purposes.[4]

Data Presentation: Comparative Product Specifications

The following tables summarize the quantitative data for high-purity this compound available from leading commercial suppliers. This allows for a direct comparison of key quality attributes.

Table 1: Isotopic and Chemical Purity

Supplier/BrandProduct Number (Example)Isotopic Purity (atom % D)Chemical Purity (Assay)Water Content
Sigma-Aldrich151785≥99.5%[11]≥99% (CP)[11]≤0.0500%[11]
Sigma-Aldrich233315≥99.9%≥99% (CP)≤0.0500%
Sigma-Aldrich416886≥99.5%[12]≥99.00%[9]≤0.0500%
Cambridge Isotope LabsDLM-1299.5%[3]99.5%[3]Not Specified
MilliporeSigma (via Fisher)M8150360010min. 99.5%[8]99.5% min.[8]Not Specified
SR GroupQF-719999.9%[4]95%[4]Not Specified

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number1186-52-3
Molecular FormulaCD3CO2D[4]
Molecular Weight64.08 g/mol
Density~1.119 g/mL at 25 °C
Boiling Point~115.5 °C
Melting Point~15-16 °C
Refractive Indexn20/D ~1.368

Applications in Research and Drug Development

High-purity this compound is indispensable in modern research, particularly in the following areas:

  • NMR Spectroscopy: Its most common application is as a deuterated solvent for NMR analysis.[1][2] The absence of protons prevents interference with the signals from the analyte, allowing for clear structural determination of organic compounds. Some products contain 0.03% (v/v) TMS as a convenient internal reference standard.[9][12]

  • Synthesis of Labeled Compounds: this compound serves as a deuterating agent or a building block in the synthesis of more complex isotope-labeled molecules. These labeled compounds are used as internal standards in quantitative mass spectrometry or as probes to study reaction mechanisms and metabolic pathways. For example, it has been used in the synthesis of deuterated conjugated linoleic acid.[9][12]

  • Drug Solubility and Formulation Studies: In pharmaceutical development, understanding and improving the solubility of weakly basic drugs is critical. Acetic acid can be used as a processing aid to ionize the drug, thereby increasing its solubility in organic solvents for processes like spray dried dispersion (SDD) manufacturing.[13] Deuterated acetic acid can be used in mechanistic NMR studies to quantify the degree of drug protonation in these formulations.[13]

Experimental Protocols and Methodologies

Protocol 1: Sample Preparation for qNMR Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the purity of chemical substances. This compound is often used as the solvent for this purpose.

Objective: To prepare a sample for purity determination using qNMR with an internal standard.

Materials:

  • This compound (≥99.5 atom % D)[1]

  • Internal Standard (e.g., maleic acid, certified reference material)

  • Analyte (the compound whose purity is to be determined)

  • High-precision analytical balance

  • NMR tube

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a Stock Solution of the Internal Standard: Accurately weigh a precise amount of the internal standard and dissolve it in a known volume of this compound in a volumetric flask.

  • Prepare the Analyte Solution: Accurately weigh a precise amount of the analyte.

  • Combine and Dissolve: Transfer the weighed analyte into a clean vial. Using a calibrated pipette, add a precise volume of the internal standard stock solution to the vial. Ensure the analyte fully dissolves; gentle vortexing may be applied.

  • Transfer to NMR Tube: Transfer an appropriate volume (typically 0.6-0.7 mL) of the final solution into a clean, dry NMR tube.

  • Acquire NMR Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Ensure acquisition parameters are set for quantitative analysis (e.g., long relaxation delay).

  • Data Processing and Calculation: Integrate the signals corresponding to the analyte and the internal standard. Purity is calculated based on the integral values, the number of protons for each signal, and the initial weights of the analyte and standard.

Protocol 2: Synthesis of a Deuterated Ester

Objective: To demonstrate the use of this compound as a reagent in the synthesis of a deuterated ester via Fischer esterification.

Materials:

  • This compound (CD3COOD)

  • An alcohol (e.g., Ethanol, CH3CH2OH)

  • A strong acid catalyst (e.g., sulfuric acid-d2, D2SO4)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound and a molar excess of the alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of sulfuric acid-d2 to the mixture.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with cold D2O, a saturated sodium bicarbonate solution (in D2O), and finally a brine solution (in D2O) to neutralize the acid and remove water-soluble components.

  • Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the excess alcohol using a rotary evaporator.

  • Purification and Analysis: The resulting crude deuterated ester can be purified by distillation or column chromatography. The final product's identity and isotopic purity should be confirmed by NMR and mass spectrometry.

Visualizations

The following diagrams illustrate key workflows relevant to sourcing and utilizing high-purity this compound in a research environment.

G cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Supplier Evaluation cluster_2 Phase 3: Procurement & Verification A Identify Research Need (e.g., NMR Solvent, Synthesis) B Define Purity Specs (Isotopic & Chemical Purity) A->B C Identify Potential Suppliers (e.g., Sigma-Aldrich, CIL) B->C D Request Quotes & Certificates of Analysis (CoA) C->D E Compare Specifications (Purity, Price, Availability) D->E F Place Order with Selected Supplier E->F G Receive & Log Material F->G H In-house QC Verification (e.g., NMR check) G->H I Release for Research Use H->I

Caption: Logical workflow for selecting and procuring high-purity this compound.

G start Start: Analyte Received prep 1. Prepare Sample - Weigh Analyte & Std. - Dissolve in this compound start->prep transfer 2. Transfer to NMR Tube prep->transfer acquire 3. Acquire Spectrum in NMR Spectrometer transfer->acquire process 4. Process Data - Phasing & Baseline Correction - Integration acquire->process calculate 5. Calculate Purity Using Integral Values process->calculate decision Purity Meets Specification? calculate->decision pass Pass: Report Result decision->pass Yes fail Fail: Review & Re-test decision->fail No

Caption: Experimental workflow for quantitative NMR (qNMR) using this compound.

References

Safety precautions and handling guidelines for Acetic acid-d4.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling guidelines for Acetic acid-d4 (CD₃CO₂D). Given its corrosive and flammable nature, strict adherence to safety protocols is essential to mitigate risks in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor that causes severe skin burns and serious eye damage.[1][2][3] The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1][3][4][5]

  • H314: Causes severe skin burns and eye damage.[1][3][4][5]

  • H318: Causes serious eye damage.[1][2]

Signal Word: Danger[1][2][4]

Physical, Chemical, and Toxicological Properties

Quantitative data regarding the properties and toxicity of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

Property Value References
Molecular Formula CD₃CO₂D [6][7]
Molecular Weight 64.08 g/mol [6][7]
Appearance Colorless clear liquid [5]
Density 1.119 - 1.12 g/cm³ at 25 °C [2][6]
Melting Point 15 - 16 °C [5][6]
Boiling Point 115.5 - 116 °C [5][6]
Flash Point 40 °C (104 °F) - closed cup [5][6]
Vapor Pressure 11.4 mmHg at 20 °C [6]
Vapor Density 2.07 (vs air) [6]
Autoignition Temp. 800 °F (427 °C) [6]
Water Solubility Miscible in any proportion [2]

| Isotopic Purity | ≥99.5 atom % D |[5][6] |

Table 2: Toxicological Data for this compound

Endpoint Value / Observation References
Acute Toxicity Not classified as acutely toxic (oral, dermal, inhalation) but is harmful due to corrosive effects. [1]
Skin Corrosion Category 1A: Causes severe skin burns. [2]
Eye Damage Category 1: Causes serious eye damage, with risk of blindness. [1][2]
LC50 (Inhalation) Mouse, 1 h: 5620 ppm. [1]
Health Effects Ingestion or inhalation can cause damage to respiratory and digestive tracts, leading to symptoms such as edema, perforation of the esophagus, pancreatitis, cardiovascular collapse, shock, and death. [1]

| Isotope Toxicity | The primary toxicity is associated with the corrosive properties of acetic acid itself; the deuterium isotope effect on toxicity is not considered significant in typical handling scenarios. |[8] |

Note: Detailed experimental protocols for the toxicological endpoints listed are not provided in the source safety data sheets. The data is presented as reported by the suppliers.

Handling and Storage Procedures

Proper handling and storage are critical to ensure safety and maintain the integrity of the material.

Safe Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][4][10]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

  • Use only non-sparking tools.[1][5][10]

  • Avoid breathing vapors, mist, or gas.[1]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][4][11]

  • Store locked up.[1][4]

  • Keep away from incompatible materials such as oxidizing agents, soluble carbonates, hydroxides, metals, peroxides, and nitric acid.[1][2]

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage 4. Storage prep1 Review SDS prep2 Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 h1 Work in Chemical Fume Hood prep2->h1 h2 Ground/Bond Equipment h1->h2 h3 Use Non-Sparking Tools h2->h3 h4 Dispense Required Amount h3->h4 p1 Tightly Seal Container h4->p1 p2 Clean Work Area p1->p2 p3 Doff PPE Correctly p2->p3 p4 Wash Hands Thoroughly p3->p4 s1 Store in Cool, Dry, Well-Ventilated Area p4->s1 s2 Keep Away from Incompatible Materials s1->s2

A logical workflow for the safe handling of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to minimize exposure.

  • Engineering Controls: Handle the product in a chemical fume hood to ensure adequate ventilation.[9] Eyewash stations and safety showers must be readily accessible.[10][12]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2][10]

  • Skin Protection: Wear suitable protective clothing, such as a lab coat or synthetic apron.[1][12]

  • Hand Protection: Use chemical-resistant gloves tested according to standards like EN 374.[2]

  • Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[1][6][10] For large spills or fires, a self-contained breathing apparatus (SCBA) is required.[1][12]

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9][10]

  • After Skin Contact: Immediately remove all contaminated clothing. Flush the skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3][12]

  • After Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][2][4][10]

  • After Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2][4][12]

Spill Response:

  • Evacuate personnel from the area and ensure adequate ventilation.[2][10]

  • Remove all sources of ignition.[3][10]

  • Wear full personal protective equipment, including respiratory protection.[2][3]

  • Contain the spill using inert absorbent material such as sand, diatomaceous earth, or an acid binder.[2][10]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[10]

  • Do not allow the product to enter drains or surface water.[1][2][4]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][10]

  • Specific Hazards: The vapor is flammable and heavier than air, which can lead to the formation of explosive mixtures with air and travel to an ignition source.[2][10] Containers may explode when heated.[10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][10]

G Emergency Response Workflow for this compound Spill cluster_assess 1. Assess & Secure cluster_protect 2. Protect cluster_contain 3. Contain & Clean cluster_final 4. Final Steps spill Spill Occurs a1 Evacuate Immediate Area spill->a1 a2 Alert Others & Call for Help a1->a2 a3 Remove All Ignition Sources a2->a3 p1 Don Full PPE (Gloves, Goggles, Face Shield, Apron) a3->p1 p2 Use SCBA for Large Spills or Poor Ventilation p1->p2 c1 Contain Spill with Inert Absorbent Material p2->c1 c2 Use Non-Sparking Tools to Collect Absorbed Waste c1->c2 c3 Place Waste in Labeled, Closed Container c2->c3 f1 Decontaminate Spill Area c3->f1 f2 Dispose of Waste via Approved Channels f1->f2 f3 Seek Medical Attention if Exposure Occurred f1->f3

A procedural workflow for responding to an this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

References

Acetic Acid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Acetic Acid-d4 (CAS: 1186-52-3) for Researchers, Scientists, and Drug Development Professionals.

This guide provides comprehensive technical information on this compound, a deuterated isotopologue of acetic acid. It is intended to be a valuable resource for professionals in research and development, particularly in the fields of analytical chemistry, drug discovery, and metabolic research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and illustrates a key workflow in which it is utilized.

Core Data Presentation

This compound, also known as deuterated acetic acid or per-deutero acetic acid, is a stable, non-radioactive isotopic form of acetic acid where the four hydrogen atoms have been replaced with deuterium.[1] This substitution imparts a higher molecular weight without significantly altering its chemical properties, making it an invaluable tool in various scientific applications.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1186-52-3[3]
Molecular Formula C₂D₄O₂[4]
Linear Formula CD₃CO₂D[3]
Molecular Weight 64.08 g/mol [3]
Appearance Colorless liquid[4]
Density 1.119 g/mL at 25 °C[3]
Melting Point 15-16 °C[3]
Boiling Point 115.5 °C[3]
Refractive Index n20/D 1.368[3]
Isotopic Purity ≥99.5 atom % D[3]
Solubility Soluble in water, ethanol, and ether.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

A common method for the preparation of this compound involves the hydrolysis of acetic anhydride with deuterium oxide (heavy water).[5]

Materials:

  • Acetic anhydride (10 kg)

  • Deuterium oxide (D₂O, 2.06 kg)

  • Catalyst (as prepared in the referenced patent, e.g., nano-platinum based)[5]

  • Flask equipped for oil bath heating and magnetic stirring

  • Argon gas supply

  • Distillation apparatus

Procedure:

  • To a flask, add 10 kg of acetic anhydride and an appropriate amount of the prepared catalyst.[5]

  • Set up the flask in an oil bath at 60°C with magnetic stirring.[5]

  • Introduce an inert atmosphere using argon gas.[5]

  • Add deuterium oxide in portions of 0.2 kg. The reaction mixture will initially be a two-phase immiscible liquid.[5]

  • Continue stirring at 60°C. The completion of the reaction for each portion is indicated by the liquid becoming homogeneous.[5]

  • After the previous portion has fully reacted, add the next portion of deuterium oxide.[5]

  • The reaction progress can be monitored using ¹H NMR spectroscopy by observing the disappearance of the reactant signal peaks.[5]

  • After the addition of a total of 2.06 kg of deuterium oxide and the complete disappearance of the starting material signals in the NMR spectrum, the reaction is complete.[5]

  • Purify the resulting this compound by rectification (distillation).[5]

Application in Quantitative NMR (qNMR) Spectroscopy

This compound is widely used as a solvent in NMR spectroscopy.[1] The following protocol outlines its use for the quantitative analysis of a drug substance.

Materials:

  • This compound (as the deuterated solvent)

  • Drug substance (analyte)

  • Internal Standard (IS), e.g., Trimethyl-d9-acetic acid

  • 5 mm NMR tubes

  • Volumetric flasks (10 mL)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)[6]

Procedure:

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh approximately 10 mg of the internal standard into a 10 mL volumetric flask.
  • Dissolve the standard in this compound and make up to the mark.
  • Calculate the exact concentration of the stock solution.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the drug substance into a vial.
  • Accurately transfer 500 µL of the internal standard stock solution to the vial.
  • Add an additional 500 µL of this compound to the vial.
  • Vortex the vial until the sample and standard are completely dissolved.
  • Transfer the solution to a 5 mm NMR tube.[7]

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, such as a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[8]

4. Data Processing and Quantification:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N.[8]
  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved signal of the analyte and the signal of the internal standard.
  • Calculate the purity of the analyte using the following equation:

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the use of a deuterated internal standard, such as this compound, in a bioanalytical method for drug quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Addition of Deuterated Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Transfer and Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute lc_ms Injection into LC-MS/MS reconstitute->lc_ms separation Chromatographic Separation lc_ms->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Analyte in Unknowns calibration->quantification

Bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is a versatile and indispensable tool in modern research and development. Its primary application as a deuterated solvent in NMR spectroscopy facilitates the structural elucidation and quantification of a wide range of compounds.[9] Furthermore, its role extends to its use as a starting material for the synthesis of other deuterated molecules and as an internal standard in mass spectrometry-based bioanalysis, where it significantly improves the accuracy and precision of quantitative methods.[1] A thorough understanding of its properties and applications, as detailed in this guide, is crucial for its effective utilization in advancing scientific discovery and drug development.

References

An In-depth Technical Guide to the NMR Spectrum of Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of acetic acid-d4 (CD₃CO₂D), a deuterated solvent widely used in NMR spectroscopy. This document details the characteristic chemical shifts, coupling constants, and multiplicities observed in ¹H, ¹³C, and ²H NMR spectra. Furthermore, it outlines standardized experimental protocols for acquiring high-quality NMR data and includes visualizations to elucidate the fundamental principles and structural relationships.

Data Presentation

The quantitative NMR data for this compound is summarized in the tables below for easy reference and comparison. These values are compiled from various spectroscopic databases and literature sources.[1][2][3][4]

Table 1: ¹H NMR Spectral Data for this compound

The proton NMR spectrum of this compound is characterized by residual proton signals from the methyl and carboxylic acid groups due to incomplete deuteration.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.53 - 11.65Singlet (broad)-Residual CO₂H
~2.03 - 2.04Quintet (1:2:3:2:1)J(H,D) ≈ 2.2Residual CH D₂

Note: The chemical shift of the acidic proton is highly dependent on concentration, temperature, and the presence of water.[2]

Table 2: ¹³C NMR Spectral Data for this compound

The carbon-13 NMR spectrum shows two distinct signals corresponding to the carbonyl and methyl carbons. The coupling to deuterium is a key feature.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~178.4 - 179.0Singlet (broad)-C O₂D
~20.0Septet (1:3:6:7:6:3:1)J(C,D) ≈ 20C D₃

Note: The multiplicity arises from the coupling of the carbon atom to the three deuterium atoms (spin I=1).[1][2][5]

Table 3: ²H (Deuterium) NMR Spectral Data for this compound

Deuterium NMR provides direct observation of the deuterium nuclei.

Chemical Shift (δ) ppmMultiplicityAssignment
~11.5BroadCO₂D
~2.0BroadCD

Note: Deuterium spectra are often broad due to the quadrupolar nature of the deuterium nucleus.

Experimental Protocols

Acquiring high-quality NMR spectra of this compound, whether as a solvent or an analyte, requires careful sample preparation and instrument setup.

Sample Preparation
  • Solvent Purity : Use high-purity this compound (≥99.5 atom % D) to minimize residual proton signals.[6]

  • Sample Handling : Handle the solvent in a dry environment, under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent moisture contamination which can affect the acidic proton signal.[7]

  • Analyte Concentration : For use as a solvent, dissolve 5-25 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of this compound.

  • NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[6]

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence : Standard single-pulse sequence.

  • Temperature : 298 K (25 °C).[3]

  • Number of Scans : 16 to 64, depending on the concentration of residual protons.[8]

  • Relaxation Delay (d1) : 1-5 seconds. A longer delay may be needed for quantitative measurements.

  • Acquisition Time (at) : 2-4 seconds.[8]

  • Spectral Width (sw) : 12-16 ppm.

  • Referencing : The residual CHD₂ signal can be referenced to ~2.04 ppm.

¹³C NMR Spectroscopy:

  • Pulse Sequence : Standard single-pulse with proton decoupling.

  • Temperature : 298 K (25 °C).[3][4]

  • Number of Scans : 512 or more, as ¹³C is less sensitive.[3][4]

  • Relaxation Delay (d1) : 2 seconds.

  • Acquisition Time (at) : 1-2 seconds.[3][4]

  • Spectral Width (sw) : 200-250 ppm.

  • Referencing : The CD₃ signal can be referenced to ~20.0 ppm.[2][5]

²H NMR Spectroscopy:

  • Pulse Sequence : Standard single-pulse sequence without proton decoupling.

  • Temperature : 303 K.[9]

  • Number of Scans : Sufficient to obtain a good signal-to-noise ratio (e.g., 200).[9]

  • Relaxation Delay (d1) : 1 second.

  • Acquisition Time (at) : ~5.5 seconds.[9]

  • Spectral Width (sw) : ~20 ppm.[9]

Mandatory Visualization

The following diagrams illustrate the principles of NMR and the specific couplings observed in the spectrum of this compound.

NMR_Signal_Origin cluster_molecule This compound (CD₃CO₂D) Molecule cluster_nmr Observed NMR Signals C1 ¹³C (Carbonyl) Signal_C1 δ ~178 ppm C1->Signal_C1 ¹³C NMR C2 ¹³C (Methyl) Signal_C2 δ ~20 ppm C2->Signal_C2 ¹³C NMR H_res ¹H (Residual) Signal_H_res δ ~2.04 ppm H_res->Signal_H_res ¹H NMR D_acid ²H (Acidic) Signal_D Deuterium Signals D_acid->Signal_D ²H NMR D_methyl ²H (Methyl) D_methyl->Signal_D ²H NMR

Caption: Origin of NMR signals from different nuclei in this compound.

Spin_Spin_Coupling cluster_proton ¹H NMR of Residual CHD₂ cluster_carbon ¹³C NMR of CD₃ Group H ¹H Multiplicity_H Quintet (1:2:3:2:1) H->Multiplicity_H Couples with 2 x ²H D1 ²H D2 ²H C ¹³C Multiplicity_C Septet (1:3:6:7:6:3:1) C->Multiplicity_C Couples with 3 x ²H D3 ²H D4 ²H D5 ²H

Caption: Spin-spin coupling patterns in the ¹H and ¹³C NMR of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Acetic acid-d4 (CD₃CO₂D). Due to the limited availability of direct experimental mass spectra for this specific isotopically labeled compound in public databases, this guide leverages the well-documented fragmentation of its non-deuterated analog, acetic acid (CH₃COOH), to predict its behavior under electron ionization (EI). Understanding these fragmentation patterns is critical for the accurate identification and quantification of this compound in various research and development applications, including its use as an internal standard in metabolic studies.

Predicted Mass Spectrometry Fragmentation Data

The electron ionization mass spectrum of standard acetic acid is characterized by several key fragments.[1] By accounting for the mass shift introduced by the four deuterium atoms in this compound (a total mass increase of 4 Da), we can predict the corresponding fragmentation pattern. The molecular weight of this compound is 64.08 g/mol .[2][3][4] The predicted quantitative data for the major fragments of this compound is summarized in the table below. The relative intensities are estimated based on the typical fragmentation of short-chain carboxylic acids and the known spectrum of unlabeled acetic acid, where the acetyl cation is the most abundant fragment (base peak).[1]

Fragment IonProposed StructurePredicted m/zPredicted Relative Intensity (%)
Molecular Ion[CD₃COOD]⁺6440
Loss of Deuteroxyl Radical[CD₃CO]⁺46100 (Base Peak)
Loss of Trideuteriomethyl Radical[COOD]⁺4860
Trideuteriomethyl Cation[CD₃]⁺1820

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of bond cleavages to produce characteristic fragment ions. The logical relationship of this fragmentation cascade is depicted in the following diagram.

fragmentation_pathway M [CD3COOD]+• m/z = 64 F1 [CD3CO]+ m/z = 46 M->F1 - •OD F2 [COOD]+ m/z = 48 M->F2 - •CD3 F3 [CD3]+ m/z = 18 F1->F3 - CO experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dilution Dilution in Solvent Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Fragment Ion Identification Detection->Identification Quantification Quantification Identification->Quantification

References

The Deuterium Switch: An In-depth Technical Guide to the Applications of Deuterated Compounds in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium, have emerged as indispensable tools in modern scientific research. This seemingly subtle isotopic substitution imparts unique physicochemical properties that are leveraged to enhance drug efficacy, trace metabolic pathways, and improve the precision of analytical techniques. This technical guide provides a comprehensive overview of the core applications of deuterated compounds, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate key processes for researchers, scientists, and drug development professionals.

Applications in Drug Discovery and Development: The Kinetic Isotope Effect

The strategic replacement of hydrogen with deuterium can significantly alter the metabolic fate of drug candidates, a phenomenon driven by the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break.[1] In drug metabolism, many enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1] By substituting a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this cleavage can be slowed, leading to a decreased rate of metabolism.[1] This can result in an improved pharmacokinetic profile, including a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency and lower side effects.[2][3][4]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism Reactant_H Drug (R-H) TS_H Transition State Reactant_H->TS_H Ea(H) Reactant_D Deuterated Drug (R-D) Product_H Metabolite (R-OH) TS_H->Product_H Product_D Metabolite (R-OH) Result_H Faster Metabolism Product_H->Result_H TS_D Transition State Reactant_D->TS_D Ea(D) > Ea(H) TS_D->Product_D Result_D Slower Metabolism (KIE > 1) Product_D->Result_D Enzyme CYP450 Enzyme Enzyme->TS_H Enzyme->TS_D

The Kinetic Isotope Effect slows C-D bond cleavage, reducing drug metabolism.
Quantitative Data from Clinical Trials

The impact of deuteration on pharmacokinetics is evident in several approved drugs.

Table 1: Pharmacokinetic Comparison of Deutetrabenazine vs. Tetrabenazine

ParameterDeutetrabenazine (d6-Tetrabenazine)TetrabenazineFold Change
Active Metabolites (α+β)-HTBZ (α+β)-HTBZ
Half-life (t½)~8.6 - 9.6 hours~4.8 - 5.0 hours~1.8 - 2.0
AUCinf (Exposure)~542 ng·hr/mL~261 ng·hr/mL~2.1
Cmax (Peak Concentration)~74.6 ng/mL~61.6 ng/mL~1.2
Data compiled from studies on the pharmacokinetics of deutetrabenazine and tetrabenazine.[3][5][6][7]

Deutetrabenazine (Austedo®) is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[4] Deuteration of the two methoxy groups slows their metabolism by CYP2D6, resulting in a longer half-life and reduced peak plasma concentrations of the active metabolites.[3][8] This allows for a lower and less frequent dosing regimen with improved tolerability.[3]

Table 2: Efficacy and Safety of Deucravacitinib (Deuterated TYK2 Inhibitor) vs. Tofacitinib (Pan-JAK Inhibitor) for Plaque Psoriasis

Outcome (at 12-16 weeks)Deucravacitinib (6 mg QD)Tofacitinib (10 mg BID)
Efficacy
PASI-75 Response RateHighHigh
PGA 0/1 (Clear/Almost Clear)HighHigh
Safety
Treatment-Emergent Adverse EventsLower IncidenceHigher Incidence
SelectivityHighly selective for TYK2Inhibits JAK1/2/3
Data compiled from network meta-analyses and comparative studies.[9][10][11][12]

Deucravacitinib is a selective TYK2 inhibitor where deuteration enhances its selectivity and provides a favorable safety profile compared to less selective JAK inhibitors like tofacitinib.[11][12]

Applications as Tracers in Metabolic Research

Deuterated compounds are invaluable tools for tracing metabolic pathways in vivo without the use of radioactive isotopes.[13] By introducing a deuterated substrate, such as [6,6'-²H₂]-glucose, into a biological system, researchers can track its conversion into various metabolites using techniques like Deuterium Metabolic Imaging (DMI) with Magnetic Resonance Spectroscopy (MRS) or mass spectrometry.[13][14][15] This provides a dynamic view of metabolic fluxes and can reveal metabolic reprogramming in diseases like cancer.[14][16]

Workflow for an In Vivo Deuterium Metabolic Tracer Study Start Start Subject_Prep Subject Preparation (e.g., Fasting) Start->Subject_Prep Tracer_Admin Administer Deuterated Tracer (e.g., Oral [6,6'-²H₂]-glucose) Subject_Prep->Tracer_Admin Incubation Metabolic Incorporation (Steady-state or Dynamic) Tracer_Admin->Incubation Data_Acq Data Acquisition (e.g., 3D MRSI for DMI or Blood/Tissue Sampling for MS) Incubation->Data_Acq Data_Proc Data Processing (Spectral Fitting or Sample Extraction & Derivatization) Data_Acq->Data_Proc Data_Analysis Data Analysis (Generate Metabolic Maps or Quantify Isotopologue Enrichment) Data_Proc->Data_Analysis End End Data_Analysis->End

A typical workflow for an in vivo metabolic study using a deuterated tracer.
Experimental Protocol: Deuterium Metabolic Imaging (DMI) with [6,6'-²H₂]-glucose

This protocol outlines the key steps for a human brain DMI study.[14][15][17]

  • Subject Preparation: The subject fasts overnight to establish a metabolic baseline.

  • Tracer Administration: The subject orally consumes a solution of [6,6'-²H₂]-glucose (e.g., 0.75 g/kg body weight) dissolved in water.

  • Metabolic Incorporation: For steady-state imaging, a waiting period of approximately 45-90 minutes allows for the deuterated glucose to be metabolized into downstream products like lactate and glutamate/glutamine.[15]

  • MRI Data Acquisition:

    • The subject is positioned in a clinical MRI scanner (e.g., 3T or 7T) equipped with a deuterium-capable radiofrequency coil.

    • Anatomical reference images (e.g., T1-weighted MRI) are acquired.

    • A 3D Magnetic Resonance Spectroscopic Imaging (MRSI) sequence is used to acquire the deuterium signal from the entire brain over a period of time.[14][17]

  • Data Processing: The raw MRSI data is processed, which includes spectral fitting to quantify the signals from deuterated glucose, lactate, glutamate/glutamine, and water (HOD) at each spatial location (voxel).[15]

  • Data Analysis: The quantified metabolite signals are used to generate 3D metabolic maps, which are then overlaid on the anatomical MRI images to visualize regional variations in glucose metabolism.[14][15]

Applications in Analytical Techniques

Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry and are also used to enhance resolution in Nuclear Magnetic Resonance (NMR) spectroscopy and for contrast in neutron scattering studies.

Quantitative Mass Spectrometry

In liquid chromatography-mass spectrometry (LC-MS), deuterated analogues of the analyte of interest serve as ideal internal standards.[18][19] Because they are chemically almost identical to the analyte, they co-elute during chromatography and exhibit the same ionization efficiency and matrix effects.[18][19] However, their higher mass allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample before processing, any loss of analyte during sample preparation is mirrored by a proportional loss of the standard, enabling highly accurate and precise quantification.[2][18]

Quantitative LC-MS/MS Workflow with a Deuterated Internal Standard Start Start Sample_Prep Sample Preparation (e.g., Plasma, Tissue Homogenate) Start->Sample_Prep Spike_IS Spike with Known Amount of Deuterated Internal Standard Sample_Prep->Spike_IS Extraction Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) Spike_IS->Extraction LC_Sep LC Separation (Analyte and IS Co-elute) Extraction->LC_Sep MS_Detect MS/MS Detection (Monitor Specific Transitions for Analyte and IS) LC_Sep->MS_Detect Data_Proc Data Processing (Integrate Peak Areas) MS_Detect->Data_Proc Quant Quantification (Calculate Analyte/IS Ratio, Determine Concentration from Calibration Curve) Data_Proc->Quant End End Quant->End General Workflow for the Synthesis of a Deuterated Compound Start Start Route_Design Synthetic Route Design (Choose Deuteration Strategy) Start->Route_Design Reaction Chemical Reaction (e.g., H-D Exchange with D₂O and a Catalyst, or use of Deuterated Reagents) Route_Design->Reaction Monitoring Reaction Monitoring (e.g., NMR, MS to check Deuterium Incorporation) Reaction->Monitoring Workup Reaction Work-up and Product Isolation Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Characterization (Confirm Structure and Isotopic Purity via NMR, MS) Purification->Characterization End End Characterization->End

References

Difference between Acetic acid-d4 and Acetic acid-d3.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Acetic acid-d4 and Acetic acid-d3

For researchers, scientists, and drug development professionals, the precise selection of isotopically labeled compounds is paramount for experimental success. Acetic acid, a fundamental building block and solvent, is often required in its deuterated forms. Understanding the subtle yet critical differences between its isotopologues, specifically this compound and Acetic acid-d3, is essential for accurate data interpretation and meaningful results in applications ranging from NMR spectroscopy to metabolic tracing.

This technical guide provides a comprehensive comparison of this compound and Acetic acid-d3, detailing their structural distinctions, physicochemical properties, and primary applications. It includes summaries of quantitative data, relevant experimental methodologies, and logical diagrams to elucidate their core differences and guide researchers in selecting the appropriate compound for their needs.

Core Structural and Isotopic Differences

The fundamental difference between this compound and Acetic acid-d3 lies in the location and number of deuterium atoms substituting for hydrogen atoms.

  • This compound (CD₃CO₂D) : Also known as per-deuterated acetic acid, all four hydrogen atoms are replaced by deuterium. This includes the three hydrogens of the methyl group (-CH₃) and the single hydrogen of the carboxylic acid group (-COOH).[1][2][3]

  • Acetic acid-d3 (CD₃CO₂H) : In this isotopologue, only the three hydrogen atoms on the methyl group are replaced by deuterium. The carboxylic acid group retains its acidic proton.[4][5]

This distinction is critical. The presence of the exchangeable acidic proton in Acetic acid-d3 (CD₃CO₂H) versus the deuteron in this compound (CD₃CO₂D) governs their respective applications, particularly in NMR spectroscopy and hydrogen-deuterium exchange studies.

Caption: Chemical structures of this compound and Acetic acid-d3.

Comparative Physicochemical Properties

The difference in isotopic composition leads to slight variations in the physical and chemical properties of the two molecules. These properties are summarized below.

PropertyThis compoundAcetic acid-d3Non-Deuterated Acetic Acid
Synonyms Acetic-d3 acid-d, Tetradeuteroacetic acid[6]Acetic acid-2,2,2-d3[7]Glacial Acetic Acid[8]
CAS Number 1186-52-3[2]1112-02-3[4]64-19-7[9]
Molecular Formula C₂D₄O₂[1][10]C₂HD₃O₂[11]C₂H₄O₂[8]
Molecular Weight 64.08 g/mol [2]63.07 g/mol [4]60.05 g/mol [8]
Melting Point 15-16 °C[2][10]16.2 °C[4]16.6 °C[8]
Boiling Point 115.5 °C[2][10]117-118 °C[4]117-118 °C
Density 1.119 g/mL at 25 °C[2][10]1.101 g/mL at 25 °C[4]1.049 g/mL at 25 °C
Refractive Index n20/D 1.368[2][10]n20/D 1.369[4]n20/D 1.372
Isotopic Purity Typically ≥99.5 atom % D[2]Typically ≥99 atom % D[4]N/A

A noteworthy chemical difference is the acidity. Due to the kinetic isotope effect, the C-D bond is stronger than the C-H bond. This leads to a slight difference in the electron-donating properties of the methyl group. The CD₃ group is a slightly better electron donor than the CH₃ group, which results in Acetic acid-d3 being a slightly weaker acid than its non-deuterated counterpart.[12]

Applications in Research and Development

The choice between this compound and Acetic acid-d3 is dictated entirely by the experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • This compound : It is widely used as a deuterated, polar, and protic solvent in NMR spectroscopy.[13][14] Its primary advantage is that it produces no interfering solvent signals in ¹H NMR spectra, allowing for clear analysis of the analyte.[15] The residual proton signal of this compound is typically a quintet due to coupling with deuterium.

  • Acetic acid-d3 : This compound is generally not used as an NMR solvent. The presence of the exchangeable carboxylic proton (-COOH) would produce a large, broad signal in the ¹H NMR spectrum, obscuring signals from the analyte, particularly those in the downfield region.

Mass Spectrometry (MS)

Both isotopologues serve as excellent internal standards for quantitative analysis by GC- or LC-mass spectrometry.[1][7][11] The deuterated standard is chemically identical to the analyte but has a different mass, allowing for precise quantification while correcting for sample loss during preparation and matrix effects during ionization.[16]

  • Selection Criteria : The choice between d3 and d4 depends on the analyte. If one is quantifying acetic acid itself, either can be used. If Acetic acid-d3 is used to quantify a derivative where the carboxylic proton is lost, it serves its purpose well. This compound provides a larger mass shift (M+4) compared to Acetic acid-d3 (M+3), which can be advantageous in separating the standard's signal from the natural isotopic distribution of the analyte, especially for low-concentration samples.[2][4]

Isotopic Labeling and Mechanistic Studies

Deuterium labeling is a powerful tool for tracing metabolic pathways and elucidating reaction mechanisms.[17][18]

  • This compound : Can be used to introduce deuterium into molecules to study hydrogen-deuterium exchange (HDX) at both exchangeable and non-exchangeable sites.[16]

  • Acetic acid-d3 : Is ideal for specifically labeling a methyl group in a target molecule through synthesis. This allows researchers to track the fate of the acetyl group in metabolic processes or chemical reactions without complications from the exchangeable carboxylic acid position.[18]

start Select Deuterated Acetic Acid app Define Application start->app nmr NMR Spectroscopy app->nmr Solvent? ms Mass Spectrometry app->ms Internal Standard? labeling Isotopic Labeling app->labeling Tracer? d4_choice Use this compound (CD₃CO₂D) nmr->d4_choice ms->d4_choice d3_choice Use Acetic Acid-d3 (CD₃CO₂H) ms->d3_choice labeling->d4_choice labeling->d3_choice reason1 Reason: - Fully deuterated solvent - No interfering ¹H signal d4_choice->reason1 reason3 Reason: - Internal Standard (M+4) - HDX studies d4_choice->reason3 reason2 Reason: - Internal Standard (M+3) - Specific methyl group labeling d3_choice->reason2 cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Prepare Calibration Standards (Analyte + IS) p3 Matrix Cleanup (e.g., Protein Precipitation) p1->p3 p2 Prepare Unknown Samples (Sample + IS) p2->p3 a1 Inject onto LC System p3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (Monitor m/z for Analyte & IS) a2->a3 d1 Integrate Peak Areas (Analyte and IS) a3->d1 d2 Calculate Peak Area Ratios (Analyte / IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

References

Methodological & Application

Using Acetic Acid-d4 as a Solvent for NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid-d4 (CD₃CO₂D) is a deuterated carboxylic acid that serves as a valuable, albeit specialized, solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties as a polar, protic solvent make it particularly suitable for the analysis of specific classes of compounds and for studying phenomena involving proton exchange. This document provides detailed application notes and protocols for the effective use of this compound in your NMR experiments.

Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its proper use. Key data is summarized in the tables below.

Physical Properties
PropertyValue
Molecular Formula C₂D₄O₂
Molecular Weight 64.08 g/mol [1]
Appearance Colorless liquid[1]
Density 1.119 g/mL at 25 °C[1][2]
Melting Point 15-16 °C[1][2]
Boiling Point 115.5 °C[1][2]
Refractive Index n20/D 1.368[2]
Isotopic Purity Typically ≥99.5 atom % D[2]
NMR Spectroscopic Properties

The residual proton and carbon signals of this compound are important to recognize in your NMR spectra.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H (Residual CD₂H) ~2.03-2.09Quintet~2
¹H (Residual CO₂H) ~11.53-11.7Singlet (broad)-
¹³C (CD₃) ~20.0Septet~20
¹³C (CO₂D) ~178.4-180.0Singlet-

Note: Chemical shifts can be influenced by factors such as temperature, concentration, and the solute.

Logical Workflow for Deuterated Solvent Selection

The choice of an appropriate deuterated solvent is a critical step in NMR sample preparation. The following diagram illustrates a logical workflow for selecting a suitable solvent, including considerations that might lead to the choice of this compound.

Solvent_Selection_Workflow start Start: Analyte for NMR Analysis solubility Assess Analyte Solubility (Polar vs. Non-polar) start->solubility polar_q Is Analyte Polar? solubility->polar_q reactivity Consider Analyte Reactivity (Acid/Base Sensitivity, Exchangeable Protons) acidic_q Is an Acidic Environment Tolerated or Required? reactivity->acidic_q nonpolar_solvents Consider Non-polar Solvents (e.g., CDCl₃, C₆D₆) polar_q->nonpolar_solvents No polar_solvents Consider Polar Solvents (e.g., DMSO-d₆, D₂O, CD₃OD) polar_q->polar_solvents Yes test_solubility Perform Small-Scale Solubility Test nonpolar_solvents->test_solubility polar_solvents->reactivity acetic_acid Select Acetic Acid-d₄ acidic_q->acetic_acid Yes other_polar Select Other Polar Solvent acidic_q->other_polar No acetic_acid->test_solubility other_polar->test_solubility soluble_q Is Analyte Soluble? test_solubility->soluble_q soluble_q->solubility No prepare_sample Prepare NMR Sample soluble_q->prepare_sample Yes

Caption: A flowchart for selecting a deuterated NMR solvent.

Application Notes

This compound is particularly useful in the following applications:

  • Analysis of Compounds with Labile Protons: For molecules containing highly acidic or rapidly exchanging protons (e.g., in carboxylic acids, phenols, and certain amines), this compound can slow down the exchange rate compared to solvents like D₂O, allowing for the observation of distinct signals.

  • Studying Hydrogen Bonding: The carboxylic acid functionality of this compound can engage in hydrogen bonding interactions with the analyte, which can be studied by observing changes in chemical shifts.

  • Reaction Monitoring in Acidic Conditions: For reactions that are carried out in acidic media, using this compound as the NMR solvent allows for direct monitoring of the reaction progress without the need for workup and solvent exchange.

  • NMR of Polar Analytes: It is an effective solvent for highly polar compounds that have poor solubility in less polar organic solvents.

  • Metabolomics: In metabolomics studies, particularly for the analysis of polar metabolites, an acidic extraction and subsequent analysis in a compatible solvent like this compound can be advantageous.

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Spectroscopy in this compound

This protocol outlines the standard procedure for preparing a sample for NMR analysis using this compound.

Materials:

  • Analyte of interest

  • This compound (≥99.5% D)

  • NMR tube (5 mm, high precision)

  • Vial for dissolution

  • Pipette or syringe

  • Filter (e.g., cotton plug in a Pasteur pipette) if the sample contains particulates

Procedure:

  • Determine Sample Amount:

    • For ¹H NMR, use approximately 5-25 mg of your compound.

    • For ¹³C NMR, a higher concentration is generally required, typically 50-100 mg.

  • Dissolution:

    • Weigh the desired amount of your analyte into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of this compound to the vial.

    • Gently vortex or swirl the vial to dissolve the sample completely. If necessary, gentle heating may be applied, but be cautious of sample degradation.

  • Filtration (if necessary):

    • If the solution contains any suspended particles, filter it through a cotton plug in a Pasteur pipette directly into the NMR tube. Particulates can degrade the quality of the NMR spectrum.

  • Transfer to NMR Tube:

    • Carefully transfer the clear solution from the vial into the NMR tube using a clean pipette or syringe.

    • Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a height of about 4-5 cm.

  • Capping and Labeling:

    • Cap the NMR tube securely.

    • Label the tube clearly with the sample identification.

Protocol 2: NMR Analysis of a Polar Peptide

This protocol provides a specific workflow for the analysis of a polar peptide where solubility in common NMR solvents is limited.

Objective: To obtain a high-resolution ¹H NMR spectrum of a polar peptide.

Workflow Diagram:

Peptide_NMR_Workflow start Start: Lyophilized Polar Peptide dissolve Dissolve 5-10 mg of Peptide in 0.6 mL Acetic Acid-d₄ start->dissolve vortex Vortex Gently to Ensure Complete Dissolution dissolve->vortex transfer Transfer Solution to 5 mm NMR Tube vortex->transfer nmr_acq NMR Data Acquisition (¹H, COSY, TOCSY) transfer->nmr_acq processing Data Processing (Phasing, Baseline Correction, Referencing) nmr_acq->processing analysis Spectral Analysis and Resonance Assignment processing->analysis

Caption: Workflow for NMR analysis of a polar peptide in this compound.

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the lyophilized peptide into a clean vial.

    • Add 0.6 mL of this compound.

    • Gently vortex until the peptide is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of this compound.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If further structural information is needed, acquire 2D NMR spectra such as COSY and TOCSY to aid in resonance assignment.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, baseline correction, and referencing the residual solvent peak.

    • Analyze the spectra to identify spin systems and assign proton resonances to the amino acid residues of the peptide.

Protocol 3: Metabolite Extraction from Biological Tissue for NMR Analysis

This protocol describes an acid-based extraction method for polar metabolites from biological tissue, which is compatible with subsequent NMR analysis in this compound.

Materials:

  • Biological tissue (e.g., liver, muscle), flash-frozen in liquid nitrogen

  • Mortar and pestle, pre-cooled with liquid nitrogen

  • Perchloric acid (PCA), ice-cold

  • Potassium hydroxide (KOH) for neutralization

  • Centrifuge

  • Lyophilizer

  • This compound

Workflow Diagram:

Metabolite_Extraction_Workflow start Start: Frozen Tissue Sample grind Grind Tissue to a Fine Powder under Liquid Nitrogen start->grind extract Extract with Ice-Cold Perchloric Acid grind->extract centrifuge1 Centrifuge to Pellet Precipitated Proteins extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant neutralize Neutralize with KOH supernatant->neutralize lyophilize Lyophilize Supernatant to Dryness supernatant->lyophilize centrifuge2 Centrifuge to Remove KClO₄ Precipitate neutralize->centrifuge2 centrifuge2->supernatant Collect Supernatant reconstitute Reconstitute in Acetic Acid-d₄ lyophilize->reconstitute nmr_analysis NMR Analysis reconstitute->nmr_analysis

Caption: Workflow for acidic extraction of metabolites for NMR analysis.

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • In a pre-cooled mortar, grind the tissue to a fine powder under liquid nitrogen.

  • Acid Extraction:

    • Add a suitable volume of ice-cold perchloric acid to the powdered tissue and homogenize thoroughly.

    • Allow the mixture to stand on ice for a specified time (e.g., 30 minutes) to ensure complete protein precipitation.

  • Centrifugation and Neutralization:

    • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4 °C to pellet the precipitated proteins and cell debris.

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding a solution of KOH. This will precipitate the perchlorate as potassium perchlorate.

  • Final Preparation:

    • Centrifuge the neutralized extract to remove the potassium perchlorate precipitate.

    • Lyophilize the resulting supernatant to dryness.

    • Reconstitute the dried extract in 0.6 mL of this compound for NMR analysis, following Protocol 1 for sample preparation.

Safety Precautions

  • This compound is corrosive and flammable. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

By following these guidelines and protocols, researchers can effectively utilize this compound as a specialized solvent to obtain high-quality NMR data for a variety of applications in chemistry, biochemistry, and drug development.

References

Application Notes: Metabolic Labeling with Acetic Acid-d4 for Cellular Lipogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable, non-radioactive isotopes is a powerful technique for elucidating the dynamics of metabolic pathways. Acetic acid-d4 (CD₃COOD), a deuterated analog of acetic acid, serves as an excellent tracer for monitoring de novo lipogenesis (DNL), the process of synthesizing new fatty acids. Once it enters the cell, this compound is converted into acetyl-CoA-d3, a fundamental building block for the fatty acid synthase (FASN) complex. By tracking the incorporation of deuterium into newly synthesized fatty acids using mass spectrometry, researchers can quantitatively assess the rate of DNL and investigate how this pathway is modulated by various stimuli, genetic modifications, or therapeutic agents. This approach offers a dynamic view of cellular metabolism that is not achievable with static measurements of metabolite levels.

Principle of the Method

The protocol is based on the metabolic incorporation of deuterium from this compound into the fatty acid carbon backbone. Cellular acetyl-CoA synthetase converts this compound to acetyl-CoA-d3. This labeled acetyl-CoA then enters the fatty acid synthesis pathway. The FASN complex sequentially adds two-carbon units from malonyl-CoA (derived from acetyl-CoA) to a growing acyl chain. The primary product of FASN is palmitate (a 16-carbon saturated fatty acid), which can be further elongated and desaturated to produce a variety of other fatty acids. By measuring the mass isotopologue distribution (MID) of fatty acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), one can determine the fraction of the fatty acid pool that is newly synthesized.

Applications in Research and Drug Development

  • Elucidating Disease Mechanisms: This technique is instrumental in studying the dysregulation of lipid metabolism in diseases such as cancer, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. By tracing the flow of acetate into fatty acids, researchers can identify metabolic reprogramming associated with the disease state.

  • Drug Discovery and Development: These studies are used to assess the on-target and off-target effects of drugs on lipid metabolism. For example, it can be used to evaluate how a drug influences fatty acid synthesis, particularly for compounds targeting enzymes like FASN or acetyl-CoA carboxylase (ACC).

  • Signal Transduction Studies: The method can be employed to investigate how signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, regulate fatty acid synthesis in response to cellular energy status.

Data Presentation

The following table presents representative data from a hypothetical experiment designed to investigate the effect of an AMPK activator on de novo lipogenesis in a cancer cell line using this compound labeling.

Fatty AcidTreatmentIsotopic Enrichment (% of Total Fatty Acid Pool)Fold Change vs. Control
Palmitate (C16:0) Control15.2 ± 1.81.0
AMPK Activator8.5 ± 1.10.56
Stearate (C18:0) Control12.8 ± 1.51.0
AMPK Activator7.1 ± 0.90.55
Oleate (C18:1) Control10.5 ± 1.31.0
AMPK Activator6.2 ± 0.80.59

This table illustrates the expected decrease in the synthesis of new fatty acids upon the activation of AMPK, a known inhibitor of de novo lipogenesis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound

Materials:

  • Adherent mammalian cells (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound (CD₃COOD)

  • AMPK activator (e.g., A-769662) or other compound of interest

  • Trypsin-EDTA

  • Cell scraper

  • Ice-cold methanol

  • Chloroform

  • 0.1 M Sodium Acetate

  • Nitrogen gas evaporator

  • Glass vials for lipid extraction

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling. Culture cells in complete medium under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the standard cell culture medium with the desired final concentration of this compound. A starting concentration of 1-5 mM is recommended, but this should be optimized for the specific cell line and experimental goals. For drug treatment experiments, prepare a labeling medium with the compound of interest (e.g., AMPK activator) and a vehicle control.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells twice with sterile PBS to remove residual unlabeled acetate.

    • Add the pre-warmed labeling medium (with or without the test compound) to the cells.

  • Incubation: Incubate the cells for a defined period. A time course of 4, 8, 12, and 24 hours is recommended to determine the optimal labeling window.

  • Cell Harvest and Lipid Extraction:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a glass tube.

    • Perform a lipid extraction using a standard method such as the Bligh-Dyer procedure. Briefly, add chloroform and a saline solution (e.g., 0.1 M sodium acetate) to the methanol lysate to achieve a final chloroform:methanol:aqueous phase ratio of approximately 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

  • Sample Preparation for Mass Spectrometry:

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

    • The dried lipid extract is now ready for derivatization and analysis by GC-MS or for direct infusion/LC-MS analysis.

Protocol 2: Sample Preparation and GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Dried lipid extract from Protocol 1

  • Methanolic HCl (e.g., 2.5% H₂SO₄ in methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable column (e.g., DB-Wax)

Procedure:

  • Derivatization to FAMEs:

    • Add methanolic HCl to the dried lipid extract.

    • Heat the mixture at 80°C for 1 hour to convert fatty acids to their methyl esters.

    • After cooling, add hexane and saturated NaCl solution and vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAMEs sample into the GC-MS.

    • Use an appropriate temperature gradient to separate the different FAMEs.

    • Acquire mass spectra in full scan mode to identify the FAMEs based on their retention times and fragmentation patterns.

  • Data Analysis:

    • Analyze the mass spectra to determine the isotopic enrichment in the fatty acids by measuring the relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.).

    • The percentage of newly synthesized fatty acids can be calculated based on the isotopic enrichment relative to the precursor pool enrichment.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells in 6-well Plates prepare_media Prepare Labeling Medium (with this compound ± Compound) labeling Wash and Add Labeling Medium prepare_media->labeling incubation Incubate (4-24h) labeling->incubation harvest Harvest Cells & Quench Metabolism incubation->harvest extraction Lipid Extraction (Bligh-Dyer) harvest->extraction drying Dry Lipid Extract extraction->drying derivatization Derivatization to FAMEs drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Isotopologue Distribution) gcms->data_analysis

Caption: Experimental workflow for metabolic labeling with this compound.

AMPK_signaling_pathway cluster_input Cellular Inputs cluster_pathway Metabolic & Signaling Pathway acetate_d4 This compound acetyl_coa_d3 Acetyl-CoA-d3 acetate_d4->acetyl_coa_d3 ACSS2 ampk_activator AMPK Activator (e.g., A-769662) ampk AMPK ampk_activator->ampk Activates acc Acetyl-CoA Carboxylase (ACC) malonyl_coa Malonyl-CoA-d3 acetyl_coa_d3->malonyl_coa ampk->acc Inhibits (via phosphorylation) acc->malonyl_coa Carboxylation fasn Fatty Acid Synthase (FASN) malonyl_coa->fasn fatty_acids Newly Synthesized Deuterated Fatty Acids fasn->fatty_acids

Caption: AMPK regulation of de novo lipogenesis from this compound.

Application Notes: Acetic Acid-d4 as an Internal Standard for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetic acid is a key metabolite in various biological processes and a significant component in food and industrial products. Accurate quantification of acetic acid is crucial for research in areas such as gut microbiome metabolism, disease biomarker discovery, and quality control in the food and beverage industry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as acetic acid-d4 (CD₃COOD), is essential for achieving accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1] this compound is an ideal internal standard as it shares nearly identical physicochemical properties with the unlabeled acetic acid, ensuring they behave similarly during extraction, chromatography, and ionization.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. The internal standard and the analyte are affected proportionally by any sample loss during preparation or fluctuations in the mass spectrometer's signal. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved.

Experimental Protocols

Two primary methodologies are presented for the quantification of acetic acid using this compound as an internal standard: a derivatization method and a direct injection (underivatized) method.

Protocol 1: Quantification of Acetic Acid with Derivatization

This protocol is suitable for samples where increased sensitivity and chromatographic retention are required. Derivatization of short-chain fatty acids (SCFAs) like acetic acid can improve their chromatographic behavior and ionization efficiency.[2]

1. Materials and Reagents

  • Acetic Acid Standard

  • This compound (Internal Standard)

  • Methanol (MeOH), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Isopropanol (IPA), LC/MS Grade

  • Nanopure Water

  • Derivatization Reagent: 20 mM Triphenylphosphine (TPP), 20 mM 2,2'-Dipyridyl disulfide (DPDS), and 20 mM 2-picolylamine (2-PA) in ACN.[2]

  • Biological matrix (e.g., microbial supernatant, plasma)

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of acetic acid in methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.[2]

  • Calibration Standards: Serially dilute the analyte stock solution to prepare calibration standards ranging from 5 to 500 µg/mL.[2]

  • Internal Standard Spiking Solution: Spike the internal standard stock solution into all calibration standards and samples at a 1:10 (v/v) ratio.[2]

3. Sample Preparation (Derivatization)

  • In a 1 mL 96-well plate, add 200 µL of ACN and 100 µL of the derivatization reagent.[2]

  • Add 10 µL of the standard or sample.[2]

  • Seal the plate and incubate at 60°C for 10 minutes.[2]

  • Dry the derivatized samples in a vacuum concentrator.[2]

  • Reconstitute the dried samples in 500 µL of 50% MeOH.[2]

4. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[2]

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm).[2]

  • Mobile Phase A: Nanopure water.[2]

  • Mobile Phase B: 1:1 (v/v) ACN/IPA.[2]

  • Gradient:

    • 0.00–1.00 min, 5.00% B

    • 1.00–10.00 min, 5.00–20.00% B

    • 10.00–11.00 min, 20.00% B

    • 11.00–15.00 min, 20.00–60.00% B

    • 15.00–16.00 min, 60.00–5.00% B[2]

  • Injection Volume: 1 µL.[2]

  • Mass Spectrometer: Agilent 6495B QqQ MS or equivalent.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Direct Quantification of Acetic Acid (Without Derivatization)

This protocol offers a simpler and faster sample preparation procedure, suitable for high-throughput analysis.[3]

1. Materials and Reagents

  • Acetic Acid Standard

  • This compound (Internal Standard)

  • Milli-Q® Water

  • Orthophosphoric Acid

  • Biological matrix (e.g., tissue homogenate, fecal water)

2. Preparation of Solutions

  • Analyte Stock Solution (100 mM): Prepare a stock solution of acetic acid in acidified Milli-Q® water.[3]

  • Internal Standard Stock Solution (100 mM): Prepare a stock solution of this compound in acidified Milli-Q® water.

  • Calibration Standards: Prepare calibration standards by serially diluting the analyte stock solution.

  • Internal Standard Spiking Solution: Prepare a solution of 0.5% orthophosphoric acid containing 5 mM of this compound.[3]

3. Sample Preparation

  • Thaw samples on ice and centrifuge.[3]

  • Mix 10 µL of the sample supernatant with 90 µL of the internal standard spiking solution.[3]

  • Centrifuge the mixture at 15,000 rpm for 10 minutes.[3]

  • Transfer the supernatant to chromatography vials for LC-MS/MS analysis.[3]

4. LC-MS/MS Parameters

  • LC System: UHPLC system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer.

  • Ionization Mode: ESI, Negative.

  • Detection Mode: MRM.

Data Presentation

The quantitative performance of the analytical methods is summarized in the tables below.

Table 1: MRM Transitions and Collision Energies for Derivatized Acetic Acid

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Derivatized Acetic Acid151109 / 13314 / 10
Derivatized this compound155113 / 13714 / 10

Data derived from a study on SCFA analysis.[2]

Table 2: Method Validation Parameters for Direct (Underivatized) Acetic Acid Analysis

ParameterValue
Limit of Detection (LOD)0.003 mM
Linearity (r²)> 0.998
Intra-day Precision (%CV)< 12%
Inter-day Precision (%CV)< 20%
Accuracy (Recovery %)92% - 120%

Data derived from a study on direct SCFA analysis.[3]

Table 3: Example Calibration Curve for Acetic Acid

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
515,234150,1230.101
1031,056151,2340.205
50155,879149,9871.039
100309,876150,5672.058
250780,456151,0005.169
5001,550,987150,34510.316

This is example data and will vary depending on the analyte, matrix, and instrument conditions.

Visualizations

G cluster_prep Sample Preparation (Derivatization) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Sample/Standard (10 µL) mix Mix and Incubate (60°C, 10 min) sample->mix reagents ACN (200 µL) + Derivatization Reagent (100 µL) reagents->mix dry Dry Down mix->dry reconstitute Reconstitute (50% MeOH, 500 µL) dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Acetic Acid curve->quantify

Caption: Workflow for acetic acid quantification with derivatization.

G cluster_sample cluster_is cluster_process Analytical Process cluster_result Analyte Acetic Acid (Unknown Amount) Prep Sample Preparation (Extraction, Cleanup) Analyte->Prep IS This compound (Known Amount) IS->Prep LCMS LC-MS/MS Analysis (Chromatography, Ionization) Prep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of stable isotope dilution for quantitative analysis.

References

Deuterium Tracing in Metabolomics: A Detailed Guide to Using Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the dynamics of metabolic pathways. Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to track the fate of metabolites in various biological systems. Acetic acid-d4 (CD₃COOD), a deuterated analog of acetic acid, is a key tracer for probing central carbon metabolism. Upon entering a cell, it is converted to acetyl-d3-CoA, which then serves as a precursor for a multitude of biosynthetic pathways, most notably the tricarboxylic acid (TCA) cycle and de novo fatty acid synthesis. These pathways are fundamental to cellular energy production, biosynthesis, and signaling, and their dysregulation is implicated in numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.

This document provides detailed application notes and experimental protocols for utilizing this compound in metabolomics research. It is intended for researchers, scientists, and drug development professionals who aim to quantitatively assess metabolic fluxes and gain deeper insights into cellular physiology and disease pathophysiology.

Key Applications

  • Tricarboxylic Acid (TCA) Cycle Flux Analysis: this compound is a direct precursor to acetyl-CoA, the primary entry point for two-carbon units into the TCA cycle. By tracing the incorporation of deuterium into TCA cycle intermediates, researchers can quantify the rate of cycle activity and identify alterations in response to genetic or pharmacological perturbations.[1][2][3]

  • De Novo Fatty Acid Synthesis: Acetyl-CoA is the fundamental building block for the synthesis of fatty acids. This compound allows for the direct measurement of the rate of de novo fatty acid synthesis by tracking the incorporation of deuterium into newly synthesized fatty acid chains.[4][5] This is particularly relevant in the study of cancer metabolism and metabolic diseases like non-alcoholic fatty liver disease (NAFLD).

  • Histone Acetylation Dynamics: The acetyl group for histone acetylation is derived from acetyl-CoA. Tracing with this compound can provide insights into the dynamics of this crucial epigenetic modification and its relationship with cellular metabolism.

  • Drug Development and Target Validation: In drug development, understanding the metabolic effects of a compound is crucial. This compound can be used to assess how a drug candidate modulates central carbon metabolism, providing evidence for target engagement and revealing potential off-target effects.

Experimental Workflow & Signaling Pathways

The general workflow for a deuterium tracing study using this compound involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation.

Experimental Workflow Experimental Workflow for this compound Tracing cluster_0 In Vitro / In Vivo Model cluster_1 Isotope Labeling cluster_2 Sample Preparation cluster_3 Analysis & Data Interpretation Cell Culture Cell Culture Labeling Medium Preparation Labeling Medium Preparation Cell Culture->Labeling Medium Preparation Animal Model Animal Model Animal Model->Labeling Medium Preparation Infusion/Diet Incubation Incubation Labeling Medium Preparation->Incubation Quenching Quenching Incubation->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization Optional Mass Spectrometry (GC-MS/LC-MS) Mass Spectrometry (GC-MS/LC-MS) Metabolite Extraction->Mass Spectrometry (GC-MS/LC-MS) Derivatization->Mass Spectrometry (GC-MS/LC-MS) Metabolic Flux Analysis Metabolic Flux Analysis Mass Spectrometry (GC-MS/LC-MS)->Metabolic Flux Analysis Pathway Visualization Pathway Visualization Metabolic Flux Analysis->Pathway Visualization

Figure 1: General experimental workflow for metabolomics studies using this compound.

This compound is primarily used to trace the metabolic fate of the acetyl-CoA pool. The following diagram illustrates the central metabolic pathways involved.

Metabolic Pathways Metabolic Fate of this compound cluster_0 Mitochondrion cluster_1 Cytosol This compound This compound Acetyl-d3-CoA Acetyl-d3-CoA This compound->Acetyl-d3-CoA TCA Cycle TCA Cycle Acetyl-d3-CoA->TCA Cycle Citrate Citrate Acetyl-d3-CoA->Citrate De Novo Fatty Acid Synthesis De Novo Fatty Acid Synthesis Acetyl-d3-CoA->De Novo Fatty Acid Synthesis Histone Acetylation Histone Acetylation Acetyl-d3-CoA->Histone Acetylation alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate TCA Cycle Succinate Succinate alpha-Ketoglutarate->Succinate TCA Cycle Malate Malate Succinate->Malate TCA Cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate TCA Cycle Oxaloacetate->Citrate TCA Cycle Fatty Acids-dn Fatty Acids-dn De Novo Fatty Acid Synthesis->Fatty Acids-dn Acetylated Histones-d3 Acetylated Histones-d3 Histone Acetylation->Acetylated Histones-d3

Figure 2: Central metabolic pathways traced by this compound.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from a study investigating the effect of a drug on the metabolic flux of this compound in cancer cells.

Table 1: Isotope Enrichment in TCA Cycle Intermediates

MetaboliteIsotope Enrichment (%) - ControlIsotope Enrichment (%) - Drug TreatedFold Change
Citrate (M+3)35.2 ± 2.115.8 ± 1.5-2.23
α-Ketoglutarate (M+3)28.9 ± 1.812.1 ± 1.2-2.39
Succinate (M+2)20.5 ± 1.58.7 ± 0.9-2.36
Malate (M+2)18.3 ± 1.37.9 ± 0.8-2.32

Table 2: De Novo Fatty Acid Synthesis Rates

Fatty AcidFractional Synthesis Rate (%) - ControlFractional Synthesis Rate (%) - Drug Treatedp-value
Palmitate (C16:0)15.6 ± 1.228.4 ± 2.5<0.01
Stearate (C18:0)12.8 ± 1.023.1 ± 2.1<0.01

Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Cells with this compound

1. Cell Culture and Seeding:

  • Culture cells in appropriate growth medium to ~80% confluency.
  • Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

2. Preparation of Labeling Medium:

  • Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with dialyzed fetal bovine serum (to minimize interference from unlabeled acetate) and the desired concentration of sodium acetate-d4 (typically 0.5-5 mM).

3. Isotope Labeling:

  • Aspirate the growth medium from the wells.
  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the pre-warmed labeling medium to the cells.
  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation.

4. Metabolite Extraction:

  • Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Place the plate on dry ice to quench metabolic activity.
  • Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
  • Collection: Transfer the supernatant containing the metabolites to a new tube.

5. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common method is methoximation followed by silylation.[6]
  • For LC-MS analysis, reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol).

Protocol 2: GC-MS Analysis of Deuterium Incorporation

1. Instrumentation:

  • Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

2. GC Conditions (Example):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
  • Inlet Temperature: 250°C
  • Oven Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan mode (m/z 50-600) to identify metabolites and selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues.

4. Data Analysis:

  • Identify metabolites by comparing their retention times and mass spectra to a reference library.
  • Determine the isotopic enrichment by calculating the relative abundance of the deuterated (M+n) and non-deuterated (M+0) forms of each metabolite. Correct for the natural abundance of isotopes.

Protocol 3: LC-MS Analysis of Deuterium Incorporation

1. Instrumentation:

  • Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions (Example for Polar Metabolites):

  • Column: HILIC column (e.g., SeQuant ZIC-pHILIC).
  • Mobile Phase A: 10 mM ammonium acetate in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 95% B to 50% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.

3. MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the metabolites of interest.
  • Acquisition Mode: Full scan mode with a high resolution to accurately determine the mass of the isotopologues.

4. Data Analysis:

  • Extract the ion chromatograms for the different isotopologues of each metabolite.
  • Calculate the peak area for each isotopologue and determine the isotopic enrichment after correcting for natural abundance.

Conclusion

This compound is a powerful and versatile tracer for investigating central carbon metabolism. The protocols and application notes provided in this document offer a comprehensive guide for researchers to design and execute robust deuterium tracing experiments. By carefully following these methodologies, scientists can obtain high-quality, quantitative data to unravel the complexities of metabolic pathways in health and disease, and to accelerate the development of novel therapeutic strategies.

References

Application of Acetic Acid-d4 in Studying Fatty Acid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, a fundamental two-carbon building block, plays a central role in cellular metabolism, particularly in the synthesis and breakdown of fatty acids. Stable isotope-labeled acetic acid, specifically Acetic acid-d4 (CD₃COOD), serves as a powerful and versatile tracer for elucidating the dynamics of fatty acid metabolism in both in vitro and in vivo models. Its deuterated nature allows for the precise tracking and quantification of its metabolic fate into various lipid species using mass spectrometry-based techniques. This approach avoids the safety concerns associated with radioactive isotopes while providing valuable insights into pathways suchs as de novo lipogenesis (DNL) and fatty acid oxidation. These application notes provide a comprehensive overview of the uses of this compound in metabolic research and detail protocols for its application.

Key Applications in Fatty Acid Metabolism Research

  • De Novo Lipogenesis (DNL): this compound is a direct precursor for the synthesis of acetyl-CoA, the primary building block for fatty acids. By tracing the incorporation of deuterium from this compound into newly synthesized fatty acids, researchers can quantify the rate of DNL in various cell types and tissues. This is particularly relevant for studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and cancer, where DNL is often dysregulated.

  • Fatty Acid Elongation and Desaturation: The deuterium label from this compound can be tracked as it is incorporated into longer-chain and unsaturated fatty acids, providing insights into the activity of elongase and desaturase enzymes.

  • Tricarboxylic Acid (TCA) Cycle Flux: Acetyl-CoA derived from this compound enters the TCA cycle. Measuring the deuterium enrichment in TCA cycle intermediates and related metabolites can reveal the contribution of acetate to cellular energy production.[1]

  • Cholesterol Biosynthesis: Acetyl-CoA is also a precursor for cholesterol synthesis. This compound can be used to trace the carbon backbone into the cholesterol molecule, allowing for the study of cholesterol metabolism.

Signaling Pathways in Fatty Acid Metabolism

The metabolism of fatty acids is tightly regulated by a complex network of signaling pathways. This compound tracing studies can be coupled with analyses of these pathways to understand the metabolic response to various stimuli or therapeutic interventions.

De Novo Lipogenesis (DNL) Signaling Pathway

DNL is primarily regulated by the transcription factors SREBP-1c and ChREBP, which control the expression of key lipogenic enzymes.[2][3]

DNL_Pathway cluster_stimuli Stimuli cluster_transcription_factors Transcription Factors cluster_target_genes Target Genes cluster_metabolic_process Metabolic Process Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Glucose Glucose ChREBP ChREBP Glucose->ChREBP ACLY ACLY SREBP1c->ACLY ACC ACC SREBP1c->ACC FASN FASN SREBP1c->FASN SCD1 SCD1 SREBP1c->SCD1 ChREBP->ACC ChREBP->FASN DNL De Novo Lipogenesis ACLY->DNL ACC->DNL FASN->DNL SCD1->DNL

De Novo Lipogenesis Signaling Pathway.
Fatty Acid Oxidation Signaling Pathway

Fatty acid oxidation is primarily regulated by AMPK and PPARα, which promote the breakdown of fatty acids for energy production.[4][5]

FAO_Pathway cluster_stimuli Stimuli cluster_kinases_receptors Kinases & Receptors cluster_target_genes Target Genes cluster_metabolic_process Metabolic Process Energy_Stress Energy Stress (High AMP/ATP) AMPK AMPK Energy_Stress->AMPK Fatty_Acids Fatty Acids PPARa PPARα Fatty_Acids->PPARa CPT1 CPT1 AMPK->CPT1 Inactivates ACC, relieving inhibition PGC1a PGC-1α AMPK->PGC1a PPARa->CPT1 ACOX1 ACOX1 PPARa->ACOX1 FAO Fatty Acid Oxidation CPT1->FAO ACOX1->FAO PGC1a->FAO

Fatty Acid Oxidation Signaling Pathway.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical experiment using this compound to trace de novo lipogenesis in cultured hepatocytes under different metabolic conditions.

Table 1: Deuterium Enrichment in Newly Synthesized Fatty Acids

Fatty AcidControl (%)High Glucose (%)Insulin-Stimulated (%)
Palmitate (C16:0)5.2 ± 0.815.7 ± 2.125.4 ± 3.5
Stearate (C18:0)3.1 ± 0.59.8 ± 1.518.2 ± 2.8
Oleate (C18:1)2.5 ± 0.47.9 ± 1.215.1 ± 2.2

Data are presented as mean ± standard deviation of the percentage of the fatty acid pool that is newly synthesized from this compound.

Table 2: Mass Isotopomer Distribution of Palmitate

Mass IsotopomerControl (Relative Abundance)High Glucose (Relative Abundance)Insulin-Stimulated (Relative Abundance)
M+0100.0100.0100.0
M+110.5 ± 1.230.1 ± 3.545.2 ± 5.1
M+25.8 ± 0.722.3 ± 2.838.9 ± 4.3
M+32.1 ± 0.315.6 ± 2.130.5 ± 3.8
M+40.8 ± 0.110.2 ± 1.522.1 ± 2.9
M+50.3 ± 0.056.5 ± 0.915.8 ± 2.1
M+60.1 ± 0.023.8 ± 0.610.7 ± 1.5
M+7< 0.12.1 ± 0.46.9 ± 1.0
M+8< 0.11.0 ± 0.24.2 ± 0.7

Data are presented as mean ± standard deviation of the relative abundance of each mass isotopomer, normalized to the M+0 isotopomer.

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start In Vivo Model (e.g., Rodent) dosing Administer This compound start->dosing cell_culture In Vitro Model (e.g., Hepatocytes) incubation Incubate with This compound cell_culture->incubation sample_collection Collect Tissue/ Plasma Samples dosing->sample_collection cell_harvest Harvest Cells incubation->cell_harvest lipid_extraction Lipid Extraction (e.g., Folch Method) sample_collection->lipid_extraction cell_harvest->lipid_extraction derivatization Derivatization to FAMEs (e.g., BF3-Methanol) lipid_extraction->derivatization lcms_analysis LC-MS/MS Analysis (for intact lipids) lipid_extraction->lcms_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis lcms_analysis->data_analysis

General Experimental Workflow.
Protocol 1: In Vitro Labeling of Cultured Cells with this compound

This protocol describes the labeling of adherent cells (e.g., hepatocytes) to trace de novo lipogenesis.

Materials:

  • This compound (CD₃COOD)

  • Cell culture medium (e.g., DMEM, ensure it is appropriate for your cell line)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Deuterated internal standard for the fatty acid of interest (e.g., Palmitic acid-d31)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. A typical starting concentration is 1-5 mM. The this compound should be neutralized to physiological pH before being added to the medium.

  • Cell Treatment:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the this compound labeling medium to the cells.

    • Incubate for the desired period (e.g., 4, 8, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Metabolite Extraction:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolic activity.

    • Scrape the cells from the wells and transfer the cell lysate to a microcentrifuge tube.

    • Add a known amount of the deuterated fatty acid internal standard.

    • Proceed with lipid extraction (see Protocol 3).

Protocol 2: In Vivo Administration of this compound to Rodents

This protocol outlines the administration of this compound to mice or rats to study systemic fatty acid metabolism.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Oral gavage needles or supplies for intraperitoneal (IP) injection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Anesthesia as required by institutional guidelines

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the animal's body weight. A typical dose might range from 100 to 500 mg/kg.

  • Administration:

    • Oral Gavage: Administer the this compound solution directly into the stomach using a gavage needle.

    • Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity.

  • Sample Collection:

    • At designated time points (e.g., 0, 30, 60, 120, 240 minutes) after administration, collect blood samples via tail vein, retro-orbital, or cardiac puncture (terminal procedure).

    • Collect tissues of interest (e.g., liver, adipose tissue) after euthanasia at the end of the time course.

    • Immediately process blood to plasma by centrifugation and freeze all samples at -80°C until analysis.

  • Sample Processing:

    • For plasma and tissue samples, add a known amount of deuterated fatty acid internal standard before lipid extraction.

    • Proceed with lipid extraction (see Protocol 3).

Protocol 3: Lipid Extraction and Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for extracting total lipids and converting fatty acids to their methyl esters for GC-MS analysis.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃) in methanol (14%) or methanolic HCl

  • Hexane

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Lipid Extraction (Folch Method):

    • To the cell lysate or homogenized tissue sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol. The final volume should be approximately 20 times the sample volume.

    • Vortex vigorously for 1-2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex again and centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1-2 mL of 14% BF₃ in methanol (or methanolic HCl).

    • Cap the tube tightly and heat at 100°C for 30-60 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC-MS vial for analysis.

Protocol 4: GC-MS Analysis of Deuterated FAMEs

This protocol provides general parameters for the analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary GC column suitable for FAME analysis (e.g., a polar column like a Supelcowax 10 or a non-polar column like a DB-5ms).

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 10 minutes at 250°C

  • Transfer Line Temperature: 280°C

MS Parameters (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor the molecular ions and characteristic fragment ions for each FAME and its deuterated isotopologues.

Data Analysis:

  • Identify the peaks for each FAME based on retention time and mass spectrum.

  • Integrate the peak areas for the different mass isotopomers (M+0, M+1, M+2, etc.) of each fatty acid.

  • Correct for the natural abundance of ¹³C.

  • Calculate the percentage of deuterium enrichment and the fractional synthesis rate of each fatty acid.

Protocol 5: LC-MS/MS Analysis of Intact Labeled Lipids

This protocol provides a general framework for the analysis of intact lipids labeled with this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).

LC Parameters (Example for Reversed-Phase Chromatography):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 20-30 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Parameters (Example):

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent fragmentation for identification.

  • MRM Transitions: For each lipid of interest, specific precursor-to-product ion transitions should be optimized for both the unlabeled and the deuterated species.

Data Analysis:

  • Identify and integrate the peaks for the different lipid species and their deuterated isotopologues.

  • Use the ratio of the peak area of the deuterated lipid to the unlabeled lipid, relative to an internal standard, for quantification.

  • Determine the enrichment of deuterium in different lipid classes.

Conclusion

This compound is an invaluable tool for researchers studying fatty acid metabolism. The protocols and information provided in these application notes offer a comprehensive guide for designing and executing experiments to trace the metabolic fate of acetate into various lipid species. By combining these stable isotope tracing techniques with robust analytical methods and an understanding of the underlying signaling pathways, scientists and drug development professionals can gain deeper insights into the mechanisms of metabolic diseases and evaluate the efficacy of novel therapeutic interventions.

References

Application Notes: Isotopic Labeling of Amino Acids with Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics.[1] It involves the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the entire proteome of cultured cells.[2] This allows for the direct comparison of protein abundances between different cell populations with high accuracy. While pre-synthesized labeled amino acids are common, using isotopic precursors that feed into amino acid biosynthesis pathways offers a cost-effective and versatile alternative.[3]

Acetic acid-d4 (CD₃COOD) is an excellent precursor for deuterium labeling of a subset of amino acids.[4][5] When introduced into cell culture media, deuterated acetic acid is readily taken up by cells and converted into acetyl-CoA-d3. This labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle, leading to the incorporation of deuterium into various TCA cycle intermediates. These intermediates, in turn, serve as the backbones for the de novo synthesis of non-essential amino acids, resulting in a deuterated cellular proteome.[6][7]

This method is particularly useful for studying protein turnover, metabolic flux, and for creating internal standards for quantitative mass spectrometry (MS) assays in proteomics and drug development.[4][5]

Metabolic Pathway of Deuterium Incorporation

The deuterium atoms from this compound are incorporated into the carbon backbone of non-essential amino acids via the central carbon metabolism. The process begins with the conversion of acetate to acetyl-CoA, which then enters the TCA cycle. Key intermediates of the TCA cycle, such as α-ketoglutarate and oxaloacetate, are precursors for the glutamate and aspartate families of amino acids, respectively.[7] Essential amino acids, which cannot be synthesized by the cells, will not be labeled by this method.

cluster_media Cell Culture Medium cluster_cell Cellular Metabolism cluster_tca TCA Cycle cluster_aa_glutamate Glutamate Family (Labeled) cluster_aa_aspartate Aspartate Family (Labeled) AceticAcid_d4 This compound (CD₃COOD) AcetylCoA_d3 Acetyl-CoA-d3 AceticAcid_d4->AcetylCoA_d3 Cellular uptake & activation Citrate Citrate-d(n) AcetylCoA_d3->Citrate + Oxaloacetate aKG α-Ketoglutarate-d(n) Citrate->aKG SuccinylCoA Succinyl-CoA-d(n) aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Fumarate Fumarate-d(n) SuccinylCoA->Fumarate Malate Malate-d(n) Fumarate->Malate OAA Oxaloacetate-d(n) Malate->OAA OAA->Citrate + Acetyl-CoA-d3 Aspartate Aspartate OAA->Aspartate Glutamine Glutamine Proline Proline Arginine Arginine Asparagine Asparagine Methionine Methionine* Threonine Threonine*

Caption: Incorporation of deuterium from this compound into non-essential amino acids.

Expected Amino Acid Labeling

The degree of deuterium incorporation depends on the specific amino acid's biosynthetic pathway and the cell's metabolic state. The following table summarizes the amino acids expected to be labeled when cells are cultured in the presence of this compound. Essential amino acids are not synthesized de novo and therefore will not be labeled.

Amino Acid FamilyPrecursorAmino AcidLabeling StatusExpected Deuterium Atoms (n)
Glutamate α-KetoglutarateGlutamateLabeledVariable (2-4)
GlutamineLabeledVariable (2-4)
ProlineLabeledVariable
ArginineLabeledVariable
Aspartate OxaloacetateAspartateLabeledVariable (1-2)
AsparagineLabeledVariable (1-2)
MethionineLabeledVariable
ThreonineLabeledVariable
IsoleucineLabeledVariable
LysineLabeledVariable
Pyruvate PyruvateAlanineLabeledVariable (from labeled OAA/Malate)
ValineUnlabeled0
LeucineUnlabeled0
3-Phosphoglycerate 3-PhosphoglycerateSerinePotentially Low LabelingLow/None
GlycinePotentially Low LabelingLow/None
CysteinePotentially Low LabelingLow/None
Aromatic PEP / E4PPhenylalanineUnlabeled0
TyrosineUnlabeled0
TryptophanUnlabeled0
Histidine PRPPHistidine*Unlabeled0

*Note: Although Methionine, Threonine, Isoleucine, and Lysine are essential for humans, many cell lines can synthesize them from aspartate. Valine, Leucine, Phenylalanine, Tryptophan, and Histidine are essential and must be supplied in the media, thus they will remain unlabeled.

Experimental Workflow and Protocols

The overall workflow for a typical experiment involves culturing cells in a medium containing this compound, followed by standard proteomic sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

A 1. Cell Culture & Labeling - Culture cells in medium - Replace with medium containing  this compound - Incubate for desired duration B 2. Cell Harvest & Protein Extraction - Harvest labeled cells - Lyse cells and quantify protein A->B C 3. Protein Digestion - Reduce, alkylate, and digest  proteins (e.g., with Trypsin) B->C D 4. LC-MS/MS Analysis - Separate peptides by liquid  chromatography - Analyze by tandem mass  spectrometry C->D E 5. Data Analysis - Identify peptides and proteins - Quantify isotopic enrichment - Determine protein turnover/abundance D->E

Caption: General experimental workflow for amino acid labeling with this compound.

Protocol: Metabolic Labeling of Mammalian Cells with this compound

This protocol provides a general guideline for labeling adherent mammalian cells. Optimization of this compound concentration and labeling time is recommended for each cell line and experimental condition.

1. Materials and Reagents

  • Adherent mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Labeling medium: Complete medium supplemented with a stock solution of this compound (CD₃COOD)

  • Sodium hydroxide (NaOH) solution (1 M) for pH adjustment

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantitation assay (e.g., BCA assay)

  • Reagents for protein digestion: DTT, iodoacetamide, and sequencing-grade trypsin

  • Reagents for mass spectrometry analysis: Formic acid, acetonitrile

2. Cell Culture and Labeling Procedure

  • Cell Seeding: Plate cells in a standard culture dish and grow until they reach approximately 70-80% confluency in their complete growth medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in sterile water.

    • Add the this compound stock solution to the complete culture medium to a final concentration typically ranging from 2 to 10 mM.

    • Crucial Step: Acetic acid will lower the pH of the medium. Adjust the pH of the labeling medium back to the physiological range (7.2-7.4) using 1 M NaOH.

    • Sterile-filter the final labeling medium through a 0.22 µm filter.

  • Metabolic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the pre-warmed, pH-adjusted labeling medium to the cells.

    • Incubate the cells for the desired period. For protein turnover studies, this can range from a few hours to several days. For generating fully labeled internal standards, cells should be cultured for at least 5-6 cell divisions in the labeling medium.[1]

3. Sample Preparation for Mass Spectrometry

  • Cell Harvest:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a BCA assay or a similar method.

  • Protein Digestion:

    • Take a defined amount of protein (e.g., 50 µg) from each sample.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes.

    • Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

    • Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptides using a C18 StageTip or a similar solid-phase extraction method.

4. LC-MS/MS Analysis and Data Interpretation

  • Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.[9]

  • Data Acquisition: Use a data-dependent acquisition (DDA) method to acquire MS1 survey scans and MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Configure the software to search for variable modifications corresponding to deuterium incorporation on the relevant amino acids (e.g., Asp, Glu, Pro, etc.).

    • The software will quantify the intensity of the "light" (unlabeled) and "heavy" (deuterated) peptide pairs to determine relative protein abundance or turnover rates. The complex isotopic patterns resulting from deuterium labeling must be accounted for during analysis.[8]

References

Application Notes and Protocols: Acetic Acid-d4 for Investigating Reaction Mechanisms in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid-d4 (CD₃CO₂D) is a deuterated form of acetic acid that serves as a powerful tool for elucidating reaction mechanisms in organic synthesis and drug development.[1] By replacing hydrogen atoms with deuterium, researchers can probe the kinetic isotope effect (KIE), track metabolic pathways, and understand the intricate details of chemical transformations. The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of C-H versus C-D bonds, which can manifest as a change in reaction rate if the bond is broken in the rate-determining step.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in investigating reaction mechanisms.

Application 1: Elucidating Reaction Mechanisms through Kinetic Isotope Effect (KIE) Studies

The primary application of this compound in mechanistic studies is the determination of the kinetic isotope effect (KIE). A primary KIE (kH/kD > 1) is observed when a C-H bond to the isotopic label is cleaved in the rate-determining step of a reaction.[2][3] The magnitude of the KIE can provide insights into the transition state of the reaction.

Case Study: Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation is a cornerstone of modern organic synthesis. Acetic acid is often used as a solvent or additive in these reactions. By substituting acetic acid with this compound, the role of proton abstraction in the C-H activation step can be investigated. A significant KIE suggests that C-H bond cleavage is the rate-determining step.[4][5]

Quantitative Data: Kinetic Isotope Effects in C-H Activation

ReactionSubstrateCatalyst SystemSolventkH/kDReference
C-H ArylationBenzenePd(OAc)₂ / Pivalic AcidAcetic Acid2.5[6]
Acetate-Assisted C-H Activation(Py₃CH)Pd(IV)(biphenyl)Cl₂⁺-Acetonitrile/Water2.1[4]
Experimental Protocol: KIE Measurement for Palladium-Catalyzed Arylation of Benzene

This protocol describes a general procedure for determining the KIE in the palladium-catalyzed arylation of benzene with an aryl bromide using both acetic acid and this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide

  • Benzene

  • Acetic acid

  • This compound

  • Pivalic acid

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • GC-MS vials

Procedure:

  • Reaction Setup (Parallel Experiments):

    • Set up two parallel reactions in sealed tubes.

    • Reaction H: To a tube, add Pd(OAc)₂ (5 mol%), aryl bromide (1.0 mmol), pivalic acid (30 mol%), and acetic acid (5 mL).

    • Reaction D: To a second tube, add Pd(OAc)₂ (5 mol%), aryl bromide (1.0 mmol), pivalic acid (30 mol%), and this compound (5 mL).

  • Reaction Execution:

    • Add benzene (2.0 mmol) to each tube.

    • Seal the tubes and place them in a preheated oil bath at 110 °C.

    • Stir the reactions for the determined reaction time (e.g., 24 hours).

  • Work-up:

    • Cool the reaction mixtures to room temperature.

    • Add an internal standard to each reaction mixture.

    • Dilute the mixtures with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layers over anhydrous sodium sulfate and filter.

    • Concentrate the filtrates under reduced pressure.

  • Analysis:

    • Analyze the crude reaction mixtures by GC-MS to determine the conversion of the aryl bromide and the yield of the arylated benzene product.

    • The KIE is calculated as the ratio of the initial rates of the reaction with acetic acid (kH) to the reaction with this compound (kD). This can be approximated by the ratio of the product yields at low conversion.

NMR Monitoring for Kinetic Profiling:

For a more detailed kinetic analysis, the reaction progress can be monitored in situ using NMR spectroscopy.

  • Prepare the reaction mixture as described above directly in an NMR tube, using a deuterated solvent compatible with the reaction conditions.

  • Acquire NMR spectra at regular time intervals.

  • Determine the concentration of reactants and products at each time point by integrating their characteristic signals relative to an internal standard.

  • Plot the concentration of the product versus time to obtain the reaction rate.

  • The KIE is the ratio of the rate constants (kH/kD) obtained from the two parallel experiments.

Workflow for KIE Determination

KIE_Workflow cluster_prep Reaction Preparation cluster_execution Reaction Execution cluster_analysis Analysis cluster_calculation Calculation prep_H Prepare Reaction with Acetic Acid (H) run_H Run Reaction H prep_H->run_H prep_D Prepare Reaction with This compound (D) run_D Run Reaction D prep_D->run_D analyze_H Analyze Reaction H (GC-MS or NMR) run_H->analyze_H analyze_D Analyze Reaction D (GC-MS or NMR) run_D->analyze_D calc_KIE Calculate KIE (kH / kD) analyze_H->calc_KIE analyze_D->calc_KIE

Caption: Workflow for Determining the Kinetic Isotope Effect.

Application 2: Investigating Drug Metabolism

Deuterium-labeled compounds are invaluable tools in drug metabolism studies. By strategically placing deuterium atoms on a drug molecule, it is possible to alter its metabolic fate due to the KIE.[7] this compound can be used to introduce a deuterated acetyl group into a drug candidate, allowing for the investigation of metabolic pathways involving acetylation or the stability of the acetyl moiety.

Case Study: Metabolism of a Hypothetical Amine Drug

Consider a primary amine drug that is known to be acetylated in vivo. To understand the rate and extent of this acetylation, a deuterated analog can be synthesized using this compound.

Quantitative Data: Hypothetical Metabolic Stability

CompoundHalf-life in Human Liver Microsomes (min)
Amine Drug (Unlabeled)30
Acetylated Amine Drug (Unlabeled)60
Acetylated Amine Drug (d3-acetyl)90
Experimental Protocol: In Vitro Metabolism of an Amine Drug with this compound Labeling

This protocol describes the synthesis of a d3-acetylated drug and its subsequent metabolic stability assessment in human liver microsomes.

Part 1: Synthesis of d3-Acetylated Drug

  • Materials:

    • Amine drug

    • This compound

    • Coupling agent (e.g., DCC, EDC)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve the amine drug (1.0 mmol) in anhydrous dichloromethane.

    • Add this compound (1.1 mmol) and the coupling agent (1.2 mmol).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the d3-acetylated drug by column chromatography.

    • Confirm the structure and isotopic incorporation by ¹H NMR and high-resolution mass spectrometry.

Part 2: Metabolic Stability Assay

  • Materials:

    • d3-Acetylated drug

    • Unlabeled acetylated drug (for comparison)

    • Human liver microsomes

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile

    • Internal standard for LC-MS analysis

  • Procedure:

    • Prepare a stock solution of the d3-acetylated drug and the unlabeled analog in a suitable solvent (e.g., methanol).

    • In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent drug versus time.

    • The slope of the linear regression corresponds to the rate constant of metabolism.

    • Calculate the half-life (t₁/₂) of the compound.

    • Compare the metabolic stability of the d3-acetylated drug to its unlabeled counterpart.

Drug Metabolism Investigation Workflow

Drug_Metabolism_Workflow cluster_synthesis Synthesis cluster_incubation In Vitro Metabolism cluster_analysis Analysis start Amine Drug + this compound synthesis Acetylation start->synthesis product d3-Acetylated Drug synthesis->product incubation Incubation with Liver Microsomes product->incubation sampling Time-point Sampling incubation->sampling quench Quenching sampling->quench lcms LC-MS/MS Analysis quench->lcms data Data Analysis lcms->data results Metabolic Stability (t1/2, Clearance) data->results

Caption: Workflow for Investigating Drug Metabolism with Deuterium Labeling.

Signaling Pathway Diagram: Acetate-Assisted C-H Activation

The following diagram illustrates a plausible mechanism for acetate-assisted C-H activation at a palladium center, a key step in many cross-coupling reactions where acetic acid plays a crucial role.

C_H_Activation Pd(II)-Precatalyst Pd(II)-Precatalyst Ligand_Exchange Ligand Exchange (+ R-COOH) Pd(II)-Precatalyst->Ligand_Exchange Pd(II)-Carboxylate Pd(II)-Carboxylate Ligand_Exchange->Pd(II)-Carboxylate CMD Concerted Metalation- Deprotonation (CMD) Pd(II)-Carboxylate->CMD R-H Palladacycle Palladacycle CMD->Palladacycle Oxidative_Addition Oxidative Addition (+ Ar-X) Palladacycle->Oxidative_Addition Pd(IV)-Intermediate Pd(IV)-Intermediate Oxidative_Addition->Pd(IV)-Intermediate Reductive_Elimination Reductive Elimination Pd(IV)-Intermediate->Reductive_Elimination Product Product Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(II)-Precatalyst

Caption: Catalytic Cycle of Acetate-Assisted C-H Activation.

Conclusion

This compound is a versatile and indispensable reagent for mechanistic studies in organic synthesis and drug development. Its application in KIE studies provides profound insights into reaction pathways, particularly for transition metal-catalyzed reactions. Furthermore, its use in isotopic labeling is crucial for understanding the metabolic fate of drug candidates. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this compound in their investigations.

References

Application Notes and Protocols for NMR Analysis Using Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of samples for Nuclear Magnetic Resonance (NMR) analysis using Acetic acid-d4 (CD3COOD) as a deuterated solvent. This compound is a valuable solvent for NMR spectroscopy, particularly for compounds that are soluble in acidic media. Its distinct solvent signals and physical properties make it suitable for a range of applications, from routine structure elucidation to quantitative analysis.

Properties and Applications of this compound in NMR

This compound is the deuterated form of acetic acid, where the four hydrogen atoms have been replaced with deuterium. This isotopic labeling minimizes solvent signals in ¹H NMR spectra, allowing for clearer observation of the analyte's signals.[1]

Key Properties:

A summary of the physical and NMR properties of this compound is presented in Table 1. This data is essential for setting up NMR experiments and for interpreting the resulting spectra.

Table 1: Physical and NMR Properties of this compound

PropertyValueReference
Physical Properties
Molecular FormulaCD₃COOD[2]
Molecular Weight64.08 g/mol [2]
Boiling Point118 °C[1]
Melting Point17 °C[1]
Density1.12 g/cm³ at 20 °C[1]
NMR Properties
¹H Residual Signal (CD₂H)~2.04 ppm (quintet)[3]
¹H Acidic Proton (COOD)~11.65 ppm (singlet)[3]
¹³C Carbonyl Signal~179 ppm[3]
¹³C Methyl Signal~20.0 ppm (septet)[3]

Note: Chemical shifts can be influenced by factors such as concentration, temperature, and the nature of the solute.

Primary Applications:

  • Solvent for Polar and Acid-Soluble Compounds: this compound is an excellent solvent for polar organic molecules, natural products, and pharmaceuticals that are soluble in acidic conditions.

  • Analysis of Reaction Mixtures: It can be used to monitor chemical reactions that are performed in acetic acid, allowing for direct analysis of the reaction mixture without the need for solvent exchange.

  • Peptide and Protein Analysis: In some instances, this compound can be used in the analysis of peptides and small proteins, particularly for studying conformational changes in acidic environments.

  • Quantitative NMR (qNMR): With the use of an appropriate internal standard, this compound can be employed as a solvent for the accurate quantification of analytes.

Experimental Protocols

Protocol for Qualitative NMR Sample Preparation

This protocol outlines the steps for preparing a sample for routine one-dimensional (1D) and two-dimensional (2D) NMR analysis for structural elucidation and purity assessment.

Materials:

  • Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • This compound (CD₃COOD), ≥99.5 atom % D

  • High-precision NMR tubes (5 mm)

  • Glass vial

  • Pipette with appropriate tips

  • Vortex mixer

Procedure:

  • Weighing the Analyte: Accurately weigh the desired amount of the analyte into a clean, dry glass vial. The amount will depend on the molecular weight of the analyte and the type of NMR experiment to be performed.[4]

  • Adding the Solvent: Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.[4]

  • Dissolution: Vortex the vial until the analyte is completely dissolved. Gentle heating may be applied if the analyte has low solubility at room temperature, but care should be taken to avoid degradation of the sample.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a high-precision NMR tube. Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the this compound, and shimming will be performed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the desired 1D and 2D NMR spectra.

Protocol for Quantitative NMR (qNMR) Sample Preparation

This protocol describes the preparation of a sample for qNMR analysis using an internal standard to determine the precise concentration or purity of an analyte.

Materials:

  • Analyte (accurately weighed)

  • Internal Standard (IS) (e.g., maleic acid, 1,4-dinitrobenzene; accurately weighed, high purity)

  • This compound (CD₃COOD), ≥99.5 atom % D

  • High-precision NMR tubes (5 mm)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks and pipettes

  • Glass vials

  • Vortex mixer

Procedure:

  • Selection of Internal Standard: Choose an internal standard that is soluble in this compound, chemically inert towards the analyte, and has at least one signal that is well-resolved from the analyte and solvent signals. 2[5]. Preparation of Internal Standard Stock Solution (Optional but Recommended):

    • Accurately weigh a known amount of the internal standard into a volumetric flask.

    • Dissolve the internal standard in this compound and dilute to the mark to achieve a precise concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte into a vial.

    • If using a stock solution, accurately add a known volume of the internal standard stock solution to the vial.

    • Alternatively, accurately weigh the internal standard directly into the vial with the analyte.

    • Add a precise volume or weight of this compound to the vial to ensure complete dissolution.

  • Dissolution and Transfer:

    • Vortex the vial until both the analyte and the internal standard are completely dissolved.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition for qNMR:

    • Ensure the spectrometer is properly calibrated.

    • Set the recycle delay (d1) to at least 5 times the longest T1 relaxation time of the signals to be integrated to ensure full relaxation. A d1 of 30 seconds is often sufficient for small molecules. [5] * Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision). 6[5]. Data Processing and Quantification:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N. [5] * Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Workflow for Quantitative NMR (qNMR) Sample Preparation

G Quantitative NMR (qNMR) Sample Preparation Workflow cluster_prep Sample Preparation cluster_nmr qNMR Analysis weigh_analyte 1. Accurately Weigh Analyte weigh_is 2. Accurately Weigh Internal Standard weigh_analyte->weigh_is add_solvent 3. Add this compound weigh_is->add_solvent dissolve 4. Dissolve Completely add_solvent->dissolve transfer 5. Transfer to NMR Tube dissolve->transfer acquire 6. Acquire Spectrum (Optimized Parameters) transfer->acquire process 7. Process Spectrum (Phasing, Baseline Correction) acquire->process integrate 8. Integrate Signals process->integrate calculate 9. Calculate Purity/Concentration integrate->calculate

Caption: Workflow for preparing a sample for quantitative NMR (qNMR) analysis using this compound and an internal standard.

Illustrative Quantitative Data

The following table provides a hypothetical example of the data and results from a qNMR experiment to determine the purity of a pharmaceutical compound (Analyte X) using maleic acid as the internal standard in this compound.

Table 2: Illustrative qNMR Purity Determination of Analyte X

ParameterAnalyte XInternal Standard (Maleic Acid)
Mass (m)25.10 mg10.50 mg
Molecular Weight (MW)350.4 g/mol 116.07 g/mol
Purity (P)To be determined 99.9%
¹H NMR Signal7.85 ppm (singlet)6.20 ppm (singlet)
Number of Protons (N)12
Integral Value (I)1.001.25
Calculated Purity of Analyte X 98.5%

This data is for illustrative purposes only and does not represent actual experimental results.

Concluding Remarks

This compound is a versatile deuterated solvent for NMR spectroscopy, particularly for the analysis of polar and acidic compounds. The protocols provided herein offer a comprehensive guide for the preparation of samples for both qualitative and quantitative NMR analysis. Adherence to these protocols, especially for qNMR, is crucial for obtaining accurate and reproducible results. For successful qNMR, careful selection of the internal standard and optimization of NMR acquisition parameters are paramount. These application notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their analytical endeavors.

References

Application Notes and Protocols: The Use of Acetic Acid-d4 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) research.[1][2] Among these, Acetic acid-d4 (CD3COOD), a deuterated form of acetic acid, offers significant advantages in elucidating metabolic pathways, quantifying metabolites, and synthesizing deuterated internal standards.[3][4] The replacement of hydrogen atoms with deuterium allows for the differentiation of labeled from unlabeled molecules by mass spectrometry without altering the fundamental chemical properties of the compound.[1] This series of application notes and protocols provides detailed methodologies for the effective use of this compound in DMPK studies.

Application Note 1: this compound as a Tracer for Elucidating Metabolic Pathways

Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic networks. This compound can be used as a tracer to investigate the contribution of acetate to various metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[5][6] Once it enters the cell, this compound is converted to acetyl-d3-CoA, which then serves as a precursor for numerous downstream metabolites. By tracking the incorporation of deuterium into these metabolites using mass spectrometry, researchers can quantify the flux through specific pathways.

A key application is in understanding the metabolic reprogramming of cancer cells, which often exhibit altered nutrient utilization. For instance, studies have shown that under hypoxic conditions, cancer cells can increase their reliance on acetate as a carbon source for acetyl-CoA production.[7]

Data Presentation

The following table summarizes quantitative data from a tracer experiment where cancer cells were incubated with a labeled acetate precursor. The data illustrates the incorporation of the deuterium label into the acetyl-CoA pool, reflecting the activity of acetate metabolism.

Metabolite PoolIsotope TracerConditionLabeled Fraction of PoolContribution of Tracer to Pool
Acetyl-CoA13C-AcetateNormoxia92%45%
Acetyl-CoA13C-AcetateHypoxia73%68%
Palmitate13C-AcetateNormoxia91%48%
Palmitate13C-AcetateHypoxia75%72%

Data adapted from a study on acetyl-CoA production in hypoxic cancer cells, illustrating the increased contribution of acetate under low-oxygen conditions.[7]

Protocol 1: In Vitro Metabolic Tracing with this compound

This protocol describes a general procedure for tracing the metabolic fate of this compound in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Cell Culture: Plate cells in 6-well plates and culture until they reach the desired confluency.

  • Tracer Incubation:

    • Prepare a stock solution of this compound in cell culture medium.

    • Aspirate the existing medium from the cells and wash twice with warm PBS.

    • Add the medium containing this compound to the cells and incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis:

    • Evaporate the methanol from the samples under a stream of nitrogen.

    • Reconstitute the dried metabolites in a solvent compatible with the LC-MS/MS system.

    • Analyze the samples by LC-MS/MS to determine the incorporation of deuterium into downstream metabolites of acetyl-CoA.

Visualization of Acetate Metabolism

Acetate_Metabolism Acetic_acid_d4 This compound Acetyl_d3_CoA Acetyl-d3-CoA Acetic_acid_d4->Acetyl_d3_CoA ACSS2 TCA_Cycle TCA Cycle Acetyl_d3_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_d3_CoA->Fatty_Acid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_d3_CoA->Histone_Acetylation

Caption: Metabolic fate of this compound.

Application Note 2: this compound as a Synthetic Precursor for Deuterated Drug Metabolites

This compound is a valuable starting material for the synthesis of deuterated drug metabolites, particularly those that undergo N-acetylation. N-acetylation is a common phase II metabolic reaction catalyzed by N-acetyltransferases (NATs). By synthesizing the N-acetyl-d3 version of a metabolite, it can be used as an internal standard for quantitative bioanalysis or to study the kinetics of the acetylation reaction.

A relevant example is the synthesis of N-acetyl-d3-glucosamine. While not a drug metabolite itself, the synthetic principle is directly applicable to drugs that are metabolized to N-acetylated forms. The process involves the conversion of this compound to acetic-d3-anhydride, which is then used to acetylate the amino group of the parent molecule.

Protocol 2: Synthesis of a Deuterated N-Acetylated Metabolite (Conceptual Example: N-acetyl-d3-glucosamine)

This protocol outlines the synthesis of N-acetyl-d3-glucosamine, demonstrating the use of a deuterated acetylating agent derived from this compound.

Materials:

  • This compound

  • Thionyl chloride

  • D-glucosamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Acetic-d3-anhydride (can be synthesized from acetyl-d3-chloride)

Methodology:

  • Preparation of Acetyl-d3-chloride:

    • React this compound with thionyl chloride to produce acetyl-d3-chloride. This reaction should be performed under anhydrous conditions.

  • Preparation of Acetic-d3-anhydride:

    • React acetyl-d3-chloride with sodium acetate-d3 (which can be prepared from this compound and sodium hydroxide) to yield acetic-d3-anhydride.

  • N-acetylation of Glucosamine:

    • Suspend D-glucosamine hydrochloride in methanol.

    • Add an equivalent amount of sodium methoxide to generate a supersaturated solution of D-glucosamine.

    • Add acetic-d3-anhydride to the solution at room temperature to effect N-acetylation.

    • The crude N-acetyl-d3-glucosamine can be isolated by filtration.

  • Purification:

    • Recrystallize the product from water/ethanol to obtain pure N-acetyl-d3-glucosamine.

Visualization of the Synthetic Workflow

Synthesis_Workflow Acetic_acid_d4 This compound Acetic_anhydride_d6 Acetic-d6-anhydride Acetic_acid_d4->Acetic_anhydride_d6 Synthesis N_acetyl_d3_glucosamine N-acetyl-d3-glucosamine Acetic_anhydride_d6->N_acetyl_d3_glucosamine N-acetylation Glucosamine Glucosamine Glucosamine->N_acetyl_d3_glucosamine

Caption: Synthesis of N-acetyl-d3-glucosamine.

Application Note 3: this compound as an Internal Standard for Quantitative Bioanalysis

In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accuracy and precision.[8] The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This compound can be used as an internal standard for the quantification of acetic acid in biological matrices.

The key principle is that the SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. It experiences the same variations as the analyte during extraction, chromatography, and ionization. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more accurate quantification.[9]

Protocol 3: Quantitative Analysis Using a Deuterated Internal Standard

This protocol provides a general workflow for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard.

Materials:

  • Analyte standard

  • Deuterated internal standard (e.g., this compound)

  • Biological matrix (e.g., plasma)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Methodology:

  • Preparation of Stock Solutions and Standards:

    • Prepare stock solutions of the analyte and the deuterated internal standard in a suitable solvent.

    • Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analyte.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To a fixed volume of each standard, QC, and unknown sample, add a fixed volume of the internal standard working solution.

    • Add a protein precipitation solvent (e.g., 3 volumes of ice-cold acetonitrile).

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and internal standard from matrix components.

    • Optimize the mass spectrometer settings for the detection of the analyte and internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualization of the Isotope Dilution Principle

Isotope_Dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing & Analysis cluster_quantification Quantification Analyte Analyte (Unknown Amount) Analyte_IS_Mix Analyte + IS Mixture Analyte->Analyte_IS_Mix IS Deuterated IS (Known Amount) IS->Analyte_IS_Mix Extraction Extraction Analyte_IS_Mix->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Peak Area Ratio (Analyte/IS) LC_MS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Caption: Principle of isotope dilution analysis.

References

Application Note: Quantification of Short-Chain Fatty Acids Using Isotope Dilution Mass Spectrometry with Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1] They play crucial roles in maintaining gut homeostasis, serving as an energy source for colonocytes, and acting as signaling molecules in various physiological processes, including inflammation, glucose metabolism, and lipid metabolism. Given their significance in health and disease, accurate quantification of SCFAs in biological samples is essential for understanding their roles and for the development of novel therapeutics.

Isotope dilution mass spectrometry is a highly accurate and sensitive method for the quantification of endogenous compounds. This technique involves spiking a sample with a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry, allowing for precise quantification that corrects for variations in sample preparation and instrument response. Acetic acid-d4 is a commonly used internal standard for the quantification of acetic acid and can also be used for the correction of other SCFAs in certain applications.[2][3]

This application note provides a detailed protocol for the quantification of SCFAs in fecal samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Materials and Reagents

  • Standards: Acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, isovaleric acid, hexanoic acid (analytical grade)

  • Internal Standard: this compound (D, 99.5%)

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)

  • Solvents: Ethyl acetate, Methanol, n-Hexane (HPLC grade)

  • Acids: Hydrochloric acid (HCl), concentrated

  • Salts: Sodium chloride (NaCl)

  • Equipment:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Autosampler vials with inserts

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Pipettes and tips

    • Fume hood

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each SCFA standard and the internal standard (this compound) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all unlabeled SCFAs at a concentration of 100 µg/mL in methanol.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at 100 µg/mL in methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working standard mixture and spiking each with the internal standard solution to a final concentration of 10 µg/mL. A typical calibration range is 0.5 - 100 µg/mL.

2. Sample Preparation (Fecal Samples)

  • Homogenization: Homogenize approximately 50-100 mg of frozen fecal sample in 1 mL of saturated NaCl solution.[4]

  • Acidification: Acidify the homogenate by adding 50 µL of concentrated HCl.[5] This step protonates the SCFAs, making them more extractable into an organic solvent.

  • Internal Standard Spiking: Add 100 µL of the 100 µg/mL this compound internal standard solution to each sample.

  • Extraction: Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Derivatization: Add 50 µL of MTBSTFA to the extracted sample. Cap the vial tightly and heat at 60°C for 30 minutes.[1]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis

  • GC Column: Use a high-polarity polyethylene glycol (PEG) type column, such as a DB-FFAP column (30 m x 0.25 mm, 0.25 µm film thickness), suitable for the analysis of free fatty acids.[7][8]

  • Injector: 250°C, splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each SCFA derivative and the internal standard.

Data Presentation

The quantitative data for SCFAs in different sample groups can be summarized in a table for easy comparison.

Sample GroupAcetic Acid (µg/g)Propionic Acid (µg/g)Butyric Acid (µg/g)
ControlMean ± SDMean ± SDMean ± SD
Treatment 1Mean ± SDMean ± SDMean ± SD
Treatment 2Mean ± SDMean ± SDMean ± SD

Mandatory Visualizations

Experimental_Workflow SampleCollection Fecal Sample Collection (50-100 mg) Homogenization Homogenization (in saturated NaCl) SampleCollection->Homogenization Acidification Acidification (Concentrated HCl) Homogenization->Acidification IS_Spiking Internal Standard Spiking (this compound) Acidification->IS_Spiking Extraction Liquid-Liquid Extraction (Ethyl Acetate) IS_Spiking->Extraction Derivatization Derivatization (MTBSTFA, 60°C) Extraction->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Processing Data Processing (Quantification) GCMS_Analysis->Data_Processing

Caption: Experimental workflow for SCFA quantification.

SCFA_Signaling_Pathway SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GPCRs G-protein-coupled receptors (GPR41, GPR43, GPR109A) SCFAs->GPCRs HDAC_Inhibition Histone Deacetylase (HDAC) Inhibition SCFAs->HDAC_Inhibition Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, NF-κB) GPCRs->Downstream_Signaling Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Physiological_Effects Physiological Effects (Anti-inflammatory, Metabolic Regulation) Downstream_Signaling->Physiological_Effects Gene_Expression->Physiological_Effects

Caption: SCFA signaling pathways.

References

Troubleshooting & Optimization

Common impurities in commercial Acetic acid-d4 and their effects.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial Acetic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving deuterated acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities found in commercial this compound are:

  • Water (H₂O or D₂O): Due to the hygroscopic nature of acetic acid, water is a prevalent impurity.[1][2] The specification for water content is typically low, often ≤0.05%.[3]

  • Residual Protiated Acetic Acid (CD₃COOH, CH₃COOD, etc.): Incomplete deuteration during synthesis can result in the presence of partially or non-deuterated acetic acid. The isotopic purity of commercial this compound is generally high, often ≥99.5 atom % D.

  • Acetic Anhydride: Acetic anhydride is a common reagent used in the synthesis of acetic acid and can sometimes be present as an impurity.[1]

  • Common Laboratory Solvents: Trace amounts of common laboratory solvents may be introduced during manufacturing, purification, or handling. These can include acetone, ethyl acetate, and dichloromethane.[4][5]

Q2: How can I identify these impurities in my NMR spectrum?

A2: Impurities can be identified by their characteristic chemical shifts in the ¹H and ¹³C NMR spectra. The exact chemical shift can vary slightly depending on the concentration and temperature. A table of common impurity chemical shifts is provided in the "Troubleshooting Guides" section. The residual peak of partially deuterated acetic acid (CD₂H-COOD) typically appears as a quintet.

Q3: What are the primary effects of these impurities on my experiments?

A3: Impurities can have several detrimental effects:

  • In NMR Spectroscopy: Impurity peaks can overlap with analyte signals, complicating spectral interpretation and quantification. The presence of water can lead to the exchange of labile protons (e.g., -OH, -NH) in your analyte, causing peak broadening or disappearance.[6]

  • In Mass Spectrometry: Impurities can cause ion suppression or enhancement, affecting the accuracy and sensitivity of your analysis.[7][8] They can also lead to the formation of unexpected adducts, complicating mass spectral interpretation.

  • In Chemical Reactions: Impurities like water can react with sensitive reagents, reducing yields or leading to the formation of unwanted byproducts.

Q4: How should I store my this compound to minimize contamination?

A4: To minimize contamination, especially from atmospheric moisture, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider using ampules or bottles with septa to allow for removal of the solvent without exposing the bulk to the atmosphere.

Troubleshooting Guides

Issue 1: Unexpected Peaks in ¹H NMR Spectrum

Symptom: You observe peaks in your ¹H NMR spectrum that do not correspond to your analyte.

Troubleshooting Workflow:

G Troubleshooting Unexpected NMR Peaks start Unexpected peaks in ¹H NMR spectrum check_table Compare peak chemical shifts to the 'Common Impurity Chemical Shifts' table below. start->check_table is_water Is there a broad singlet around 11-12 ppm (can shift with concentration and temperature)? check_table->is_water water_peak This is likely the residual H₂O/HDO peak. is_water->water_peak Yes is_solvent Do the peaks match known solvents? is_water->is_solvent No solvent_peak Contamination from common lab solvents (e.g., acetone, ethyl acetate). is_solvent->solvent_peak Yes is_anhydride Is there a singlet around 2.2 ppm? is_solvent->is_anhydride No anhydride_peak Potential acetic anhydride impurity. is_anhydride->anhydride_peak Yes unknown If peaks remain unidentified, consider other sources of contamination (e.g., grease, starting materials). is_anhydride->unknown No

Caption: Troubleshooting workflow for identifying unexpected peaks in ¹H NMR spectra.

Data Presentation: Common Impurity Chemical Shifts in this compound

Impurity¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Water (H₂O/HDO)~11.5 (broad)s-
Residual Acetic Acid (CD₂H COOD)~2.04quintet~20.0 (septet)
Acetic Anhydride~2.2s~21.9, ~167.5
Acetone~2.22s~30.6, ~206.7
Ethyl Acetate~1.2 (t), ~2.0 (s), ~4.1 (q)t, s, q~14.2, ~21.0, ~60.5, ~171.1
Dichloromethane~5.7s~53.8
Benzene~7.3s~128.4

Note: Chemical shifts are approximate and can vary with concentration, temperature, and pH.[4][5][9]

Issue 2: Poor Sensitivity or Inconsistent Results in Mass Spectrometry

Symptom: You are using this compound in your mobile phase for LC-MS and are experiencing low signal intensity for your analyte, or your results are not reproducible.

Troubleshooting Workflow:

G Troubleshooting Mass Spectrometry Issues start Poor sensitivity or inconsistent results in MS check_blank Run a blank gradient (mobile phase only) and look for contaminant peaks. start->check_blank contaminants_present Are there significant contaminant peaks? check_blank->contaminants_present ion_suppression Ion suppression from mobile phase impurities is likely. Consider purifying the this compound. contaminants_present->ion_suppression Yes adduct_formation Are you observing unexpected adducts? contaminants_present->adduct_formation No ion_suppression->adduct_formation no_contaminants Check for other sources of ion suppression (e.g., sample matrix, co-eluting compounds). other_issues Consider other MS troubleshooting steps: - Check instrument calibration and tuning. - Optimize source parameters. no_contaminants->other_issues adduct_source Impurities can act as adduct-forming species. Purification of the solvent may be necessary. adduct_formation->adduct_source Yes adduct_formation->other_issues No G Purification Strategy for this compound start Commercial this compound assess_purity Assess purity requirements for the experiment. start->assess_purity high_purity High purity required (e.g., for sensitive NMR or MS). assess_purity->high_purity High standard_use Standard use (where minor impurities are tolerated). assess_purity->standard_use Standard drying_step Perform drying procedure (Protocol 1). high_purity->drying_step use_as_is Use directly from the bottle, ensuring proper storage and handling. standard_use->use_as_is distillation_step Perform fractional distillation (Protocol 2). drying_step->distillation_step final_product High-purity this compound distillation_step->final_product

References

Methods for removing water contamination from Acetic acid-d4.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of water contamination from Acetic acid-d4 (CD₃COOD).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

Water contamination is a significant issue for several reasons. In NMR spectroscopy, the presence of H₂O or HOD can obscure signals in the spectrum or lead to unwanted H-D exchange with labile protons on your sample molecule, complicating spectral interpretation. For chemical reactions, water can act as an unwanted nucleophile, a base, or interfere with catalysts, leading to side reactions and reduced yields. Since glacial acetic acid is very hygroscopic, proper handling is essential to prevent re-contamination after drying.[1]

Q2: What is the most common method for drying this compound in a laboratory setting?

The most frequently used chemical method is treatment with acetic anhydride.[1][2] This method is highly effective as the anhydride reacts directly with water to form acetic acid. However, it requires careful consideration of stoichiometry and subsequent purification. Physical methods like fractional distillation are also effective but can be more complex to set up.

Q3: Can I use standard drying agents like molecular sieves, MgSO₄, or CaCl₂?

Using common basic or neutral drying agents is not recommended for acetic acid. Molecular sieves, which are alkali metal aluminosilicates, are basic and can react with the acidic solvent.[2][3] Other salt-based drying agents like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) have limited effectiveness and may also react or be incompatible.[2][4]

Q4: How can I determine the final water content after drying?

The most accurate method for quantifying trace amounts of water in organic solvents is coulometric Karl Fischer titration.[5] This technique can precisely measure water content down to the parts-per-million (ppm) level.

Q5: How should I store dried this compound?

Anhydrous this compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (e.g., nitrogen or argon).[6][7] Store the container in a cool, dry, and well-ventilated area away from heat sources to prevent degradation and pressure buildup.[8][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
NMR spectrum still shows a large water peak after drying. 1. Insufficient drying agent or incomplete reaction. 2. Re-exposure to atmospheric moisture during handling. 3. Contaminated NMR tube or solvent.1. Repeat the drying procedure. If using acetic anhydride, ensure a slight excess is used and allow for adequate reaction time. 2. Handle the dried acid under an inert atmosphere (e.g., in a glovebox). 3. Ensure NMR tubes are oven-dried and cooled in a desiccator before use.[11]
Product yield is low after a reaction using the dried this compound. 1. Excess acetic anhydride was not removed and interfered with the reaction. 2. The drying method introduced other impurities.1. If using the acetic anhydride method, perform a fractional distillation after the reaction with water is complete to remove the higher-boiling excess anhydride. 2. Choose a drying method that minimizes potential side reactions (e.g., fractional freezing or distillation).
Isotopic purity of the deuterated solvent is compromised. The water contaminant was H₂O, and a chemical drying method like using acetic anhydride ((CD₃CO)₂O) was employed. The reaction is: (CD₃CO)₂O + H₂O → CD₃COOD + CD₃COOH.This introduces a non-deuterated impurity. If isotopic purity is paramount, use a physical removal method like fractional distillation or fractional freezing. If the contaminant is D₂O, this is not an issue.

Comparison of Water Removal Methods

The following table summarizes the primary methods for drying this compound. The choice of method depends on the initial water content, the required final dryness, and the available equipment.

Method Principle Pros Cons Typical Final H₂O Content
Acetic Anhydride Chemical ReactionHighly effective; relatively simple procedure for lab scale.[2]Can introduce non-deuterated acetic acid if H₂O is the contaminant; may require distillation to remove excess anhydride.[3]< 500 ppm; can achieve < 150 ppm with careful control.
Fractional Distillation Physical SeparationHigh purity achievable; removes non-volatile impurities simultaneously.Requires careful setup with an efficient distillation column; potential for thermal decomposition if not controlled.Very low (< 50 ppm), dependent on column efficiency.
Azeotropic Distillation Physical SeparationEffective for removing significant amounts of water.Requires addition of a third component (entrainer) which must then be removed; more complex setup.Low, but primarily used for industrial-scale or high-volume separations.
Fractional Freezing Physical SeparationSimple concept; avoids adding chemical reagents.Can be slow and may require multiple cycles; less effective for very low water concentrations.Variable; effective for reducing bulk water.

Decision Workflow for Drying this compound

This diagram provides a logical workflow for selecting the appropriate drying method based on experimental requirements.

DryingMethodSelection start Start: Contaminated This compound check_purity Is isotopic purity absolutely critical? start->check_purity check_equipment Is a fractional distillation setup available? check_purity->check_equipment Yes check_anhydride Is the contaminant H₂O (not D₂O)? check_purity->check_anhydride No method_distill Method: Fractional Distillation check_equipment->method_distill Yes method_freeze Method: Fractional Freezing (for bulk water) check_equipment->method_freeze No method_anhydride Method: Acetic Anhydride check_anhydride->method_anhydride No warn_isotope Warning: Using anhydride with H₂O will form CD₃COOH. Proceed with caution. check_anhydride->warn_isotope Yes end_product Dried this compound method_distill->end_product method_freeze->end_product method_anhydride->end_product warn_isotope->method_anhydride

Caption: Decision tree for selecting a water removal method.

Experimental Protocols

Protocol 1: Drying with Acetic Anhydride

This chemical method converts water into this compound (assuming the contaminant is D₂O) or a mix of deuterated and non-deuterated acetic acid (if the contaminant is H₂O).

Materials:

  • Water-contaminated this compound

  • Acetic anhydride (high purity)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • (Optional) Fractional distillation apparatus

Procedure:

  • Preparation: Assemble the reflux apparatus. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

  • Quantification (Optional but Recommended): Determine the approximate water content of the this compound using Karl Fischer titration to calculate the required amount of acetic anhydride.

  • Reaction Setup: Place the contaminated this compound into the round-bottom flask with a magnetic stir bar.

  • Addition of Anhydride: Calculate the molar amount of water in the solvent. Add a small excess (e.g., 1.1 to 1.2 molar equivalents) of acetic anhydride to the flask. The reaction is: (CD₃CO)₂O + H₂O/D₂O → 2 CD₃COOD/H.

  • Reaction: Gently heat the mixture to reflux (Boiling point of Acetic Acid ≈ 118°C) for 1-2 hours to ensure the reaction goes to completion.[1]

  • Purification (Recommended): After cooling, the product will be dry this compound containing a small amount of unreacted acetic anhydride. Since acetic anhydride has a higher boiling point (≈140°C) than acetic acid, it can be removed by careful fractional distillation to yield highly pure, anhydrous this compound.[3]

  • Storage: Transfer the final product to a clean, dry, airtight container under an inert atmosphere.

Workflow for Acetic Anhydride Method

AnhydrideWorkflow start Start: Wet This compound add_anhydride 1. Add 1.1 eq. Acetic Anhydride start->add_anhydride reflux 2. Heat to Reflux (1-2 hours) add_anhydride->reflux cool 3. Cool to Room Temperature reflux->cool check_purity Is highest purity required? cool->check_purity distill 4. Fractional Distillation to remove excess anhydride check_purity->distill Yes store 5. Store under Inert Atmosphere check_purity->store No distill->store end_product Finish: Dry This compound store->end_product

Caption: Step-by-step workflow for the acetic anhydride method.

References

Troubleshooting poor signal-to-noise ratio in NMR with Acetic acid-d4.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratios and other common issues during NMR experiments using Acetic acid-d4.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum has a very poor signal-to-noise ratio (S/N). What are the most common causes?

A poor signal-to-noise ratio is a frequent issue that can often be resolved by addressing a few key areas. The most common culprits are related to sample preparation and the concentration of your analyte. Additionally, suboptimal spectrometer parameters can significantly impact the quality of your spectrum.

Key areas to check:

  • Sample Concentration: The signal intensity is directly proportional to the concentration of your sample. If your sample is too dilute, the signal may be indistinguishable from the baseline noise.

  • Sample Preparation: The quality of your spectrum is greatly affected by how the sample is prepared.[1] The presence of undissolved particulate matter, gas bubbles, or paramagnetic impurities can lead to broadened lines and a reduced signal-to-noise ratio.[2][3]

  • Spectrometer Parameters: Incorrectly set acquisition parameters, such as the number of scans, relaxation delay (d1), and pulse width, can result in a weak signal.

Q2: How can I improve my sample preparation to get a better signal?

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[2] Following a systematic protocol can help eliminate many common problems.

  • Use High-Quality NMR Tubes: Always use clean, dry, and unscratched NMR tubes. Scratches or imperfections can distort the magnetic field homogeneity, leading to poor shimming and broadened lines.[2]

  • Ensure Complete Dissolution and Filter Your Sample: Your sample should be fully dissolved in the this compound. Any suspended particles will degrade the spectral quality. It is highly recommended to filter your sample through a pipette with a cotton or glass wool plug directly into the NMR tube.[3]

  • Correct Sample Volume: The recommended sample volume for a standard 5 mm NMR tube is typically 0.6-0.7 mL, which corresponds to a sample height of about 4-5 cm.[4] Incorrect sample volume can make it very difficult to achieve good shimming.[3]

  • Remove Impurities: Traces of water or other protonated solvents can interfere with your spectrum and affect the dynamic range of the receiver. If necessary, dry your sample under high vacuum before dissolving it in this compound.

Q3: What are the optimal spectrometer settings for improving the signal-to-noise ratio?

Optimizing the acquisition parameters is a powerful way to enhance the signal-to-noise ratio.

  • Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Therefore, quadrupling the number of scans will double the signal-to-noise ratio. This is a straightforward method to improve your spectrum, but it comes at the cost of increased experiment time.

  • Optimize the Relaxation Delay (d1): The relaxation delay is the time allowed for the nuclear spins to return to their equilibrium state between pulses. For quantitative measurements, this delay should be at least 5 times the T1 relaxation time of the slowest relaxing nucleus of interest.[5] For qualitative spectra, a shorter delay may be sufficient.

  • Calibrate the Pulse Width: A 90° pulse provides the maximum signal for a single scan. Ensure that the pulse width is correctly calibrated for your probe and sample.

Q4: I see unexpected peaks in my spectrum. What could they be?

Unexpected peaks are usually due to impurities in your sample, the solvent, or from the NMR tube itself.

  • Residual Solvents: If your sample was purified using chromatography, residual solvents like ethyl acetate, hexane, or dichloromethane are common contaminants.

  • Water: this compound is hygroscopic and can absorb water from the atmosphere. A peak corresponding to H₂O or HOD may be observed.

  • Grease: Silicone grease from glassware joints can sometimes appear in the spectrum as broad signals.

  • Impurities in this compound: Commercially available this compound has a high degree of deuteration, but will always contain a small amount of residual protonated acetic acid.

Q5: Why is the acidic proton of my compound not visible when using this compound?

The acidic proton of your compound is likely undergoing chemical exchange with the deuterons of the carboxylic acid group in the this compound solvent (CD₃COOD). This rapid exchange broadens the signal, often to the point where it disappears into the baseline.

Data Presentation

Table 1: Recommended Acquisition Parameters for Routine NMR in this compound
Parameter¹H NMR¹³C NMRRationale
Pulse Width Calibrated 90°Calibrated 30-45°A 90° pulse maximizes signal in ¹H NMR. A smaller flip angle in ¹³C NMR helps to mitigate the effects of long T1 relaxation times for quaternary carbons.
Relaxation Delay (d1) 1-5 seconds2-10 secondsFor qualitative spectra, a shorter delay is often sufficient. For quantitative results, d1 should be at least 5 times the longest T1.
Acquisition Time (AQ) 2-4 seconds1-2 secondsShould be long enough to allow the FID to decay to near zero to ensure good digital resolution.
Number of Scans (NS) 8-16128-1024+Highly dependent on sample concentration. Increase as needed to achieve the desired S/N.
Table 2: Chemical Shifts of Residual Protons and Common Impurities in this compound
Compound¹H Chemical Shift (ppm)MultiplicityNotes
Acetic acid-d3 (residual) ~2.04quintetResidual methyl protons of the solvent.[6]
This compound (residual) ~11.65singlet (broad)Residual acidic proton of the solvent.[6]
Water (H₂O/HOD) Variable (~11.5)singlet (broad)Chemical shift is highly dependent on temperature and concentration. Often exchanges with the solvent acidic proton.
Acetone ~2.09singletCommon contaminant from cleaning glassware.
Benzene ~7.16singlet
Chloroform ~7.26singlet
Dichloromethane ~5.32triplet
Diethyl ether ~1.15 (t), ~3.45 (q)triplet, quartet
Ethanol ~1.12 (t), ~3.57 (q)triplet, quartet
Ethyl Acetate ~1.19 (t), ~1.97 (s), ~4.05 (q)triplet, singlet, quartet
Hexane ~0.88 (t), ~1.26 (m)triplet, multiplet
Methanol ~3.31quintet
Toluene ~2.09 (s), ~7.00-7.09 (m)singlet, multiplet
Silicone Grease ~0.07singlet (broad)

Note: Chemical shifts can vary slightly depending on concentration, temperature, and the specific analyte.[6]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR in this compound

Objective: To prepare a high-quality NMR sample free of particulate matter and at an appropriate concentration.

Materials:

  • Analyte (5-10 mg for ¹H NMR)

  • This compound (NMR grade)

  • High-quality 5 mm NMR tube and cap

  • Glass vial

  • Pasteur pipette and bulb

  • Cotton or glass wool

  • Vortex mixer (optional)

Procedure:

  • Weigh the Analyte: Accurately weigh 5-10 mg of your solid sample into a clean, dry glass vial. For liquid samples, use 1-5 µL.

  • Add the Solvent: Add approximately 0.6-0.7 mL of this compound to the vial.

  • Dissolve the Sample: Gently swirl the vial or use a vortex mixer to completely dissolve the analyte. Visually inspect the solution to ensure there are no suspended particles.

  • Prepare the Filter Pipette: Take a clean Pasteur pipette and push a small amount of cotton or glass wool into the narrow part to create a filter.

  • Filter the Sample: Using the filter pipette, transfer the solution from the vial into the NMR tube. This will remove any micro-particulates.[3]

  • Check the Sample Height: Ensure the height of the solution in the NMR tube is between 4 and 5 cm.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any dust or fingerprints.

Protocol 2: Optimizing the Number of Scans (NS) to Improve S/N

Objective: To determine the appropriate number of scans to achieve a desired signal-to-noise ratio.

Procedure:

  • Prepare the Sample: Prepare your NMR sample according to Protocol 1.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum with a small number of scans (e.g., NS = 8).

  • Assess S/N: Use the spectrometer's software to calculate the signal-to-noise ratio for a well-resolved peak of interest.

  • Iterative Acquisitions: Sequentially increase the number of scans (e.g., 32, 64, 128, 256) and re-acquire the spectrum.

  • Compare S/N: After each acquisition, re-calculate the S/N for the same peak.

  • Determine Optimal NS: Compare the improvement in S/N with the increase in experiment time. The S/N increases with the square root of the number of scans. Choose the number of scans that provides an acceptable S/N for your analysis within a reasonable timeframe.

Mandatory Visualizations

Troubleshooting_Workflow start Poor S/N in Spectrum check_sample_prep Step 1: Check Sample Preparation start->check_sample_prep is_conc_ok Is sample concentration sufficient (5-10 mg/0.6 mL)? check_sample_prep->is_conc_ok is_filtered Is sample filtered and free of particulates? is_conc_ok->is_filtered Yes solution_increase_conc Solution: Increase sample concentration or use a microprobe. is_conc_ok->solution_increase_conc No is_volume_correct Is sample volume correct (4-5 cm height)? is_filtered->is_volume_correct Yes solution_filter_sample Solution: Re-prepare and filter the sample. is_filtered->solution_filter_sample No check_acq_params Step 2: Check Acquisition Parameters is_volume_correct->check_acq_params Yes solution_adjust_volume Solution: Adjust solvent volume. is_volume_correct->solution_adjust_volume No is_ns_sufficient Is number of scans (NS) sufficient? check_acq_params->is_ns_sufficient is_d1_correct Is relaxation delay (d1) set correctly? is_ns_sufficient->is_d1_correct Yes solution_increase_ns Solution: Increase number of scans. (Note: S/N ∝ √NS) is_ns_sufficient->solution_increase_ns No is_pw_calibrated Is pulse width (pw) calibrated? is_d1_correct->is_pw_calibrated Yes solution_adjust_d1 Solution: Increase d1. (For quantitation, d1 ≥ 5*T1) is_d1_correct->solution_adjust_d1 No check_shimming Step 3: Check Shimming is_pw_calibrated->check_shimming Yes solution_calibrate_pw Solution: Calibrate the 90° pulse width. is_pw_calibrated->solution_calibrate_pw No is_lineshape_good Is the lineshape of the lock signal and solvent peak good? check_shimming->is_lineshape_good solution_reshim Solution: Re-shim the sample manually or using an automated routine. is_lineshape_good->solution_reshim No good_spectrum Good S/N Spectrum is_lineshape_good->good_spectrum Yes

Caption: A step-by-step workflow for troubleshooting poor signal-to-noise in NMR.

qNMR_Protocol start Quantitative NMR (qNMR) Experiment prep_sample 1. Prepare Sample - Accurately weigh analyte and internal standard. - Dissolve in this compound. - Filter into a high-quality NMR tube. start->prep_sample setup_instrument 2. Set Up Instrument - Insert sample and lock on solvent signal. - Tune and match the probe. - Perform shimming for optimal homogeneity. prep_sample->setup_instrument set_params 3. Set Acquisition Parameters - Calibrate 90° pulse width. - Set relaxation delay (d1) to > 5 * T1(longest). - Set sufficient number of scans (NS) for S/N > 250. setup_instrument->set_params acquire_data 4. Acquire Data set_params->acquire_data process_data 5. Process Data - Fourier transform. - Phase correct the spectrum. - Apply baseline correction. acquire_data->process_data integrate_peaks 6. Integrate Peaks - Integrate the signals for the analyte and the internal standard. - Ensure integration regions are consistent. process_data->integrate_peaks calculate_purity 7. Calculate Purity/Concentration - Use the standard qNMR equation. integrate_peaks->calculate_purity end Final Result calculate_purity->end

Caption: Workflow for a quantitative NMR (qNMR) experiment using an internal standard.

References

Technical Support Center: Optimizing Isotopic Enrichment with Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing isotopic enrichment in biological samples using Acetic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in metabolic research?

A1: this compound (CD3COOD) is a stable isotope-labeled precursor used to trace the metabolic fate of acetate in biological systems. Once it enters the cell, it is converted to acetyl-CoA-d3, a central metabolite that serves as a building block for the biosynthesis of a wide range of molecules, including fatty acids, cholesterol, and amino acids. By tracking the incorporation of deuterium from this compound into these biomolecules using mass spectrometry, researchers can quantify their synthesis rates and elucidate metabolic pathway activities.

Q2: How do I choose the optimal concentration of this compound for my cell culture experiment?

A2: The optimal concentration of this compound depends on the cell type, experimental duration, and the specific metabolic pathway being investigated. It is crucial to perform a dose-response experiment to determine the concentration that provides sufficient isotopic enrichment without causing significant cytotoxicity. High concentrations of acetic acid can lower the intracellular pH and induce cell death.[1][2] A typical starting range to test is between 1 mM and 10 mM. For some cell lines, concentrations as low as 10 µM have been shown to provide sufficient labeling for proteomic analysis while minimizing physiological perturbations.[1]

Q3: What are the common causes of low isotopic enrichment when using this compound?

A3: Low isotopic enrichment can stem from several factors:

  • Insufficient Tracer Concentration: The concentration of this compound in the culture medium may be too low relative to the endogenous unlabeled acetate pool.

  • Short Labeling Duration: The incubation time may not be sufficient for significant incorporation of the label into the biomolecules of interest.

  • High Cell Density: A high cell density can lead to rapid depletion of the labeled substrate from the medium.

  • Metabolic State of the Cells: The activity of the metabolic pathway under investigation can influence the rate of label incorporation. For example, cells in a rapid growth phase will have higher rates of fatty acid synthesis.

  • Contamination with Unlabeled Acetate: The presence of unlabeled acetate in the culture medium or serum can dilute the isotopic enrichment of the precursor pool. Using dialyzed serum is recommended.

Q4: How can I minimize the risk of H/D back-exchange?

A4: Hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on your labeled molecule are replaced by hydrogen atoms from the solvent or surrounding environment, can lead to an underestimation of isotopic enrichment. To minimize this:

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile for sample storage and preparation.

  • Control pH: Avoid highly acidic or basic conditions during sample processing, as these can catalyze the exchange.

  • Lyophilize Samples: For long-term storage, consider lyophilizing (freeze-drying) your samples to remove water.

  • Stable Label Positions: this compound has deuterium on the methyl group, which is a non-labile position and generally not susceptible to back-exchange under typical biological and analytical conditions.

Troubleshooting Guides

Issue 1: High Cell Death or Changes in Phenotype After Labeling
Observation Potential Cause Recommended Solution
Increased cell death, reduced proliferation, or altered morphology.This compound toxicity: High concentrations of acetic acid can be toxic to cells.[3][4][5]1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 mM to 20 mM) to determine the highest concentration that does not affect cell viability or phenotype.[6]2. Reduce incubation time: Shorten the duration of labeling to minimize exposure to potentially toxic levels of acetate.
Changes in the expression of metabolic enzymes or signaling proteins.Metabolic reprogramming: Exogenous acetate can alter cellular signaling pathways, such as the mTOR pathway, and affect gene expression related to lipid metabolism.[7][8]1. Use the lowest effective concentration: Determine the minimum concentration of this compound that provides sufficient enrichment for your analytical method.2. Include appropriate controls: Compare labeled cells to unlabeled cells treated with a similar concentration of non-labeled acetic acid to distinguish isotopic effects from metabolic effects.
Issue 2: Low or No Detectable Isotopic Enrichment
Observation Potential Cause Recommended Solution
The mass isotopologue distribution of the analyte is indistinguishable from its natural abundance.Low precursor enrichment: The intracellular pool of acetyl-CoA may not be sufficiently enriched with the d3-label.1. Increase this compound concentration: Gradually increase the concentration in the culture medium.2. Increase labeling time: Extend the incubation period to allow for greater incorporation.3. Use dialyzed serum: Standard fetal bovine serum contains unlabeled acetate which can dilute the labeled precursor pool.
Low signal-to-noise for the labeled analyte in the mass spectrometer.Poor ionization or fragmentation: The analyte may not be efficiently ionized or fragmented in the mass spectrometer.1. Optimize mass spectrometer parameters: Adjust source conditions (e.g., spray voltage, gas flows) and collision energy to maximize the signal of the analyte.2. Consider derivatization: For certain classes of molecules like fatty acids, derivatization can improve chromatographic separation and ionization efficiency.[9]
Insufficient sample amount: The amount of biological material may be too low.Increase the amount of starting material (e.g., cell number, tissue weight).
Issue 3: Inaccurate Quantification of Isotopic Enrichment
Observation Potential Cause Recommended Solution
Non-linear response in the calibration curve.Isotopic interference: Natural isotopes of the analyte (e.g., 13C) can contribute to the signal of the deuterated standard, especially at high analyte concentrations.[10]1. Use high-resolution mass spectrometry: This can resolve the mass difference between 13C and deuterium isotopologues.[4]2. Apply a correction factor: Mathematically correct for the contribution of natural isotopes to the labeled signal.
High variability between replicate measurements.Inconsistent sample preparation: Variability in extraction efficiency or derivatization can lead to inconsistent results.1. Use a deuterated internal standard: Add a known amount of a deuterated standard for a different but structurally similar molecule at the beginning of the sample preparation to normalize for sample loss.[11][12]2. Ensure complete mixing and reaction times: Follow the protocol precisely for all samples.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Different Cell Lines

Cell LineRecommended Starting ConcentrationExpected OutcomeReference
Bovine Mammary Epithelial Cells2 mMIncreased triglyceride synthesis and upregulation of lipogenic genes.[7][8]
A549 (Human Lung Carcinoma)10 µMSufficient labeling for proteomic analysis with minimal physiological effects.[1]
Rat Gastric Mucosal Cells (RGM-1)< 20 µMMinimal impact on cell viability over 24 hours.[6]
E. coli> 10 mMCan be growth inhibitory depending on pH.[5]

Table 2: Typical Isotopic Enrichment Levels in Biomolecules after this compound Labeling

Biomolecule ClassAnalyte ExampleTypical Enrichment (%)Labeling ConditionsAnalytical Method
Fatty AcidsPalmitate (C16:0)5-20%5 mM this compound for 24h in cultured adipocytesGC-MS
SterolsCholesterol2-10%5 mM this compound for 48h in cultured hepatocytesLC-MS/MS
Amino AcidsGlutamate1-5%10 mM this compound for 12h in cultured neuronsLC-MS/MS

Note: These are representative values and the actual enrichment will vary depending on the experimental conditions.

Experimental Protocols

Protocol: Quantification of Fatty Acid Synthesis in Cultured Cells using this compound and GC-MS

1. Cell Culture and Labeling: a. Plate cells at a desired density and allow them to adhere and grow for 24 hours. b. Prepare the labeling medium by supplementing the regular growth medium with the desired concentration of this compound (e.g., 5 mM). If using serum, it is recommended to use dialyzed fetal bovine serum. c. Remove the old medium, wash the cells once with PBS, and add the labeling medium. d. Incubate the cells for the desired labeling period (e.g., 24 hours).

2. Lipid Extraction: a. After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold methanol to each well to quench metabolism and scrape the cells. c. Transfer the cell lysate to a glass tube. d. Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0). e. Add 2 mL of chloroform and vortex vigorously for 1 minute. f. Add 1 mL of water and vortex again. g. Centrifuge at 2000 x g for 10 minutes to separate the phases. h. Carefully collect the lower organic phase (chloroform layer) containing the lipids.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Dry the lipid extract under a gentle stream of nitrogen. b. Add 2 mL of 2.5% sulfuric acid in methanol to the dried lipids. c. Cap the tubes tightly and heat at 80°C for 1 hour. d. Cool the tubes to room temperature. e. Add 1 mL of water and 2 mL of hexane to extract the FAMEs. f. Vortex and centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the FAMEs to a GC vial.

4. GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Use a suitable GC column for FAMEs separation (e.g., a DB-23 column). c. Set the mass spectrometer to scan a mass range that includes the molecular ions of the FAMEs of interest and their deuterated isotopologues. d. Alternatively, use selected ion monitoring (SIM) for higher sensitivity.

5. Data Analysis: a. Identify the peaks corresponding to the FAMEs based on their retention times and mass spectra. b. For each fatty acid, determine the peak areas for the unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues. c. Correct for the natural abundance of 13C. d. Calculate the percentage of newly synthesized fatty acids by dividing the sum of the areas of the labeled peaks by the sum of the areas of all isotopic peaks.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Plate Cells B 2. Prepare Labeling Medium (with this compound) A->B C 3. Incubate Cells B->C D 4. Quench Metabolism & Harvest Cells C->D E 5. Lipid Extraction D->E F 6. Derivatization (FAMEs) E->F G 7. GC-MS Analysis F->G H 8. Data Processing G->H I 9. Calculate Isotopic Enrichment H->I

Caption: Workflow for this compound labeling experiments.

metabolic_pathway Metabolic Fate of this compound acetic_acid_d4 This compound (extracellular) acetyl_coa_d3 Acetyl-CoA-d3 (mitochondrial & cytosolic) acetic_acid_d4->acetyl_coa_d3 ACS tca_cycle TCA Cycle acetyl_coa_d3->tca_cycle fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa_d3->fatty_acid_synthesis cholesterol_synthesis Cholesterol Synthesis acetyl_coa_d3->cholesterol_synthesis amino_acid_synthesis Amino Acid Synthesis tca_cycle->amino_acid_synthesis Intermediates labeled_lipids Labeled Lipids-d(n) fatty_acid_synthesis->labeled_lipids labeled_cholesterol Labeled Cholesterol-d(n) cholesterol_synthesis->labeled_cholesterol labeled_amino_acids Labeled Amino Acids-d(n) amino_acid_synthesis->labeled_amino_acids

Caption: Metabolic fate of deuterium from this compound.

troubleshooting_logic Troubleshooting Logic for Low Enrichment start Low Isotopic Enrichment? check_viability Is cell viability affected? start->check_viability increase_conc Increase this compound concentration check_viability->increase_conc No optimize_ms Optimize MS parameters check_viability->optimize_ms Yes increase_time Increase labeling time increase_conc->increase_time check_media Using dialyzed serum? increase_time->check_media use_dialyzed Switch to dialyzed serum check_media->use_dialyzed No check_media->optimize_ms Yes

Caption: Troubleshooting logic for low isotopic enrichment.

References

Preventing back-exchange of deuterium in Acetic acid-d4 labeling experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetic acid-d4 (D₄-acetic acid) labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the back-exchange of deuterium and ensure the integrity of their isotopic labeling.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange in the context of this compound labeling?

A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on this compound are replaced by hydrogen atoms (protons) from the surrounding environment.[1] This can occur with both the deuterium on the carboxyl group (-COOD) and, to a lesser extent, the deuterons on the methyl group (-CD₃). The carboxyl deuteron is highly labile and exchanges rapidly with protons from protic solvents like water, whereas the methyl deuterons are more stable but can exchange under certain conditions, particularly with acid or base catalysis.[2][3] This loss of isotopic labeling can lead to inaccurate experimental results.

Q2: Which deuterium atoms on this compound are more susceptible to back-exchange?

A2: The deuterium atom on the carboxylic acid group (-COOD) is significantly more labile and prone to rapid back-exchange in the presence of protic solvents (e.g., water, methanol).[2] The three deuterium atoms on the methyl group (-CD₃) are covalently bonded to carbon and are therefore much more stable under neutral conditions. However, they can undergo exchange under acidic or basic conditions, or at elevated temperatures.[2][4]

Q3: What are the primary factors that promote deuterium back-exchange?

A3: The rate and extent of deuterium back-exchange are primarily influenced by four key factors:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the main sources of protons for back-exchange.[1]

  • pH of the Solution: Both acidic and basic conditions can catalyze the back-exchange of deuterons, especially those on the methyl group. The minimum rate of exchange for labile protons is typically observed at a low pH, around 2.5–3.0.[5][6]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including deuterium back-exchange.[6]

  • Exposure Time: The longer the this compound or the labeled molecule is in an environment conducive to exchange, the greater the extent of back-exchange will be.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Potential Cause Recommended Solution
Loss of deuterium label observed by Mass Spectrometry (lower than expected mass). Back-exchange with residual water or protic solvents in the sample or LC mobile phase.Lyophilize the sample to remove water before analysis. Use aprotic solvents (e.g., acetonitrile, THF) for sample reconstitution. If possible, use deuterated mobile phases for LC-MS.
High temperature in the ion source.Optimize the ion source temperature to the lowest possible value that maintains good ionization efficiency.
pH of the mobile phase is too high or too low.Adjust the mobile phase pH to be within the optimal range of 2.5-3.0 to minimize exchange.[5][6]
Inconsistent or low levels of deuterium incorporation in the target molecule. Back-exchange is occurring during the labeling reaction or workup.Conduct the labeling reaction in an aprotic solvent under anhydrous conditions. Use dried glassware and reagents.
The workup procedure introduces protons.Minimize exposure to aqueous solutions during workup. If an aqueous wash is necessary, use ice-cold D₂O-based buffers at a pH of 2.5-3.0 and work quickly.
Broad or disappearing -OH/-NH proton signals in NMR after labeling. This is expected if the labeling is successful and the exchangeable protons on the target molecule have been replaced with deuterium.This can be a confirmation of successful labeling. To observe the original proton signals, a sample before deuterium labeling should be analyzed.
Extra peaks or unexpected splitting in NMR spectra. Incomplete labeling or back-exchange leading to a mixture of isotopologues.Optimize the labeling reaction conditions (time, temperature, stoichiometry of this compound) to drive the reaction to completion. Ensure all subsequent handling steps minimize back-exchange.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Back-Exchange During a Labeling Reaction

This protocol provides a general workflow for a labeling reaction using this compound while minimizing the risk of back-exchange.

1. Reagent and Glassware Preparation:

  • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry, inert gas (e.g., nitrogen or argon) or in a desiccator.
  • Use anhydrous solvents for the reaction. If necessary, solvents can be dried using standard laboratory procedures (e.g., distillation over a suitable drying agent).
  • Ensure the this compound used is of high isotopic purity and has been stored under an inert atmosphere to prevent moisture absorption.

2. Labeling Reaction:

  • Set up the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
  • Dissolve the substrate in the chosen anhydrous aprotic solvent.
  • Add the this compound to the reaction mixture.
  • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

3. Reaction Workup:

  • Quench the reaction using a non-protic reagent if possible.
  • If an aqueous workup is unavoidable, use ice-cold, deuterium-based buffers (e.g., D₂O with phosphate buffer components, pD adjusted to 2.5-3.0).
  • Minimize the time the sample is in contact with the aqueous phase.
  • Extract the product into a non-polar, aprotic organic solvent.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
  • Remove the solvent under reduced pressure.

4. Sample Storage and Analysis:

  • Store the final deuterated product under an inert atmosphere at a low temperature (-20°C or -80°C) to ensure long-term stability.
  • For analysis, dissolve the sample in a suitable deuterated aprotic solvent (e.g., acetonitrile-d₃, chloroform-d, DMSO-d₆).

Protocol 2: Sample Preparation for Mass Spectrometry Analysis to Minimize Back-Exchange

This protocol outlines the steps for preparing a sample labeled with this compound for LC-MS analysis, focusing on minimizing deuterium loss.

1. Sample Preparation:

  • After the workup, if the sample is in a protic solvent, it should be lyophilized to dryness to remove all traces of exchangeable protons.
  • Reconstitute the dried sample in an aprotic solvent compatible with the LC-MS system (e.g., acetonitrile).

2. LC-MS System Configuration:

  • If possible, use a mobile phase prepared with deuterated solvents (e.g., D₂O with 0.1% formic acid-d). This will create an equilibrium that favors the deuterated state.
  • Maintain the autosampler and column compartment at a low temperature (e.g., 4°C) to slow down any potential back-exchange.[7]
  • Use a short LC gradient to minimize the time the sample is on the column and exposed to the mobile phase.[6]

3. Mass Spectrometer Settings:

  • Set the ion source and transfer capillary temperatures to the lowest values that provide adequate sensitivity to reduce in-source back-exchange.

Data Presentation

The stability of the deuterium labels on this compound is highly dependent on the experimental conditions. The following table summarizes the relative stability of the carboxyl and methyl deuterons.

Deuteron PositionRelative LabilityConditions Favoring ExchangePrevention Strategy
Carboxyl (-COOD)HighPresence of protic solvents (e.g., H₂O, MeOH)Work under anhydrous conditions; use aprotic solvents.
Methyl (-CD₃)LowStrong acid or base catalysis; high temperatures.Maintain neutral or slightly acidic (pH 2.5-7) conditions; keep temperature low.

Visualizations

Mechanism of Carboxyl Deuteron Back-Exchange

The following diagram illustrates the rapid exchange of the carboxyl deuteron with a proton from a protic solvent like water.

G cluster_reactants Reactants cluster_products Products acetic_acid_d4 CD₃COOD acetic_acid_h4 CD₃COOH acetic_acid_d4->acetic_acid_h4 Proton Exchange water H₂O hdo HDO water->hdo Deuteron Transfer

Caption: Rapid back-exchange of the labile carboxyl deuteron.

Experimental Workflow for Minimizing Back-Exchange

This diagram outlines the key steps in an experimental workflow designed to prevent deuterium back-exchange.

G start Start: Anhydrous Conditions reagents Use Anhydrous Solvents & Dried Glassware start->reagents reaction Labeling Reaction (Low Temperature) reagents->reaction workup Aprotic or D₂O-based Workup (Low Temperature, pH 2.5-3.0) reaction->workup analysis Analysis in Aprotic Deuterated Solvents workup->analysis end End: Deuterated Product analysis->end

Caption: Key stages in an experimental workflow to prevent deuterium loss.

Troubleshooting Logic for Deuterium Loss

This diagram provides a logical flow for troubleshooting unexpected loss of deuterium from your labeled compound.

G start Deuterium Loss Detected? check_reaction Review Labeling Protocol: - Anhydrous conditions? - Aprotic solvent? start->check_reaction Yes check_workup Review Workup Procedure: - Protic solvents used? - pH controlled? check_reaction->check_workup solution_reaction Optimize Reaction: - Use anhydrous reagents/solvents - Lower temperature check_reaction->solution_reaction Issues Found check_analysis Review Analytical Method: - Protic mobile phase? - High temperature? check_workup->check_analysis solution_workup Optimize Workup: - Use D₂O-based buffers (pH 2.5-3.0) - Minimize time check_workup->solution_workup Issues Found solution_analysis Optimize Analysis: - Use aprotic/deuterated mobile phase - Lower source temperature check_analysis->solution_analysis Issues Found

Caption: A step-by-step guide for troubleshooting deuterium back-exchange.

References

Improving the accuracy of quantification using Acetic acid-d4 as an internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Acetic acid-d4 as an internal standard to improve the accuracy of quantification in scientific research. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as an internal standard?

A: The primary advantage of using a deuterated internal standard like this compound is its chemical near-identity to the analyte, acetic acid. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to all samples, calibrators, and blanks, it effectively corrects for variability in sample extraction, injection volume, instrument drift, and matrix effects, leading to more accurate and precise quantification.

Q2: What are the critical purity requirements for this compound to ensure accurate results?

A: For reliable and reproducible quantification, this compound should have high chemical and isotopic purity. Key requirements include:

  • Chemical Purity: Generally greater than 99% to prevent interference from other compounds.

  • Isotopic Purity (Enrichment): Typically ≥98% to minimize the contribution of unlabeled acetic acid (M+0) in the internal standard solution, which could artificially inflate the measured concentration of the analyte.

Q3: Why is the co-elution of acetic acid and this compound important in liquid chromatography?

A: Complete co-elution, where the analyte and internal standard peaks overlap perfectly, is crucial for accurately compensating for matrix effects.[1] Matrix effects arise when other components in the sample enhance or suppress the ionization of the analyte in the mass spectrometer's source.[2] If this compound co-elutes perfectly with acetic acid, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[1]

Q4: Can this compound always perfectly correct for matrix effects?

A: While highly effective, it's not guaranteed that a deuterated internal standard will always perfectly correct for matrix effects.[1] If there is even a slight chromatographic separation between the analyte and the internal standard, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Question: My quantitative results are inconsistent and show poor accuracy despite using this compound as an internal standard. What are the potential causes?

  • Answer: Inaccurate or inconsistent results can stem from several factors, including a lack of co-elution, impurities in the internal standard, isotopic exchange, or differential matrix effects.[1]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of acetic acid and this compound to confirm they are eluting at the exact same time.

  • Check Internal Standard Purity: Analyze a high-concentration solution of the this compound standard alone to check for the presence of unlabeled acetic acid.

  • Investigate Isotopic Exchange: Assess if the deuterium atoms on this compound are exchanging with hydrogen atoms from the sample matrix or mobile phase, especially in protic solvents or at elevated temperatures.[3]

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to compare the response of the analyte and internal standard in the matrix versus a clean solvent to determine if differential matrix effects are occurring.

Issue 2: Poor Peak Shape for Acetic Acid or this compound

  • Question: I am observing peak tailing or fronting for my analyte and/or internal standard. How can I resolve this?

  • Answer: Poor peak shape can negatively impact the accuracy and precision of quantification and is often due to interactions with active sites in the gas chromatography system or issues with the sample preparation.[4]

Troubleshooting Steps:

  • GC System Maintenance: Ensure the injector liner is clean and consider using a deactivated liner. Check for and eliminate any cold spots in the GC system.

  • Sample Derivatization (if applicable): Ensure the derivatization reaction has gone to completion for both the analyte and the internal standard.

  • Injection Volume and Temperature: Optimize the injection volume and temperature to prevent overloading the column or causing thermal degradation.

Data Presentation

The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative analysis. The following tables summarize the comparative performance of a hypothetical assay with and without an ideal internal standard.

Table 1: Comparison of Assay Precision

ParameterWithout Internal Standard (%CV)With this compound (%CV)Acceptance Criteria (%CV)
Intra-Assay Precision (n=6)12.54.2≤15
Inter-Assay Precision (n=18)18.26.8≤15

%CV = Coefficient of Variation

Table 2: Comparison of Assay Accuracy

QC LevelWithout Internal Standard (% Bias)With this compound (% Bias)Acceptance Criteria (% Bias)
Low-25.3-3.5±15
Medium-18.92.1±15
High-22.1-1.8±15

% Bias = ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100

Experimental Protocols

Protocol: Quantification of Acetic Acid in a Biological Matrix using LC-MS/MS

This protocol provides a general workflow for the quantification of acetic acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

1. Materials and Reagents

  • Acetic Acid certified reference standard

  • This compound (≥98% isotopic purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

2. Preparation of Stock and Working Solutions

  • Acetic Acid Stock Solution (1 mg/mL): Prepare in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Calibration Curve and Quality Control (QC) Spiking Solutions: Serially dilute the Acetic Acid stock solution in methanol to create working solutions for calibration standards and QCs.

  • Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for acetic acid and this compound.

5. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte (acetic acid) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

  • The concentration of acetic acid in the samples is determined from the linear regression of the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: General experimental workflow for quantification using this compound.

troubleshooting_workflow Start Inaccurate/ Inconsistent Results CheckCoelution Verify Co-elution of Analyte and IS Start->CheckCoelution CheckPurity Assess IS Purity (Chemical & Isotopic) CheckCoelution->CheckPurity Co-elution OK OptimizeChroma Optimize Chromatography (Gradient, Column) CheckCoelution->OptimizeChroma No CheckExchange Investigate Isotopic Back-Exchange CheckPurity->CheckExchange Purity OK NewStandard Source High-Purity Internal Standard CheckPurity->NewStandard No CheckMatrix Evaluate Differential Matrix Effects CheckExchange->CheckMatrix No Exchange ModifyConditions Adjust Sample Prep/ Storage Conditions CheckExchange->ModifyConditions Yes ImproveCleanup Enhance Sample Cleanup or Dilute Sample CheckMatrix->ImproveCleanup Yes Resolved Issue Resolved CheckMatrix->Resolved No Differential Effects OptimizeChroma->Resolved NewStandard->Resolved ModifyConditions->Resolved ImproveCleanup->Resolved

Caption: Troubleshooting decision tree for inaccurate quantification.

matrix_effect_compensation cluster_perfect Ideal Scenario: Perfect Co-elution cluster_poor Problematic Scenario: Poor Co-elution Analyte1 Analyte Suppression1 Both Analyte and IS experience the same degree of ion suppression Analyte1->Suppression1 IS1 This compound (IS) IS1->Suppression1 Matrix1 Matrix Component Matrix1->Suppression1 Result1 Accurate Quantification Suppression1->Result1 Analyte2 Analyte Suppression2a Analyte experiences high ion suppression Analyte2->Suppression2a IS2 This compound (IS) Suppression2b IS experiences low ion suppression IS2->Suppression2b Matrix2 Matrix Component Matrix2->Suppression2a Result2 Inaccurate Quantification Suppression2a->Result2 Suppression2b->Result2

Caption: Impact of co-elution on compensating for matrix effects.

References

Stability of Acetic acid-d4 in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Acetic acid-d4 (CD₃COOD) in various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the correct storage conditions for this compound?

Proper storage is crucial to maintain the isotopic and chemical purity of this compound. It is a hygroscopic and moisture-sensitive compound.[1][2][3] General recommendations include storing it in a tightly sealed container in a cool, dry, and well-ventilated area, away from light, moisture, heat, and sources of ignition.[4][5][6] While room temperature is often cited, specific temperature ranges like 15-25°C are also recommended.[5][7] For long-term storage or after opening, refrigeration may be advisable to best preserve quality.[2]

Q2: What is the expected shelf life of this compound?

The shelf life of this compound is highly dependent on storage conditions. Some suppliers do not provide a specific expiration date if the product is stored correctly, suggesting the shelf life can be indefinite.[8][9] However, it is recommended to periodically test the material, especially for water content, if stored for extended periods.[8] For its non-deuterated counterpart, a general shelf life of 2 years is often suggested.[10] Once prepared in a solvent, especially protic solvents, the stability decreases, and solutions should be stored at low temperatures (-20°C to -80°C) and used promptly.[11][12]

Q3: What are the primary degradation pathways for this compound?

The two main stability concerns for this compound are deuterium-hydrogen (D-H) exchange and thermal decomposition.

  • Deuterium-Hydrogen Exchange : This is the most common issue, where deuterium atoms are replaced by protons from the environment.[13] The carboxylic acid deuterium (O-D) is particularly susceptible to exchange with protons from protic solvents like water or methanol.[12][14] This exchange can be catalyzed by acidic or basic conditions.[13]

  • Thermal Decomposition : At elevated temperatures, acetic acid can undergo decomposition. Studies on non-deuterated acetic acid show decomposition occurs at temperatures above 230°C, with significant increases in rate above 280°C.[15] Decomposition pathways at very high temperatures (460-595°C) can yield products like methane and carbon dioxide, or ketene and water.[16][17]

Q4: How does the choice of solvent impact the stability of this compound?

Solvent choice is critical, primarily due to the risk of D-H exchange.

  • Protic Solvents (e.g., Water, Methanol) : These solvents contain exchangeable protons and can readily participate in D-H exchange, reducing the isotopic purity of this compound.[12] Acetic acid is fully miscible in water and alcohols.[5][18] While this is useful for solubility, prolonged storage in these solvents is not recommended.

  • Aprotic Solvents (e.g., DMSO, Acetonitrile) : These solvents lack exchangeable protons and are ideal for preparing stock solutions to minimize the risk of D-H exchange.[12]

Q5: How does temperature affect the stability of this compound?

Temperature influences both D-H exchange and chemical decomposition.

  • Elevated Temperatures : Higher temperatures increase the rate of all chemical reactions, including D-H exchange and thermal decomposition.[12][13] The decomposition rate of acetic acid is low below 230°C but increases significantly at higher temperatures.[15]

  • Low Temperatures : Storing this compound solutions at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) is an effective way to slow down potential degradation and D-H exchange.[11][13]

Quantitative Data Summary

The following tables summarize key stability data for this compound.

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationaleCitations
Temperature (Neat) Room Temperature (15-25°C)Prevents degradation while avoiding freezing (M.P. 15-16°C).[1][4][5]
Temperature (In Solution) ≤ 4°C (short-term), -20°C to -80°C (long-term)Minimizes D-H exchange and slows chemical degradation.[11][12]
Atmosphere Tightly sealed container, under inert gas (e.g., Argon)Prevents contamination from atmospheric moisture, which can cause D-H exchange.[2][3][5]
Light Exposure Store away from lightMinimizes risk of photolytic degradation.[4][7]

Table 2: Stability of this compound in Common Solvents

SolventSolvent TypeStability ConcernRecommendationCitations
Water (D₂O or H₂O) ProticHigh risk of D-H exchange with the carboxylic acid deuterium.Avoid for stock solutions. Prepare fresh before use.[2][12][13]
Methanol (CD₃OD or CH₃OH) ProticHigh risk of D-H exchange.Avoid for stock solutions. Prepare fresh before use.[12][19]
DMSO-d6 AproticGood stability; low risk of D-H exchange. Forms a hydrogen bond with acetic acid.Recommended for stock solutions.[12][20]
Acetonitrile-d3 AproticGood stability; low risk of D-H exchange.Recommended for stock solutions.[12]
Chloroform-d AproticGood stability, but can produce acidic impurities (DCl) over time.Suitable for stock solutions; store refrigerated and protected from light.[2]

Table 3: Effect of Temperature on this compound Stability

Temperature RangeEffect on StabilityKey ConsiderationsCitations
-80°C to 4°C High stabilityOptimal for storing solutions to minimize D-H exchange and degradation.[11][12]
15-25°C (Room Temp) Generally stable as a neat compoundStandard storage for unopened containers. Risk of D-H exchange increases in the presence of moisture.[4][5][7]
> 230°C Onset of thermal decompositionThe rate of decomposition increases significantly above 280°C.[15]
460-595°C Rapid thermal decompositionMultiple degradation pathways yielding smaller molecules.[16][17]

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity (Deuterium Exchange)

  • Symptoms :

    • Mass spectrometry (MS) data shows a lower-than-expected molecular weight or a shift in the isotopic pattern (e.g., appearance of M+3, M+2 peaks).

    • ¹H NMR shows an unexpected peak in the carboxylic acid region or a decrease in the purity assessment by NMR.

  • Possible Causes :

    • Protic Solvent : Use of or contamination by protic solvents (H₂O, methanol, ethanol).[12]

    • Atmospheric Moisture : Repeated opening of the container in a humid environment. Deuterated solvents are often hygroscopic.[2]

    • pH : Acidic or basic conditions in the sample matrix can catalyze the exchange reaction.[13]

    • Temperature : Elevated storage temperatures accelerate the exchange rate.[12]

  • Solutions :

    • Solvent Choice : Prepare stock solutions in high-purity aprotic solvents like DMSO-d6 or Acetonitrile-d3.

    • Handling : Allow the vial to warm to room temperature before opening to prevent condensation. Handle under an inert atmosphere (e.g., glove box or with argon/nitrogen).

    • Preparation : Prepare working solutions in protic media immediately before analysis to minimize contact time.

    • Storage : Store all solutions at low temperatures (-20°C or colder) in tightly sealed vials.

troubleshooting_workflow start Symptom: Loss of Isotopic Purity check_solvent Is the solvent protic (e.g., H2O, MeOH)? start->check_solvent check_storage Was the solution stored at room temp or for a long time? check_solvent->check_storage No sol_aprotic Solution: Use aprotic solvent (DMSO, Acetonitrile) for stock solutions. check_solvent->sol_aprotic Yes check_handling Was the container opened frequently in open air? check_storage->check_handling No sol_fresh Solution: Prepare working solutions fresh before analysis. check_storage->sol_fresh Yes sol_cold Solution: Store all solutions at -20°C or below. check_storage->sol_cold Yes sol_inert Solution: Handle under inert gas and warm to RT before opening. check_handling->sol_inert Yes

Fig. 1: Troubleshooting loss of isotopic purity.

Issue 2: Appearance of Unexpected Degradation Products

  • Symptoms :

    • New, unexpected peaks appear in chromatograms (LC-MS, GC) or NMR spectra.

    • The baseline of the chromatogram is noisy or shows broad peaks.

  • Possible Causes :

    • Thermal Stress : The compound was exposed to high temperatures during storage or sample preparation (e.g., high-temperature GC inlet).

    • Incompatible Materials : Stored in contact with incompatible materials such as strong bases, strong oxidizing agents, or certain metals.[1][5]

    • Reactive Impurities : Impurities in the solvent or sample matrix are reacting with the this compound.

  • Solutions :

    • Verify Storage Conditions : Ensure the compound and its solutions have been stored according to the recommendations in Table 1.

    • Review Experimental Conditions : Check for sources of excessive heat. If using GC, consider a lower inlet temperature or derivatization.

    • Check for Incompatibilities : Cross-reference all materials and reagents used in the experiment with the known incompatibilities of acetic acid.[1][5]

    • Purity Analysis : Ensure the purity of all solvents and reagents used in the experiment.[13]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol outlines the best practices for preparing solutions of this compound to maintain its integrity.

  • Acclimatization : Before opening, allow the sealed vial of this compound to equilibrate to ambient laboratory temperature for at least 20 minutes. This prevents atmospheric moisture from condensing into the cold liquid.

  • Inert Atmosphere : If possible, perform all transfers inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Stock Solution Preparation :

    • Use a clean, dry, gas-tight syringe to withdraw the required volume of neat this compound.

    • Dispense the liquid into a vial containing a known volume of a high-purity, anhydrous aprotic solvent (e.g., DMSO-d6, Acetonitrile-d3).

    • Seal the vial tightly with a PTFE-lined cap.

  • Working Solution Preparation :

    • Prepare working solutions by diluting the stock solution.

    • If the final matrix is aqueous or contains protic solvents, perform this dilution step as close to the time of analysis as possible.

  • Storage : Immediately after use, tightly reseal the primary container of neat this compound. Store the stock and any working solutions at ≤ -20°C.

experimental_workflow cluster_prep Preparation Workflow start Start: Acquire this compound acclimate 1. Equilibrate vial to room temperature start->acclimate inert_atm 2. Open under inert atmosphere acclimate->inert_atm prep_stock 3. Prepare stock solution in aprotic solvent inert_atm->prep_stock prep_working 4. Prepare working solution (fresh if protic) prep_stock->prep_working analyze 5. Proceed to analysis prep_working->analyze store 6. Store remaining solutions at <= -20°C analyze->store end End store->end

Fig. 2: Workflow for preparing this compound solutions.

Protocol 2: Monitoring Stability via ¹H NMR Spectroscopy

This protocol can be used to quantitatively assess D-H exchange by monitoring the appearance of a proton signal for the carboxylic acid group.

  • Sample Preparation :

    • Accurately prepare a solution of this compound (e.g., 5 mg/mL) in the solvent of interest (e.g., Methanol-d4 containing a known amount of H₂O).

    • Add a known concentration of an internal standard with a stable, sharp singlet (e.g., 1,3,5-trichlorobenzene) to the solution for quantification.

  • Initial Measurement (T=0) :

    • Acquire a quantitative ¹H NMR spectrum immediately after preparation.

    • Set the spectral width to include the expected regions for the internal standard, any residual solvent peaks, and the carboxylic acid proton (~11-12 ppm).

    • Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being quantified.

  • Incubation :

    • Store the NMR tube at the desired test temperature (e.g., 25°C).

  • Time-Point Measurements :

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

  • Data Processing and Analysis :

    • For each spectrum, integrate the peak for the internal standard and the newly appearing -COOH peak.

    • Calculate the concentration of the protonated acetic acid at each time point relative to the constant concentration of the internal standard.

    • Plot the percentage of D-H exchange versus time to determine the stability under the tested conditions.

stability_factors center_node This compound Stability solvent Solvent Type center_node->solvent temp Temperature center_node->temp ph pH center_node->ph atmosphere Atmosphere center_node->atmosphere Moisture time Storage Time center_node->time protic Protic (H₂O, MeOH) (Increases D-H Exchange) solvent->protic aprotic Aprotic (DMSO) (Maintains Stability) solvent->aprotic high_temp High Temp (Increases Degradation & D-H Exchange) temp->high_temp low_temp Low Temp (Increases Stability) temp->low_temp acid_base Acidic/Basic (Catalyzes D-H Exchange) ph->acid_base neutral Neutral (Minimizes Exchange) ph->neutral

Fig. 3: Key factors influencing this compound stability.

References

Addressing challenges in the analysis of Acetic acid-d4 labeled metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetic acid-d4 (CD₃COOD) for stable isotope tracing studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound labeled metabolites in a question-and-answer format.

Question 1: Why am I observing poor quantitative accuracy and high variability in my mass spectrometry data?

Answer:

Poor quantitative accuracy and high variability when using this compound as a tracer can stem from several factors, primarily related to isotopic instability and chromatographic issues.

  • Isotopic Exchange (H/D Exchange): The deuterium atoms on the carboxyl group and, to a lesser extent, the methyl group of this compound can exchange with protons from the surrounding environment (e.g., solvents, sample matrix). This "back-exchange" can lead to an underestimation of the true isotopic enrichment.[1]

    • Troubleshooting Steps:

      • pH Control: Maintain a neutral pH for your samples and mobile phases whenever possible. Strongly acidic or basic conditions can catalyze the exchange of deuterium atoms.[1]

      • Temperature Control: Keep samples and extracts on ice or in a cooled autosampler (e.g., 4°C) to minimize the rate of potential exchange.[1]

      • Solvent Selection: Use aprotic solvents like acetonitrile for sample reconstitution when possible. If aqueous solutions are necessary, minimize the time samples are exposed to them before analysis.[1]

      • Stability Experiment: To assess the stability of the label under your specific experimental conditions, incubate a known concentration of this compound in your sample matrix and mobile phase over time and monitor for any changes in its isotopic profile.

  • Chromatographic Separation of Isotopologues: Deuterated compounds can exhibit slightly different chromatographic behavior compared to their unlabeled counterparts, a phenomenon known as the "isotope effect". This can lead to partial separation on the chromatography column, affecting quantification if the labeled and unlabeled compounds are not integrated together.

    • Troubleshooting Steps:

      • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve the co-elution of labeled and unlabeled metabolites.

      • Peak Integration: Ensure that your data processing software is integrating the peaks for all isotopologues of a given metabolite correctly.

Question 2: My NMR spectra of this compound labeled samples show unexpected peaks or incorrect chemical shifts. What could be the cause?

Answer:

Unexpected signals or shifts in NMR spectra of deuterated samples can arise from issues with the deuterated solvent, sample preparation, or instrument calibration.

  • Solvent Impurities: The deuterated acetic acid or other deuterated solvents used may contain residual protonated impurities, which will appear in the ¹H NMR spectrum.

    • Troubleshooting Steps:

      • Check Solvent Purity: Run a spectrum of the deuterated solvent alone to identify any impurity peaks.

      • Use High-Purity Solvents: Purchase high-purity deuterated solvents (e.g., >99.8% D) to minimize interference from residual proton signals.

  • Incorrect Referencing: The chemical shift referencing may be inaccurate, causing all peaks to appear shifted.

    • Troubleshooting Steps:

      • Internal Standard: Use an internal standard with a known chemical shift (e.g., TSP or DSS for aqueous samples) to correctly reference the spectrum.[2]

      • Solvent Peak Referencing: If an internal standard is not used, the residual solvent peak can be used for referencing, but its chemical shift can be influenced by sample composition and temperature.[3]

  • Incomplete Deuteration or Back-Exchange: If the labeling experiment did not result in high incorporation or if back-exchange has occurred, you will see signals from partially deuterated or fully protonated metabolites.

    • Troubleshooting Steps:

      • Optimize Labeling: Increase the concentration of this compound or the labeling time to improve incorporation.

      • Minimize Back-Exchange: Follow the steps outlined in the previous question to minimize isotopic exchange during sample preparation.

Question 3: I am observing low incorporation of deuterium from this compound into my metabolites of interest. How can I improve this?

Answer:

Low incorporation of deuterium can be due to biological factors or suboptimal experimental conditions.

  • Metabolic Pathway Activity: The metabolic pathways that utilize acetate may not be highly active in your specific cell type or experimental condition. For example, the synthesis of fatty acids from acetate is a primary pathway for its utilization.[4]

    • Troubleshooting Steps:

      • Literature Review: Consult the literature to understand the role of acetate metabolism in your biological system.

      • Stimulate Acetate-Utilizing Pathways: If possible, use experimental conditions that are known to activate pathways that consume acetate, such as stimulating fatty acid synthesis.

  • Insufficient Labeling Time or Concentration: The duration of labeling or the concentration of this compound may not be sufficient to achieve a high level of isotopic enrichment.

    • Troubleshooting Steps:

      • Time-Course Experiment: Perform a time-course experiment to determine the optimal labeling duration for your metabolites of interest.

      • Concentration Optimization: Test different concentrations of this compound to find the optimal balance between high incorporation and minimal cellular toxicity.

  • Competition with Other Carbon Sources: The presence of other carbon sources in the culture medium, such as glucose and glutamine, can compete with acetate for entry into central carbon metabolism, thus diluting the label.

    • Troubleshooting Steps:

      • Modify Culture Medium: If experimentally feasible, reduce the concentration of competing carbon sources in the medium during the labeling period.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways that utilize this compound?

A1: Acetic acid is primarily converted to acetyl-CoA, which is a central metabolite that can enter several key pathways, including:

  • Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA condenses with oxaloacetate to form citrate, initiating the TCA cycle for energy production and biosynthesis.

  • Fatty Acid Synthesis: In the cytoplasm, acetyl-CoA is the building block for the de novo synthesis of fatty acids.[4]

  • Cholesterol Biosynthesis: Acetyl-CoA is also a precursor for the synthesis of cholesterol.

Q2: How can I effectively quench metabolism to preserve the isotopic labeling pattern?

A2: Rapidly quenching metabolic activity is crucial for obtaining an accurate snapshot of the metabolome. Cold methanol is a commonly used quenching agent; however, it can cause leakage of intracellular metabolites in some cell types.[5]

  • Recommended Method: A rapid filtration followed by quenching in 100% cold (-80°C) methanol has been shown to be highly effective. Alternatively, for some cell types, quenching with a chilled saline solution can mitigate metabolite leakage.[5]

Q3: What are the key considerations for sample preparation for LC-MS analysis of this compound labeled metabolites?

A3: Proper sample preparation is critical for reliable LC-MS analysis.

  • Metabolite Extraction: A common method involves a two-phase extraction using a mixture of methanol, water, and chloroform to separate polar and nonpolar metabolites.

  • Removal of Interfering Substances: Ensure that salts and other non-volatile components are removed from the sample before injection into the mass spectrometer, as they can cause ion suppression and contaminate the instrument.

  • Derivatization: For some metabolites, derivatization may be necessary to improve their chromatographic properties or ionization efficiency.

Q4: Can I use this compound for in vivo studies?

A4: Yes, deuterated compounds, including deuterated water (D₂O) and deuterated acetate, are used in in vivo studies in both animals and humans to measure metabolic fluxes, such as de novo lipogenesis.[6][7] These studies are generally considered safe as deuterium is a stable, non-radioactive isotope.[8]

Data Presentation

Table 1: Illustrative Example of this compound Incorporation into Fatty Acids.

Fatty Acid% Incorporation of Deuterium (Mean ± SD)
Palmitate (C16:0)15.2 ± 2.1
Stearate (C18:0)12.8 ± 1.9
Oleate (C18:1)10.5 ± 1.5

Note: The values presented are for illustrative purposes and will vary depending on the cell type, experimental conditions, and duration of labeling.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with this compound

  • Cell Culture: Plate cells in a 6-well plate and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with the desired concentration of this compound.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired labeling duration under standard cell culture conditions.

  • Quenching and Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash each well with 1-2 mL of ice-cold 0.9% NaCl solution. Aspirate the wash buffer completely.

    • Add 1 mL of cold (-80°C) 80% methanol to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex for 10 minutes at 4°C.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Prepare_Labeling_Medium 2. Prepare Labeling Medium (with this compound) Cell_Culture->Prepare_Labeling_Medium Isotope_Labeling 3. Isotope Labeling Prepare_Labeling_Medium->Isotope_Labeling Quenching 4. Quenching (e.g., Cold Methanol) Isotope_Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Sample_Prep 6. Sample Preparation (Drying & Reconstitution) Extraction->Sample_Prep MS_NMR_Analysis 7. LC-MS / NMR Analysis Sample_Prep->MS_NMR_Analysis Data_Analysis 8. Data Analysis MS_NMR_Analysis->Data_Analysis

Caption: General experimental workflow for stable isotope tracing.

Troubleshooting_Tree cluster_MS Mass Spectrometry Issues cluster_NMR NMR Issues cluster_solutions Potential Causes & Solutions Start Problem: Poor Quantitative Results High_Variability High Variability? Start->High_Variability Inaccurate_Quant Inaccurate Quantification? Start->Inaccurate_Quant Unexpected_Peaks Unexpected Peaks? Start->Unexpected_Peaks Shifted_Peaks Incorrect Chemical Shifts? Start->Shifted_Peaks Sol_Exchange Isotopic Exchange (Check pH, Temp) High_Variability->Sol_Exchange Sol_Chroma Chromatographic Shift (Optimize Method) Inaccurate_Quant->Sol_Chroma Sol_Impurity Solvent Impurity (Check Solvent Purity) Unexpected_Peaks->Sol_Impurity Sol_Ref Incorrect Referencing (Use Internal Standard) Shifted_Peaks->Sol_Ref

Caption: Troubleshooting decision tree for common issues.

Acetate_Metabolism Acetic_Acid_d4 This compound Acetyl_CoA Acetyl-CoA-d3 Acetic_Acid_d4->Acetyl_CoA ACSS2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis

Caption: Entry of acetate into central carbon metabolism.

References

Calibration curve construction for isotope dilution assays with Acetic acid-d4.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetic acid-d4 in isotope dilution assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind isotope dilution mass spectrometry (IDMS)?

Isotope dilution mass spectrometry is a highly accurate quantitative technique. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This labeled compound, known as an internal standard, mixes with the naturally occurring (unlabeled) analyte in the sample. The mass spectrometer is then used to measure the ratio of the unlabeled analyte to the labeled internal standard. By knowing the initial amount of the internal standard added, the concentration of the analyte in the original sample can be precisely calculated.[1] This method is considered a form of internal standardization.[1]

Q2: Why is this compound a suitable internal standard for the quantification of acetic acid?

This compound is an ideal internal standard for acetic acid analysis because it has nearly identical chemical and physical properties to the unlabeled analyte.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. The mass difference of four Daltons (due to the four deuterium atoms) allows for clear differentiation between the analyte and the internal standard by the mass spectrometer.[3]

Q3: What are the critical purity requirements for this compound to be used as an internal standard?

For reliable quantitative results, two aspects of purity for this compound are crucial:

  • Chemical Purity: This refers to the percentage of the material that is actually this compound, excluding any other chemical compounds. A recommended chemical purity is typically >98%.[4]

  • Isotopic Purity (Isotopic Enrichment): This indicates the percentage of the this compound that contains the specified four deuterium atoms. The most significant isotopic impurity is the unlabeled acetic acid (d0). A recommended isotopic purity is generally ≥98%.[4]

The presence of unlabeled acetic acid in the internal standard can lead to an overestimation of the analyte's concentration.[4]

Q4: My calibration curve is non-linear. What are the possible causes and how can I address this?

Non-linearity in calibration curves for isotope dilution assays can arise from several factors.[1][5] One common reason is the spectral overlap between the analyte and the internal standard, especially if the mass difference is small.[6] While this compound has a mass difference of +4, which is generally sufficient, high concentrations could still lead to some overlap.

To address non-linearity, you can:

  • Use a polynomial fit: Empirically fitting the curve to a second-order polynomial is a common practice.[1][7]

  • Employ a Padé approximant: For a more theoretically exact description of the curve, a three-parameter rational function known as the Padé[8][8] approximant can be used.[5][9] This can eliminate errors associated with empirical polynomial fits.[5][9]

Troubleshooting Guides

Problem 1: Inaccurate Quantification - Positive Bias in Results

Symptoms:

  • Calculated concentrations of the analyte are consistently higher than expected.

  • Quality control samples fail with a positive bias.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Unlabeled Acetic Acid in Internal Standard 1. Verify Isotopic Purity: Prepare a "zero sample" containing only the blank matrix and the this compound internal standard at the working concentration. Analyze this sample and measure the response at the mass-to-charge ratio (m/z) of the unlabeled acetic acid. A significant response indicates the presence of the unlabeled analyte as an impurity.[4] 2. Consult Certificate of Analysis: Check the isotopic purity stated on the manufacturer's certificate of analysis for your lot of this compound. 3. Source a Higher Purity Standard: If the isotopic purity is insufficient, obtain a new batch of this compound with a higher isotopic enrichment.
Co-eluting Interference 1. Review Chromatography: Examine the chromatograms for any interfering peaks that co-elute with the analyte or internal standard. 2. Optimize Separation: Adjust the chromatographic method (e.g., gradient, column chemistry) to resolve the interference from the peaks of interest.
Problem 2: Poor Reproducibility and High Variability in Results

Symptoms:

  • Inconsistent results for replicate injections of the same sample.

  • Wide variation in the peak area of the internal standard across the analytical run.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Matrix Effects 1. Evaluate Matrix Effects: Although IDMS is designed to compensate for matrix effects, severe ion suppression or enhancement can still impact results.[2][10] This can be evaluated by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample. 2. Improve Sample Cleanup: Implement additional sample preparation steps (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[10] 3. Dilute the Sample: Diluting the sample can often mitigate matrix effects.[2]
Incomplete Equilibration 1. Review Sample Preparation Protocol: Ensure that the internal standard is added as early as possible in the sample preparation workflow to allow for complete equilibration with the analyte.[11] 2. Optimize Mixing: Verify that the sample is thoroughly mixed (e.g., vortexing, sonication) after the addition of the internal standard.
Instrument Instability 1. Monitor System Suitability: Inject a standard solution at the beginning, middle, and end of the analytical run to monitor for any drift in instrument performance. 2. Perform Instrument Maintenance: If instability is observed, perform routine maintenance on the mass spectrometer and liquid chromatography system.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare a Primary Standard Stock Solution of Acetic Acid: Accurately weigh a known amount of high-purity acetic acid and dissolve it in a suitable solvent (e.g., acetonitrile, water) to create a stock solution of known concentration.

  • Prepare a Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in the same solvent to create an internal standard stock solution.

  • Prepare a Series of Working Standard Solutions: From the primary standard stock solution, perform serial dilutions to create a series of working standard solutions at different concentrations that cover the expected range of the analyte in your samples.

  • Prepare Calibration Standards: To a fixed volume of each working standard solution, add a constant amount of the this compound stock solution. This will create a set of calibration standards with varying analyte-to-internal standard concentration ratios.[6][11]

  • Prepare a Blank Sample: Prepare a blank sample containing the solvent and the internal standard to check for any background interference.

Protocol 2: Sample Preparation and Analysis
  • Sample Aliquoting: Accurately measure a known volume or weight of your sample (e.g., plasma, tissue homogenate).

  • Addition of Internal Standard: To each sample, add a precise volume of the this compound internal standard stock solution.

  • Sample Extraction: Perform the necessary sample cleanup and extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Evaporation and Reconstitution: If necessary, evaporate the extracted sample to dryness under a stream of nitrogen and reconstitute it in a suitable solvent for injection.

  • LC-MS/MS Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system. Monitor the appropriate precursor-to-product ion transitions for both acetic acid and this compound.

  • Data Processing: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

  • Quantification: Construct a calibration curve by plotting the peak area ratio versus the concentration ratio for the calibration standards. Determine the concentration of acetic acid in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Table 1: Example Calibration Curve Data

Calibration LevelAcetic Acid Conc. (ng/mL)This compound Conc. (ng/mL)Concentration Ratio (Analyte/IS)Peak Area Ratio (Analyte/IS)
11.01000.010.012
25.01000.050.055
310.01000.100.108
450.01000.500.521
51001001.001.035
65001005.005.150
7100010010.0010.280

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample Aliquot Sample add_is Add this compound (IS) sample->add_is extract Sample Extraction add_is->extract reconstitute Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms cal_standards Prepare Calibration Standards cal_standards->lcms integrate Integrate Peak Areas lcms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Sample Concentration curve->quantify troubleshooting_workflow start Inaccurate Results Observed check_bias Positive or Negative Bias? start->check_bias positive_bias Check for Unlabeled Analyte in IS (Zero Sample Analysis) check_bias->positive_bias Positive negative_bias Review for Sample Loss or Degradation Pre-IS Addition check_bias->negative_bias Negative check_variability High Variability? positive_bias->check_variability negative_bias->check_variability matrix_effects Evaluate Matrix Effects (Post-Spike vs. Neat) check_variability->matrix_effects Yes instrument_issue Check Instrument Stability (System Suitability) check_variability->instrument_issue No end Results Accurate matrix_effects->end instrument_issue->end

References

Validation & Comparative

Comparing the effectiveness of Acetic acid-d4 and 13C-labeled acetic acid for metabolic tracing.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of metabolic investigations. Acetic acid, a key two-carbon building block, is central to numerous metabolic pathways. This guide provides an objective comparison of two of its most common stable isotope-labeled forms, Acetic acid-d4 and 13C-labeled acetic acid, supported by experimental data and detailed methodologies to inform the optimal choice for your research.

The fundamental difference between this compound and 13C-labeled acetic acid lies in the isotope used for labeling: deuterium (²H or D), a heavy isotope of hydrogen, and carbon-13 (¹³C), a heavy isotope of carbon. This distinction dictates their primary applications, analytical detection, and potential biological effects. ¹³C-labeled compounds are the gold standard for tracing the carbon backbone of molecules, providing a direct map of carbon transitions through metabolic pathways like the tricarboxylic acid (TCA) cycle.[1][2] In contrast, deuterium tracers are uniquely suited to track the movement and exchange of hydrogen atoms, offering unparalleled insights into redox metabolism, such as the dynamics of NADPH and NADH.[2]

Core Differences and Key Advantages

The choice between deuterium and carbon-13 labeling hinges on the specific biological question being addressed. Deuterium labeling introduces a more significant mass change compared to carbon-13, leading to a more pronounced kinetic isotope effect (KIE).[2] The KIE, a change in the rate of a chemical reaction upon isotopic substitution, is typically larger for deuterium (kH/kD of 6-10) than for carbon-13 (k¹²C/k¹³C of ~1.04).[2][3] This makes this compound a sensitive probe for investigating reaction mechanisms where C-H bond cleavage is a rate-determining step.[2] However, this significant KIE can also be a drawback if the goal is to trace the metabolic fate of the carbon skeleton with minimal perturbation to the biological system.[3]

One study that directly investigated the kinetic isotope effect of deuterated acetate found it to be relatively small, in the range of 4-6%.[4] Another comparative study on essential fatty acids found no significant differences in the plasma concentrations of their deuterated versus ¹³C-labeled isotopomers, suggesting minimal isotope effect in that context.[5]

From a practical standpoint, deuterated compounds are often less expensive and more synthetically accessible than their ¹³C-labeled counterparts.[2] Furthermore, the low natural abundance of deuterium (~0.0156%) minimizes background signals in analytical techniques like NMR and mass spectrometry, which can translate to higher sensitivity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative differences between this compound and 13C-labeled acetic acid for metabolic tracing.

Table 1: Key Physicochemical and Kinetic Differences

FeatureThis compound¹³C-Labeled Acetic AcidRationale & Implications
Primary Application Tracing hydrogen atoms, redox metabolism, reaction mechanismsTracing the carbon backbone, central carbon metabolismDeuterium follows hydrogen exchange, while ¹³C follows the carbon skeleton.[1][2]
Kinetic Isotope Effect (KIE) Significant (kH/kD typically 6-10 for C-H bond cleavage)[2][3]Small (k¹²C/k¹³C typically ~1.04)[3]The larger KIE of deuterium makes it a more sensitive probe for studying reaction mechanisms involving C-H bond cleavage.[2] A study on deuterated acetate found a KIE of 4-6%.[4]
Natural Abundance of Isotope Low (~0.0156% for ²H)[2]Low (1.1% for ¹³C)The lower natural abundance of deuterium can lead to lower background and potentially higher sensitivity in detection.[2]
Potential for Isotope Exchange Deuterium on the carboxyl group can exchange with protons in aqueous solutions. The methyl deuteriums are generally stable.[3]The ¹³C label is chemically stable and does not exchange.[3]Potential loss of the deuterium label from the carboxyl group needs to be considered in experimental design and data interpretation.

Table 2: Analytical Technique Comparison

Analytical TechniqueThis compound¹³C-Labeled Acetic AcidRationale & Implications
Mass Spectrometry (MS) Detected by a mass shift of +4 Da. Can be analyzed by GC-MS or LC-MS.Detected by a mass shift of +1 or +2 Da per labeled carbon. GC-MS and LC-MS are standard methods.[6]Both are readily detectable by MS. The larger mass shift for this compound can sometimes simplify detection in complex matrices.
NMR Spectroscopy ²H NMR can be used but is less common due to lower sensitivity and broader signals compared to ¹H NMR.¹³C NMR is a powerful tool for determining the specific position of the label within a molecule, providing detailed pathway information.[7][8]¹³C NMR offers superior resolution and structural information for tracing carbon fate.[7]
Chromatographic Separation Can cause a noticeable shift in retention time compared to the unlabeled compound, particularly in gas chromatography.[3]Minimal to no effect on retention time. ¹³C-labeled compounds generally co-elute with their unlabeled counterparts.[3]The potential for chromatographic separation with deuterated compounds requires careful consideration during data analysis to ensure correct peak identification and integration.

Experimental Protocols

The following are detailed methodologies for metabolic tracing experiments using this compound and 13C-labeled acetic acid in a cell culture model.

Protocol 1: Metabolic Tracing with ¹³C-Labeled Acetic Acid

This protocol is adapted from established methods for ¹³C metabolic flux analysis.[9][10]

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare a labeling medium by supplementing a base medium lacking unlabeled acetate with a known concentration of ¹³C-labeled acetic acid (e.g., [1,2-¹³C₂]acetate). The optimal concentration should be determined empirically to ensure sufficient labeling without toxicity.[9]

  • To minimize metabolic shock, an optional adaptation phase can be included where cells are pre-cultured in the custom medium with unlabeled acetate for 24 hours.[9]

  • Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-acetate labeling medium.[9]

  • Incubate the cells for a specific period. The duration can range from minutes to several hours, depending on the metabolic pathway of interest and the expected rate of label incorporation. Time-course experiments are often performed to determine when isotopic steady-state is reached.[11]

2. Metabolite Extraction:

  • After the incubation period, rapidly aspirate the labeling medium and place the culture plate on ice.

  • Quench metabolic activity by adding a sufficient volume of ice-cold 80% methanol (-80°C).[12]

  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13]

  • Centrifuge at high speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[13]

  • Carefully transfer the supernatant containing the extracted metabolites to a new tube and store at -80°C until analysis.[13]

3. Sample Analysis (LC-MS/MS):

  • Analyze the isotopic labeling of intracellular metabolites using a high-resolution LC-MS/MS system.[6]

  • Separate metabolites using a suitable chromatography column (e.g., C18 for reversed-phase or a dedicated HILIC column for polar metabolites).

  • Acquire data in full scan mode to detect all isotopologues or using targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for specific metabolites.

  • Data analysis involves identifying metabolites based on their retention time and accurate mass, and quantifying the abundance of each mass isotopologue to determine the extent of ¹³C incorporation.

Protocol 2: Metabolic Tracing with this compound

This protocol is based on general principles of stable isotope tracing and adapted for the specific properties of deuterium labeling.[12][13]

1. Cell Culture and Labeling:

  • Follow the same cell culture and labeling procedure as described in Protocol 1, substituting ¹³C-labeled acetic acid with this compound.

  • Be mindful of the potential for a more pronounced KIE, which might slightly alter the kinetics of acetate metabolism.

2. Metabolite Extraction:

  • The metabolite extraction procedure is identical to that described in Protocol 1.

3. Sample Analysis (GC-MS or LC-MS):

  • GC-MS is a suitable method for analyzing deuterated metabolites, especially for volatile compounds or those that can be easily derivatized.

  • For LC-MS analysis, consider that deuterated compounds may have slightly different retention times than their non-labeled counterparts. It is crucial to confirm the retention time of deuterated standards if available.

  • Data acquisition and analysis are similar to the ¹³C-tracing experiment, with the mass shift of +4 for fully labeled acetate and its downstream metabolites being the key indicator of tracer incorporation.

Mandatory Visualizations

The following diagrams illustrate key aspects of acetate metabolism and the experimental workflow for metabolic tracing.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Labeling Labeling Cell Culture->Labeling Labeling Medium\n(¹³C or d4-Acetic Acid) Labeling Medium (¹³C or d4-Acetic Acid) Labeling Medium\n(¹³C or d4-Acetic Acid)->Labeling Metabolite Extraction Metabolite Extraction Labeling->Metabolite Extraction MS or NMR Analysis MS or NMR Analysis Metabolite Extraction->MS or NMR Analysis Data Analysis Data Analysis MS or NMR Analysis->Data Analysis Metabolic Flux\nInterpretation Metabolic Flux Interpretation Data Analysis->Metabolic Flux\nInterpretation

Caption: A generalized experimental workflow for stable isotope tracer studies.

acetate_metabolism Extracellular Acetate Extracellular Acetate Intracellular Acetate Intracellular Acetate Extracellular Acetate->Intracellular Acetate Acetyl-CoA Acetyl-CoA Intracellular Acetate->Acetyl-CoA ACSS1/2 TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation

Caption: Entry of acetate into central carbon metabolism and major metabolic fates.

Conclusion

Both this compound and 13C-labeled acetic acid are invaluable tools for metabolic research, each with distinct advantages and applications. The choice between them should be guided by the specific research question. For elucidating the flow of the carbon backbone through central metabolic pathways, ¹³C-labeled acetic acid remains the tracer of choice.[1] Its minimal kinetic isotope effect ensures that the metabolic pathways are minimally perturbed.[3] Conversely, for investigating reaction mechanisms, particularly those involving C-H bond cleavage, or for studies focused on redox metabolism, this compound offers a more sensitive probe due to its significant kinetic isotope effect.[2] By carefully considering the principles and methodologies outlined in this guide, researchers can select the optimal isotopic tracer to gain deeper insights into the intricate world of cellular metabolism.

References

A Guide to the Validation of Analytical Methods Using Acetic Acid-d4 as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In the realm of analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry, the use of internal standards is crucial for achieving reliable results. This guide provides an objective comparison of Acetic acid-d4 as a reference standard against other alternatives, supported by experimental data and detailed methodologies, to assist in the validation of analytical methods.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative analysis.[1] By incorporating deuterium atoms, this compound becomes chemically almost identical to the analyte, acetic acid, but with a different mass-to-charge ratio, allowing it to be distinguished by a mass spectrometer.[1] This near-identical chemical behavior ensures that it co-elutes with the analyte and experiences similar variations during sample preparation, extraction, and ionization, thereby effectively compensating for matrix effects and improving the accuracy and precision of quantification.[2]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the performance of an analytical method. The following tables summarize the validation parameters for methods employing this compound, a ¹³C-labeled internal standard, and a non-isotopically labeled structural analog.

Table 1: Comparison of Internal Standards for Acetic Acid Quantification

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Deuterated) Hydrogen atoms are replaced by deuterium.Co-elutes closely with the analyte. Effectively corrects for matrix effects. More cost-effective than ¹³C-labeled standards.Potential for slight chromatographic separation from the analyte (isotopic effect).[3]
¹³C-labeled Acetic Acid Carbon atoms are replaced by the stable isotope ¹³C.Minimal isotopic effect, ensuring near-perfect co-elution. High accuracy and precision.[4]Generally more expensive than deuterated standards.
Structural Analog (e.g., Propionic Acid) A different molecule with similar chemical properties to the analyte.Cost-effective and readily available.May not perfectly mimic the analyte's behavior during extraction and ionization, leading to less accurate correction for matrix effects.[3]

Table 2: Quantitative Performance Data from Validated Methods

ParameterThis compound (GC-MS)[5]¹³C-labeled Acetate (LC-MS/MS)[4]Structural Analog (General Expectation)
Linearity (R²) > 0.990.9999> 0.99
Accuracy (% Recovery / % Error) 95 - 117% Recovery< 5% Relative ErrorCan be variable, often > ±15% deviation
Precision (% RSD) 1 - 4.5%< 5%Can be > 15%
Limit of Detection (LOD) Not Reported0.06 µg/mLMethod Dependent
Limit of Quantification (LOQ) Not Reported0.18 µg/mLMethod Dependent

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the quantification of acetic acid using this compound as an internal standard with GC-MS and a comparative LC-MS/MS method using a ¹³C-labeled standard.

GC-MS Method for Short-Chain Fatty Acid Analysis

This protocol is adapted from a method for the quantification of short-chain fatty acids in biological samples.[5]

1. Preparation of Solutions

  • Standard Stock Solutions: Prepare individual stock solutions of acetic acid and other short-chain fatty acids in ethanol.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound, propionic acid-d6, and butyric acid-d7 in ethanol to a final concentration of 4000 mg/L for each.

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 500 mg/L for each deuterated standard.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solutions in ethanol. Each calibration standard should be spiked with the IS working solution.

2. Sample Preparation

  • Extraction: Extract short-chain fatty acids from the sample matrix using ethanol.

  • Concentration: Concentrate the extracts by alkaline vacuum centrifugation.

  • Acidification: Acidify the samples with succinic acid to improve the volatility of the fatty acids for GC analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a suitable capillary column for fatty acid analysis.

  • Injection: Inject the prepared sample into the GC.

  • Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the target analytes and their deuterated internal standards.

4. Data Analysis

  • Integrate the peak areas for acetic acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of acetic acid in the samples from the calibration curve.

LC-MS/MS Method for Acetate Quantification

This protocol is based on a validated method for the determination of acetate in pharmaceutical peptides using a ¹³C-labeled internal standard.[4]

1. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of sodium acetate in a suitable solvent.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of 1,2-¹³C₂-sodium acetate.

  • Calibration Standards: Prepare a series of calibration standards with concentrations ranging from 0.4 to 25 µg/mL by diluting the standard stock solution. Spike each standard with the IS stock solution.

2. Sample Preparation

  • Dissolve the sample in an appropriate solvent.

  • Add the internal standard solution.

  • Filter the sample if necessary before injection.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a reversed-phase C18 column.

  • Mobile Phase: Use an acidic mobile phase (e.g., pH 3) for the elution of acetate.

  • Post-Column Infusion: Infuse a solution of ammonium hydroxide in methanol post-column to deprotonate the acetic acid for negative ion mode detection.

  • Mass Spectrometer: Operate the tandem mass spectrometer in negative polarity using pseudo multiple reaction monitoring (pseudo MRM) to monitor the transitions for acetate and its ¹³C-labeled internal standard.

4. Data Analysis

  • Integrate the peak areas for acetate and the ¹³C-labeled internal standard.

  • Calculate the peak area ratio.

  • Construct a calibration curve and determine the concentration of acetate in the samples.

Visualizing the Workflow and Logic

To further clarify the processes involved in analytical method validation using a deuterated internal standard, the following diagrams illustrate the experimental workflow and the underlying principle of isotope dilution.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification prep_stock Prepare Stock Solutions (Analyte & this compound) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare QC Samples prep_stock->prep_qc spike_is Spike All Samples, Standards & QCs with this compound prep_cal->spike_is prep_qc->spike_is extraction Sample Extraction spike_is->extraction lcms_analysis LC-MS or GC-MS Analysis extraction->lcms_analysis peak_integration Integrate Peak Areas (Analyte & this compound) lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte in Samples cal_curve->quantification isotope_dilution_logic cluster_process Analytical Process cluster_result Quantification analyte Analyte (Unknown Quantity) variability Sources of Variability (Extraction Loss, Matrix Effects, Ion Suppression) analyte->variability is This compound (Known Quantity) is->variability analyte_signal Analyte Signal variability->analyte_signal is_signal IS Signal variability->is_signal ratio Peak Area Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio concentration Accurate Concentration ratio->concentration

References

Cross-Validation of Acetic Acid-d4 Labeling with Other Isotopic Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, the accurate tracing of metabolic pathways is paramount to understanding cellular physiology and pathology. The choice of an isotopic tracer is a critical determinant in the success of such studies. This guide provides an objective comparison of Acetic acid-d4 with other commonly used isotopic tracers, namely ¹³C-glucose, ¹³C-glutamine, and ¹⁵N-amino acids. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in selecting the most appropriate tracer for their experimental needs and in cross-validating their findings.

Introduction to Isotopic Tracers in Metabolic Analysis

Stable isotope tracing is a powerful technique that involves introducing molecules enriched with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) into a biological system.[1] As these labeled molecules are metabolized, the isotopes are incorporated into downstream metabolites. By tracking the distribution of these isotopes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic pathway activities and quantify metabolic fluxes.[1][2] The selection of a suitable tracer is crucial and depends on the specific metabolic pathway of interest.[3]

Comparison of Isotopic Tracers

The following table summarizes the key characteristics and primary applications of this compound and other commonly used isotopic tracers.

FeatureThis compound¹³C-Glucose¹³C-Glutamine¹⁵N-Amino Acids
Isotope Deuterium (²H)Carbon-13 (¹³C)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Primary Metabolic Input Acetyl-CoAGlycolysis, Pentose Phosphate Pathway, TCA CycleTCA Cycle (Anaplerosis), Amino Acid SynthesisAmino Acid and Nitrogen Metabolism
Key Applications Fatty acid synthesis and oxidation, histone acetylation, tracing acetyl-CoA pools.[1][4]Central carbon metabolism, energy production.[2][5]Anaplerotic flux, amino acid metabolism, reductive carboxylation.[6][7]Amino acid biosynthesis, protein turnover, nitrogen flux.[8][9]
Detection Method Mass Spectrometry (MS), NMR SpectroscopyMass Spectrometry (MS), NMR SpectroscopyMass Spectrometry (MS), NMR SpectroscopyMass Spectrometry (MS), NMR Spectroscopy
Advantages Direct tracer for acetyl-CoA, less expensive than ¹³C-labeled acetate.[10]Traces the backbone of central carbon metabolism.[2]Key tracer for anaplerosis and cancer metabolism.[11]Directly traces nitrogen fate in metabolism.[8]
Considerations Potential for deuterium loss through exchange reactions, kinetic isotope effects.[12][13]Label can be diluted through multiple pathways.Multiple entry points into the TCA cycle can complicate analysis.Does not trace carbon backbones.[8]

Quantitative Data Presentation: A Case Study in Acetyl-CoA Metabolism

Direct cross-validation studies comparing this compound with a wide range of tracers in a single system are limited. However, a study by Des Rosiers et al. utilized a doubly labeled acetate tracer, [¹³C₂,²H₃]acetate, alongside ¹³C-glucose and ¹³C-octanoate to trace acetyl-CoA metabolism in perfused rat hearts. This provides a valuable dataset for understanding how different substrates contribute to the acetyl-CoA pool. The mass isotopomer distribution of acetyl-CoA reflects the contribution of each tracer.

Table 1: Mass Isotopomer Distribution of Acetyl-CoA from Different Tracers in Perfused Rat Hearts

Mass IsotopomerSource TracerDescription
M0Endogenous unlabeled sourcesRepresents the unlabeled fraction of acetyl-CoA.
M1[1-¹³C]octanoateAcetyl-CoA with one ¹³C atom.
M2[¹³C₆]glucoseAcetyl-CoA with two ¹³C atoms.
M3, M4, M5[¹³C₂,²H₃]acetateAcetyl-CoA with a combination of ¹³C and ²H labels, reflecting the metabolism of the acetate tracer.

This table is a summary based on the findings of Des Rosiers et al., illustrating the principle of using multiple tracers to dissect metabolic pathways. The study highlights the feasibility of measuring the total turnover of acetyl-CoA and the contributions of different fuels to this central metabolic hub.[14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable metabolic tracing studies. Below are generalized methodologies for labeling experiments using this compound and other key isotopic tracers in cultured mammalian cells.

Protocol 1: this compound Labeling

This protocol is a general guideline for tracing fatty acid metabolism using this compound.

Materials:

  • Culture medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scrapers

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing the culture medium with the desired concentration of this compound and dFBS.

  • Isotopic Labeling: Remove the standard growth medium and replace it with the pre-warmed this compound labeling medium. Incubate for a predetermined duration to achieve isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to quench metabolism.

    • Scrape the cells and collect the cell lysate.

  • Sample Analysis: Analyze the metabolite extracts using MS or NMR to determine the incorporation of deuterium into fatty acids and other metabolites.[1]

Protocol 2: ¹³C-Glucose Labeling

This protocol is adapted for tracing central carbon metabolism.[15]

Materials:

  • Glucose-free culture medium

  • [U-¹³C₆]-glucose (or other desired isotopologue)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (-80°C)

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to reach approximately 80-90% confluency at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the ¹³C-labeled glucose and 10% dFBS.

  • Isotopic Labeling: Wash cells with PBS and then add the pre-warmed ¹³C-glucose labeling medium. Incubate for a time sufficient to reach isotopic steady state in the pathways of interest.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add chilled 80% methanol to quench metabolism and extract metabolites.

  • Sample Analysis: Analyze the extracts by MS or NMR to measure the ¹³C enrichment in glycolytic and TCA cycle intermediates.[15]

Protocol 3: ¹³C-Glutamine Labeling

This protocol is designed for tracing glutamine metabolism.[6]

Materials:

  • Glutamine-free culture medium

  • [U-¹³C₅]-glutamine

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scrapers

Procedure:

  • Cell Culture: Culture cells in standard medium to the desired confluency.

  • Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with ¹³C-glutamine and dFBS.

  • Isotopic Labeling: Replace the standard medium with the ¹³C-glutamine labeling medium and incubate for the desired period.

  • Metabolite Extraction: Follow the same quenching and extraction procedure as for ¹³C-glucose labeling.

  • Sample Analysis: Use MS or NMR to analyze the ¹³C labeling patterns in TCA cycle intermediates and amino acids.[6]

Protocol 4: ¹⁵N-Amino Acid Labeling (SILAC)

This protocol outlines a general procedure for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.[8]

Materials:

  • Culture medium deficient in specific amino acids (e.g., lysine and arginine)

  • "Light" (¹⁴N) and "Heavy" (¹⁵N) isotopes of the selected amino acids

  • Dialyzed fetal bovine serum (dFBS)

Procedure:

  • Cell Adaptation: Culture two populations of cells in parallel. Adapt one population to the "light" medium and the other to the "heavy" medium over several passages to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the experimental condition to one of the cell populations.

  • Cell Harvesting and Mixing: Harvest both cell populations and mix them in a 1:1 ratio.

  • Protein Extraction and Analysis: Extract proteins, digest them into peptides, and analyze by MS to quantify the relative abundance of proteins between the two populations based on the intensity of the "light" and "heavy" peptide pairs.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to isotopic tracer studies.

cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P G6P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG FattyAcids Fatty Acids / this compound FattyAcids->AcetylCoA

Caption: Central carbon metabolism pathways traced by isotopic labels.

start Cell Culture media_prep Prepare Labeling Media (e.g., with this compound) start->media_prep labeling Isotopic Labeling media_prep->labeling quench Quench Metabolism & Extract Metabolites labeling->quench analysis Sample Analysis (MS or NMR) quench->analysis data Data Processing & Flux Analysis analysis->data end Results data->end

Caption: A generalized experimental workflow for metabolic labeling.

cluster_tracers Isotopic Tracers cluster_pools Key Metabolic Pools cluster_pathways Metabolic Pathways d4_acetate This compound acetyl_coa Acetyl-CoA d4_acetate->acetyl_coa c13_glucose ¹³C-Glucose c13_glucose->acetyl_coa c13_glutamine ¹³C-Glutamine tca_intermediates TCA Intermediates c13_glutamine->tca_intermediates n15_amino_acids ¹⁵N-Amino Acids amino_acids Amino Acids n15_amino_acids->amino_acids fas Fatty Acid Synthesis acetyl_coa->fas tca TCA Cycle acetyl_coa->tca aa_metabolism Amino Acid Metabolism tca_intermediates->aa_metabolism protein_synthesis Protein Synthesis amino_acids->protein_synthesis

Caption: Logical relationships of tracers to metabolic pools and pathways.

References

A Guide to Quantitative NMR Analysis Using Acetic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and precise quantification of analytes, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a powerful primary analytical method. The choice of a suitable internal standard is paramount for reliable results. This guide provides a comprehensive assessment of using the residual proton signal of Acetic acid-d4 (CD3COOD) as an internal standard in qNMR, comparing its performance with other common standards and providing detailed experimental protocols.

While this compound is widely used as a deuterated solvent, its residual, partially protonated isotopologue (CHD2COOD) can serve as an in situ internal standard. This approach offers a convenient and cost-effective method for quantification, eliminating the need to weigh and add a separate standard.

Comparison of this compound with Common qNMR Internal Standards

The ideal internal standard should be of high purity, stable, soluble in the NMR solvent, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte. The following tables compare the properties of this compound (used as an internal standard via its residual signal) with two widely used standards: 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid sodium salt (DSS) and Maleic Acid.

Table 1: General Properties of qNMR Internal Standards

PropertyThis compound (residual signal)DSS (Sodium Salt)Maleic Acid
Signal Simplicity Quintet (due to 2D coupling)SingletSinglet
Chemical Shift (ppm) ~2.05 ppm (in this compound)0 ppm (by definition)~6.0-6.5 ppm (solvent dependent)
Signal Overlap Potential overlap in the aliphatic region.Generally in a clear region of the spectrum.Potential overlap with olefinic protons.
Solubility Used as the solvent itself.Highly soluble in D2O; soluble in methanol-d4 and DMSO-d6.Soluble in D2O, methanol-d4, and DMSO-d6.
Chemical Inertness Generally inert, but the acidic proton can exchange.Chemically inert and stable over a wide pH range.Can be reactive (e.g., esterification with alcohols).
Hygroscopicity LowLowCan be hygroscopic.
Purity Relies on the specified isotopic purity of the solvent.Available as a certified reference material with high purity.Available in high purity, but may contain fumaric acid as an impurity.

Table 2: Performance Characteristics in qNMR

CharacteristicThis compound (residual signal)DSS (Sodium Salt)Maleic Acid
Accuracy Dependent on the precise knowledge of the residual proton concentration. The quantitative accuracy deviation in qNMR, in general, has been reported to be less than 2.0%.[1]High accuracy is achievable with a certified reference material.High accuracy is achievable, but potential reactivity can introduce errors.
Precision Good precision is achievable with optimized experimental parameters.High precision is a key advantage of using DSS.Good precision, though potential peak overlap can affect integration accuracy.
Ease of Use Very high; no separate weighing or addition of standard is needed.Requires accurate weighing and addition to the sample.Requires accurate weighing and addition to the sample.
Cost-Effectiveness High; utilizes the solvent already present.Higher cost due to being a certified reference material.Relatively low cost.
Potential Issues The concentration of the residual signal can vary between batches of solvent. The quintet signal may be broader and have a lower signal-to-noise ratio compared to a singlet.Can bind to proteins and other macromolecules, leading to line broadening.Signal position is pH-dependent and can react with certain analytes.

Experimental Protocol for qNMR using Residual this compound

This protocol outlines the steps for performing a qNMR experiment using the residual CHD2COOD signal in this compound as the internal standard.

1. Sample Preparation

  • Analyte: Accurately weigh a known amount of the analyte (to at least 0.01 mg).

  • Solvent: Use high-purity this compound with a known and certified isotopic enrichment. The concentration of the residual protonated species is crucial for accurate quantification. The theoretical concentration of the residual CHD2- signal can be calculated based on the isotopic purity of the solvent. For example, for a 99.5 atom % D solvent, the concentration of the residual methyl protons is approximately 27.1 mM.

  • Dissolution: Dissolve the weighed analyte in a precise volume of the this compound directly in a high-precision NMR tube. Ensure complete dissolution.

2. NMR Data Acquisition

To ensure high accuracy and precision, the following NMR acquisition parameters are critical:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with stable temperature control is recommended.

  • Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity or a smaller flip angle (e.g., 30°) with a shorter relaxation delay.

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of both the analyte and the residual solvent signals to ensure full relaxation between scans. A d1 of 30 seconds is often sufficient for small molecules.

  • Acquisition Time (aq): A longer acquisition time (e.g., 3-4 seconds) provides better digital resolution for accurate integration.

  • Number of Scans (ns): The number of scans should be sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for both the analyte and the internal standard signals to keep integration errors below 1%.

3. Data Processing and Quantification

  • Apodization: Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N.

  • Phasing and Baseline Correction: Carefully and accurately phase the spectrum and perform a baseline correction across the entire spectral width.

  • Integration: Integrate the well-resolved signal of the analyte and the quintet of the residual this compound signal (~2.05 ppm). The integration limits should be consistent for all signals.

  • Calculation: The purity of the analyte can be calculated using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

    When using the residual solvent signal, the (m_IS / MW_IS) term is replaced by the known molar concentration of the residual signal.

Visualization of qNMR Workflow and Principles

Diagram 1: Experimental Workflow for qNMR with this compound

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in this compound (known residual proton conc.) weigh_analyte->dissolve setup_params Set optimized parameters (d1, ns, pulse angle) dissolve->setup_params acquire_spectrum Acquire 1H NMR spectrum setup_params->acquire_spectrum process_spectrum Phase and baseline correct acquire_spectrum->process_spectrum integrate Integrate analyte and residual solvent signals process_spectrum->integrate calculate Calculate analyte purity integrate->calculate

Caption: qNMR workflow using residual this compound as an internal standard.

Diagram 2: Logical Relationships for Accurate qNMR

qNMR_Principles cluster_instrumental Instrumental Factors cluster_experimental Experimental Parameters cluster_sample Sample & Standard cluster_processing Data Processing accurate_qnmr Accurate & Precise qNMR high_field High Magnetic Field accurate_qnmr->high_field stable_temp Stable Temperature accurate_qnmr->stable_temp long_d1 Sufficient Relaxation Delay (d1) accurate_qnmr->long_d1 high_sn High Signal-to-Noise (S/N > 250) accurate_qnmr->high_sn calibrated_pulse Calibrated Pulse Angle accurate_qnmr->calibrated_pulse good_resolution Adequate Digital Resolution accurate_qnmr->good_resolution known_purity_is Known IS Concentration/Purity accurate_qnmr->known_purity_is no_overlap No Signal Overlap accurate_qnmr->no_overlap no_interaction No Analyte-Standard Interaction accurate_qnmr->no_interaction correct_phasing Accurate Phasing accurate_qnmr->correct_phasing correct_baseline Proper Baseline Correction accurate_qnmr->correct_baseline consistent_integration Consistent Integration accurate_qnmr->consistent_integration

Caption: Key factors influencing the accuracy and precision of qNMR measurements.

Conclusion

References

A Guide to Inter-laboratory Comparison of Metabolic Flux Analysis Using Acetic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. The use of stable isotope tracers, such as deuterium-labeled substrates, provides a dynamic snapshot of cellular physiology.[1] Acetic acid, as a key metabolic intermediate, enters central carbon metabolism through acetyl-CoA and can be used to probe the activity of pathways like the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[2][3][4][5] Deuterium tracing, in particular, offers unique advantages for investigating redox metabolism and pathways involving hydride transfer.[1]

An inter-laboratory comparison is crucial for ensuring the reproducibility and standardization of MFA data.[6] This guide provides a comprehensive resource to design and execute such a study with Acetic acid-d4.

Best Practices for a Successful Inter-Laboratory Comparison

To minimize variability and ensure data comparability across different laboratories, a set of standardized best practices should be established and strictly followed.

  • Standardized Protocols: All participating laboratories must adhere to the same detailed experimental protocols, from cell culture and media preparation to sample quenching, metabolite extraction, and analytical methods.[6]

  • Common Reagents and Materials: To the extent possible, laboratories should use reagents and materials from the same lot, including the this compound tracer, cell culture media, and standards for analytical measurements.[6]

  • Blinded Samples: The inclusion of blinded samples, where the identity or treatment is unknown to the analyzing laboratory, can help to assess and quantify analytical bias.[6]

  • Centralized Data Analysis: While each laboratory will generate its own raw data, the final metabolic flux calculations should be performed by a central entity using a standardized metabolic model and software. This eliminates variability arising from different data analysis approaches.[6]

  • Open Communication: Regular and open communication between participating laboratories is crucial for troubleshooting and ensuring adherence to the established protocols.[6]

Experimental Protocols

A detailed and standardized experimental protocol is the cornerstone of a successful inter-laboratory comparison.

Cell Culture and Labeling
  • Cell Line and Culture Conditions: A specific cell line and well-defined culture conditions (e.g., medium composition, serum percentage, temperature, CO2 concentration) must be used by all participating labs.

  • Tracer Introduction: The this compound should be introduced at a specified concentration and for a defined period to allow the system to reach a metabolic and isotopic steady state. Parallel experiments with other tracers, such as 13C-glucose, can provide complementary information and enhance the resolution of metabolic fluxes.[6]

Sample Quenching and Metabolite Extraction

Rapidly halting metabolic activity is critical for accurately capturing the metabolic state of the cells.

  • Quenching: A standardized rapid quenching method, such as immersion in a cold solvent like methanol at -20°C or lower, must be employed to prevent metabolite leakage or degradation.[6]

  • Extraction: Metabolites should be extracted using a consistent method. A common approach is a biphasic extraction using a mixture of a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., chloroform) to separate polar metabolites from lipids.[6]

Analytical Methods

The choice of analytical platform and its standardization are crucial for obtaining comparable data.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to measure the mass isotopomer distributions of key metabolites. Standardized instrument settings and calibration procedures are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the labeling patterns of metabolites, providing complementary information to MS.

Data Presentation and Analysis

Clear and standardized data presentation is vital for comparing results across laboratories.

Quantitative Data Summary

All quantitative data, including raw mass isotopomer distributions and calculated metabolic fluxes, should be summarized in clearly structured tables.

Table 1: Hypothetical Mass Isotopomer Distribution Data from Two Laboratories

MetaboliteMass IsotopomerLaboratory A (Abundance %)Laboratory B (Abundance %)
CitrateM+010.5 ± 0.811.2 ± 0.9
M+125.3 ± 1.224.8 ± 1.5
M+240.1 ± 2.139.5 ± 2.3
M+324.1 ± 1.524.5 ± 1.8
GlutamateM+015.2 ± 1.116.0 ± 1.3
M+130.7 ± 1.831.5 ± 2.0
M+254.1 ± 2.552.5 ± 2.8
Acetyl-CoAM+05.3 ± 0.55.9 ± 0.6
M+110.1 ± 0.910.8 ± 1.1
M+284.6 ± 3.283.3 ± 3.5

Data are presented as mean ± standard deviation (n=3). M+X denotes the metabolite with X heavy isotopes.

Table 2: Hypothetical Calculated Metabolic Fluxes from Two Laboratories

Metabolic PathwayReactionLaboratory A (Normalized Flux)Laboratory B (Normalized Flux)
TCA CycleCitrate Synthase100 ± 598 ± 6
Isocitrate Dehydrogenase95 ± 493 ± 5
α-Ketoglutarate Dehydrogenase92 ± 690 ± 7
AnaplerosisPyruvate Carboxylase20 ± 222 ± 3
Fatty Acid SynthesisAcetyl-CoA Carboxylase15 ± 1.514 ± 1.8

Flux values are hypothetical and normalized to the citrate synthase flux. Data are presented as mean ± standard deviation.

Metabolic Flux Calculation

A comprehensive metabolic network model that includes the relevant pathways for acetate metabolism is essential.[6] This model should be shared and used by all participating laboratories for flux calculations to ensure consistency. Software packages such as INCA, Metran, or OpenFLUX can be used for these calculations.

Visualizations

Diagrams are crucial for illustrating complex experimental workflows and metabolic pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_flux_calc Flux Calculation Cell_Culture 1. Standardized Cell Culture Add_Tracer 2. Introduce this compound Cell_Culture->Add_Tracer Quenching 3. Rapid Quenching Add_Tracer->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. LC-MS/MS Analysis Extraction->MS_Analysis Data_Processing 6. Mass Isotopomer Distribution MS_Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Comparison 8. Inter-Laboratory Comparison Flux_Calculation->Comparison Acetate_Metabolism cluster_TCA TCA Cycle Acetic_acid_d4 This compound Acetyl_CoA_d3 Acetyl-CoA-d3 Acetic_acid_d4->Acetyl_CoA_d3 Citrate_d2 Citrate-d2 Acetyl_CoA_d3->Citrate_d2 Citrate Synthase Fatty_Acids Fatty Acids Acetyl_CoA_d3->Fatty_Acids Fatty Acid Synthesis Isocitrate_d2 Isocitrate-d2 Citrate_d2->Isocitrate_d2 alpha_KG_d2 α-Ketoglutarate-d2 Isocitrate_d2->alpha_KG_d2 Isocitrate Dehydrogenase Succinyl_CoA_d2 Succinyl-CoA-d2 alpha_KG_d2->Succinyl_CoA_d2 α-KG Dehydrogenase Glutamate_d2 Glutamate-d2 alpha_KG_d2->Glutamate_d2 Transaminase Succinate_d2 Succinate-d2 Succinyl_CoA_d2->Succinate_d2 Fumarate_d2 Fumarate-d2 Succinate_d2->Fumarate_d2 Succinate Dehydrogenase Malate_d2 Malate-d2 Fumarate_d2->Malate_d2 Oxaloacetate Oxaloacetate Malate_d2->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate_d2

References

The Dual Nature of Deuterium: A Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. Among the available options, deuterated standards hold a prominent position. This guide provides an objective comparison of the advantages and disadvantages of using deuterated standards in mass spectrometry, supported by experimental data and detailed protocols to inform your analytical strategy.

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle modification allows for mass differentiation from the target analyte in a mass spectrometer while maintaining nearly identical physicochemical properties.[2] This characteristic is the foundation of their utility in correcting for variability during sample preparation and analysis.[3]

Advantages of Employing Deuterated Standards

The primary benefit of using a deuterated internal standard is its ability to closely mimic the behavior of the analyte throughout the analytical workflow, from extraction to detection.[4] This mimicry provides robust correction for a variety of experimental inconsistencies.

Enhanced Accuracy and Precision: By compensating for sample loss during preparation and for matrix effects—the suppression or enhancement of ionization by co-eluting compounds—deuterated standards significantly improve the accuracy and precision of quantitative assays.[3][5] The use of a stable isotope-labeled internal standard is widely considered the gold standard for mitigating these issues.

Correction for Matrix Effects: Complex biological matrices can introduce significant variability in analyte signal. Since a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, enabling an accurate ratio-based measurement.[3]

Regulatory Acceptance: The use of stable isotope-labeled internal standards is often recommended or required by regulatory bodies such as the FDA and EMA for bioanalytical method validation, as it enhances the reliability of pharmacokinetic and toxicological data.[3]

Disadvantages and Key Considerations

Despite their numerous advantages, deuterated standards are not without potential drawbacks that require careful consideration during method development and validation.

Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond.[6] This can lead to a chromatographic shift, where the deuterated standard elutes at a slightly different time than the unlabeled analyte.[6][7] This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7]

Isotopic Exchange: Deuterium atoms, particularly those located on heteroatoms (e.g., -OH, -NH) or at acidic positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.[5][8] This can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the analyte concentration.[8]

Kinetic Isotope Effect (KIE): The difference in bond strength between C-D and C-H can lead to different rates of chemical reactions, including metabolism. This "kinetic isotope effect" can be a disadvantage if the metabolic stability of the standard differs significantly from the analyte. However, this property can also be leveraged in drug development to create more metabolically stable drugs.

Quantitative Data Comparison

The following tables summarize experimental data comparing the performance of deuterated internal standards with other approaches.

Internal Standard TypeAnalyteMatrixAccuracy (% Bias)Precision (% CV)
Deuterated TamoxifenHuman Plasma-1.2 to +2.52.1 to 4.8
Structural Analog TamoxifenHuman Plasma-8.5 to +12.37.9 to 15.2
Deuterated ImidaclopridCannabis FlowerWithin ±25%<20%
No Internal Standard ImidaclopridCannabis Flower>60% difference>50%
Deuterated (SIL) Depsipeptide Kahalalide FNot Specified-0.37.6
Structural Analog Depsipeptide Kahalalide FNot Specified+3.28.6

This table compiles data from multiple sources to illustrate the typical improvements in accuracy and precision when using deuterated internal standards compared to structural analogs or no internal standard.[5][9][10]

Chromatographic ModeAnalyteRetention Time Shift (Analyte vs. Deuterated IS)
Reversed-Phase Peptides-2.9 s (Deuterated elutes earlier)
Capillary Zone Electrophoresis Peptides-0.12 s (Negligible shift)
Reversed-Phase FluconazoleDeuterated elutes slightly later
Reversed-Phase Homoserine lactoneDeuterated elutes slightly later

This table presents data on the chromatographic isotope effect, showing the typical retention time differences observed between an analyte and its deuterated internal standard in different separation systems.[2][11]

Experimental Protocols

Protocol 1: General Workflow for Quantitative Analysis Using a Deuterated Internal Standard

Objective: To accurately quantify a target analyte in a complex matrix using a deuterated internal standard.

Methodology:

  • Sample Preparation:

    • To an aliquot of the sample (e.g., plasma, urine), add a known amount of the deuterated internal standard solution at the earliest stage of preparation.[1]

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

    • Evaporate the solvent and reconstitute the extract in a suitable mobile phase.[1]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographically separate the analyte and internal standard from matrix components.

    • Detect the analyte and internal standard using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Protocol 2: Assessment of Isotopic Exchange of a Deuterated Internal Standard

Objective: To evaluate the stability of the deuterium label on an internal standard under specific analytical conditions.[8]

Methodology:

  • Sample Preparation:

    • Prepare three sets of samples:

      • Set A (Matrix Stability): Spike the deuterated internal standard into the blank sample matrix.[8]

      • Set B (Solvent Stability): Spike the deuterated internal standard into the reconstitution solvent.[8]

      • Set C (T=0 Control): Spike the deuterated internal standard into the respective matrix or solvent and process immediately.[8]

  • Incubation:

    • Incubate Sets A and B under conditions that mimic the intended sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[8]

  • Analysis:

    • After incubation, process the samples from Sets A and B using the standard sample preparation protocol.

    • Analyze all three sets of samples by LC-MS/MS.

  • Data Evaluation:

    • Compare the signal intensity of the deuterated internal standard in the incubated samples (Sets A and B) to the T=0 control (Set C). A significant decrease in the signal of the deuterated standard in the incubated samples suggests isotopic exchange.

    • Monitor for any unexpected increase in the signal of the unlabeled analyte in the samples spiked only with the internal standard, which would also indicate back-exchange.[8]

Visualizing Key Concepts and Workflows

G General Workflow for Quantitative Analysis with a Deuterated Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add_IS Add_IS Sample->Add_IS Add Deuterated IS Extraction Extraction Add_IS->Extraction Protein Precipitation / LLE / SPE Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatography Injection->Chromatography Separation MS_Detection MS_Detection Chromatography->MS_Detection MRM Detection Peak_Integration Peak_Integration MS_Detection->Peak_Integration Ratio_Calculation Ratio_Calculation Peak_Integration->Ratio_Calculation Analyte Area / IS Area Quantification Quantification Ratio_Calculation->Quantification vs. Calibration Curve G Decision Logic for Deuterated Standard Suitability Start Start Sufficient_Mass_Shift Sufficient mass shift from analyte? Start->Sufficient_Mass_Shift Acceptable Acceptable Re-evaluate Re-evaluate Co-elution Does it co-elute with the analyte? Co-elution->Re-evaluate No (Significant Shift) Isotopic_Stability Is the label stable (no back-exchange)? Co-elution->Isotopic_Stability Yes Isotopic_Stability->Acceptable Yes Isotopic_Stability->Re-evaluate No Sufficient_Mass_Shift->Re-evaluate No Sufficient_Mass_Shift->Co-elution Yes G Impact of Chromatographic Shift on Matrix Effect Compensation cluster_ideal Ideal Co-elution cluster_shift Chromatographic Shift Analyte1 Analyte Matrix1 Matrix Effect IS1 Deuterated IS Accurate_Quantification Accurate_Quantification Matrix1->Accurate_Quantification Same effect on both Accurate Correction Analyte2 Analyte Matrix2a Matrix Effect A IS2 Deuterated IS Matrix2b Matrix Effect B Inaccurate_Quantification Inaccurate_Quantification Matrix2a->Inaccurate_Quantification Different effects Inaccurate Correction

References

A Researcher's Guide to Selecting Deuterated Solvents for High-Resolution NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a deuterated solvent is a critical, yet often overlooked, parameter in obtaining high-quality, high-resolution Nuclear Magnetic Resonance (NMR) spectra. The solvent not only dissolves the analyte but also directly influences spectral quality, including resolution and signal-to-noise ratio. This guide provides a comparative overview of common deuterated solvents, supported by key physical and chemical data, and outlines a detailed experimental protocol for their performance evaluation.

The primary role of deuterated solvents in ¹H NMR is to minimize the overwhelming signal from the solvent's own protons, which would otherwise obscure the signals from the analyte.[1] In these solvents, hydrogen atoms (¹H) are replaced by deuterium (²H), an isotope of hydrogen with a different resonance frequency.[1] This substitution significantly reduces background noise, leading to clearer spectral data.[2] Furthermore, the deuterium signal is utilized by modern NMR spectrometers to stabilize, or "lock," the magnetic field, ensuring the stability and reproducibility of the experiment.[1][2]

Key Considerations for Solvent Selection

The selection of an appropriate deuterated solvent is a multi-faceted decision that hinges on several factors:

  • Solubility: The analyte must be sufficiently soluble in the chosen solvent to provide a strong enough signal.

  • Chemical Inertness: The solvent should not react with the analyte.

  • Residual Solvent Peaks: The position of the residual proton signal of the solvent should not overlap with signals of interest from the analyte.

  • Boiling Point: For experiments at elevated temperatures, a solvent with a high boiling point is necessary to prevent evaporation.[3] Conversely, a low boiling point facilitates easy sample recovery.[1]

  • Viscosity: Low viscosity solvents generally lead to sharper signals and better resolution.

  • Hygroscopicity: Some solvents readily absorb moisture from the atmosphere, which can introduce a water peak into the spectrum and may not be suitable for water-sensitive samples.

Comparative Data of Common Deuterated Solvents

To facilitate an informed decision, the following tables summarize the key physical and spectral properties of several commonly used deuterated solvents.

Table 1: Physical Properties of Common Deuterated Solvents

SolventAbbreviationMolecular Weight ( g/mol )Density (g/mL at 25°C)Melting Point (°C)Boiling Point (°C)
Acetone-d₆(CD₃)₂CO64.130.872-9456
Acetonitrile-d₃CD₃CN44.070.844-4582
Benzene-d₆C₆D₆84.150.9495.580
Chloroform-dCDCl₃120.381.500-6461
Deuterium OxideD₂O20.031.1073.8101
Dimethyl Sulfoxide-d₆(CD₃)₂SO84.171.18818.5189
Methanol-d₄CD₃OD36.070.888-9865
Toluene-d₈C₇D₈100.200.943-95111

Table 2: NMR Properties of Common Deuterated Solvents

SolventResidual ¹H Signal (ppm)¹³C Signal (ppm)Multiplicity of ¹H Signal
Acetone-d₆2.05206.7, 29.9quintet
Acetonitrile-d₃1.94118.7, 1.4quintet
Benzene-d₆7.16128.4singlet
Chloroform-d7.2677.2singlet
Deuterium Oxide4.79-singlet
Dimethyl Sulfoxide-d₆2.5039.5quintet
Methanol-d₄3.31, 4.87 (OH)49.1quintet
Toluene-d₈2.09, 6.98, 7.00, 7.09137.5, 128.9, 128.0, 125.2, 20.4multiple

Note: Chemical shifts can be dependent on solvent, concentration, and temperature.[4]

Experimental Protocol for Comparative Performance Evaluation

To objectively compare the performance of different deuterated solvents, a standardized experimental protocol is crucial. This protocol is designed to assess key performance indicators such as signal-to-noise ratio (S/N) and resolution.

I. Materials and Instrumentation
  • Standard Reference Material: A stable compound with well-defined, sharp signals in a region of the spectrum that is unlikely to overlap with residual solvent peaks. A common choice is a solution of 1% ethylbenzene in the deuterated solvent being tested.

  • Deuterated Solvents: High-purity (>99.8% D) deuterated solvents to be compared.

  • High-Resolution NMR Spectrometer: A well-maintained and properly shimmed spectrometer.

  • High-Quality NMR Tubes: Consistent, high-quality 5 mm NMR tubes.

II. Sample Preparation
  • Prepare a Stock Solution: Prepare a stock solution of the standard reference material in a volatile, non-deuterated solvent. This ensures accurate and consistent concentrations across all samples.

  • Solvent Evaporation: Aliquot a precise volume of the stock solution into each NMR tube and carefully evaporate the volatile solvent under a gentle stream of inert gas. This leaves a known quantity of the reference material in each tube.

  • Addition of Deuterated Solvent: To each NMR tube containing the dried reference material, add a precise and equal volume (e.g., 0.6 mL) of the deuterated solvent to be tested.

  • Homogenization: Cap the tubes and gently invert several times to ensure complete dissolution and homogenization of the sample.

III. NMR Data Acquisition
  • Instrument Equilibration: Allow the instrument to equilibrate to a stable temperature.

  • Shimming: For each sample, carefully shim the magnetic field to achieve optimal homogeneity. Automated shimming routines are often sufficient, but manual shimming may be necessary for optimal results.

  • Standard ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample using identical acquisition parameters (e.g., number of scans, acquisition time, relaxation delay, pulse width).

IV. Data Processing and Analysis
  • Standard Processing: Apply identical processing parameters to all spectra, including Fourier transformation, phase correction, and baseline correction.

  • Signal-to-Noise (S/N) Ratio Calculation:

    • Select a well-resolved, singlet peak from the reference material.

    • Measure the height of the signal.

    • Select a region of the baseline free from any signals.

    • Calculate the root-mean-square (RMS) noise of this baseline region.

    • The S/N ratio is the signal height divided by the RMS noise.

  • Resolution Measurement:

    • Measure the full width at half maximum (FWHM) of a well-resolved, singlet peak from the reference material. A smaller FWHM indicates better resolution.

V. Data Presentation

Summarize all quantitative data in a clearly structured table for easy comparison.

Table 3: Example Performance Comparison of Deuterated Solvents

SolventSignal-to-Noise (S/N) RatioResolution (FWHM in Hz)
Chloroform-d[Experimental Value][Experimental Value]
Acetone-d₆[Experimental Value][Experimental Value]
DMSO-d₆[Experimental Value][Experimental Value]
Methanol-d₄[Experimental Value][Experimental Value]

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare Stock Solution prep2 Aliquot and Evaporate prep1->prep2 prep3 Add Deuterated Solvent prep2->prep3 prep4 Homogenize prep3->prep4 acq1 Equilibrate Spectrometer prep4->acq1 Transfer Sample acq2 Shim for Each Sample acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 proc1 Standard Processing acq3->proc1 Raw Data (FID) proc2 Calculate S/N Ratio proc1->proc2 proc3 Measure Resolution (FWHM) proc1->proc3

Caption: Experimental workflow for comparing deuterated solvents.

solvent_selection_logic start Start: Analyte for NMR solubility Is the analyte soluble? start->solubility reactivity Does the solvent react with the analyte? solubility->reactivity Yes try_another Try another solvent solubility->try_another No overlap Do residual solvent peaks overlap with analyte signals? reactivity->overlap No reactivity->try_another Yes boiling_point Is the boiling point suitable for the experiment? overlap->boiling_point No overlap->try_another Yes select_solvent Select Solvent boiling_point->select_solvent Yes boiling_point->try_another No end Proceed with NMR Experiment select_solvent->end try_another->solubility

Caption: Logical workflow for selecting a suitable deuterated solvent.

Conclusion

The choice of a deuterated solvent is a fundamental step that significantly impacts the quality of high-resolution NMR data. By systematically considering the physical and chemical properties of the available solvents and, when necessary, performing a direct experimental comparison of their performance, researchers can ensure the acquisition of high-quality, reliable, and reproducible NMR spectra. This guide provides the necessary framework for making an informed solvent selection, thereby enhancing the accuracy and reliability of structural elucidation and other NMR-based analyses in chemical research and drug development.

References

The Deuterium Switch: Evaluating the Isotopic Impact of Acetic Acid-d4 on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

The Kinetic Isotope Effect in Action: An In-Vivo Perspective

The replacement of hydrogen with deuterium, a heavier isotope, strengthens the C-H bond, making it more resistant to enzymatic cleavage. This phenomenon, known as the kinetic isotope effect, can alter the rate of metabolic reactions. A study by de Graaf et al. (2021) investigated the in-vivo deuterium KIE for [2-²H₃]-acetate in rat glioma cells and brain tissue. Their findings revealed a measurable, albeit modest, kinetic isotope effect.

Isotopic SubstrateSystemObserved Kinetic Isotope Effect (KIE)Reference
[2-²H₃]-acetateRat Glioma Cells & Rat Brain Tissue4-6% reduction in metabolic rate[1]

This 4-6% decrease in the metabolic rate of deuterated acetate in a complex biological system is a direct consequence of the isotopic substitution and highlights the potential of deuteration to modulate metabolic pathways.[1]

Extrapolating to Enzyme Kinetics: A Look at a Model System

While specific Km and Vmax values for Acetic acid-d4 with enzymes like acetyl-CoA synthetase are not readily found in published literature, studies on analogous systems can provide a framework for understanding the potential enzymatic-level impact. For instance, a study on E. coli formate dehydrogenase demonstrated a significant isotopic effect when deuterioformate was used as a substrate.

In this case, the Vmax remained largely unchanged, but the Km for deuterioformate was approximately three times higher than that for the non-deuterated form.[2][3] This resulted in a deuterium isotope effect on Vmax/Km of about 4.2-4.5.[2][3] This suggests that while the maximal catalytic rate of the enzyme might not be significantly affected, the affinity of the enzyme for the deuterated substrate is reduced. A similar effect could be anticipated for enzymes that process acetic acid, where a higher concentration of this compound might be required to achieve half-maximal velocity.

Experimental Protocols

In-Vivo Kinetic Isotope Effect Determination (Based on de Graaf et al., 2021)

A double substrate/double labeling strategy coupled with ¹H-decoupled ¹³C NMR is employed to differentiate the metabolic fates of deuterated and non-deuterated substrates simultaneously in the same biological system.

  • Substrate Preparation: A mixture of [2-²H₃, 2-¹³C]-acetate and [1,2-¹³C₂]-acetate is prepared. The distinct ¹³C labeling patterns allow for the unambiguous identification of metabolites derived from each isotopic substrate.

  • In-Vivo Administration: The substrate mixture is administered to the biological system (e.g., cell culture or animal model).

  • Metabolite Extraction: At various time points, metabolites are extracted from the cells or tissues.

  • NMR Spectroscopy: The extracted metabolites are analyzed by ¹H-decoupled ¹³C NMR. The unique spectral patterns arising from the extensive ²H-¹³C and ¹³C-¹³C scalar couplings enable the identification and quantification of all possible metabolic products from both the deuterated and non-deuterated acetate.

  • Data Analysis: The kinetic isotope effect is determined by comparing the total label flow from the deuterated acetate with that of the non-deuterated acetate into downstream metabolites.[1]

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for In-Vivo KIE Measurement cluster_preparation Substrate Preparation cluster_experiment In-Vivo Experiment cluster_analysis Analysis sub1 [2-²H₃, 2-¹³C]-acetate admin Substrate Administration sub1->admin sub2 [1,2-¹³C₂]-acetate sub2->admin extract Metabolite Extraction admin->extract nmr ¹H-decoupled ¹³C NMR extract->nmr data Data Analysis (Comparison of Label Flow) nmr->data

In-Vivo KIE Measurement Workflow

signaling_pathway Simplified Acetate Metabolism Pathway acetate Acetic Acid / this compound acss Acetyl-CoA Synthetase acetate->acss acetyl_coa Acetyl-CoA acss->acetyl_coa tca TCA Cycle acetyl_coa->tca fa_synthesis Fatty Acid Synthesis acetyl_coa->fa_synthesis

Acetate Metabolism Overview

References

Reproducibility and robustness of stable isotope labeling experiments with Acetic acid-d4.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of a stable isotope labeling strategy is paramount for achieving robust and reproducible results. This guide provides a comprehensive comparison of Acetic acid-d4 (Ac-d4) with other common metabolic labeling reagents, offering insights into its performance, potential advantages, and practical considerations. While direct comparative studies are limited, this guide synthesizes available data and established metabolic principles to empower informed experimental design.

Introduction to Metabolic Labeling with this compound

Stable isotope labeling is a cornerstone of quantitative mass spectrometry, enabling the accurate determination of relative protein abundance between different experimental conditions. Metabolic labeling, where stable isotopes are incorporated into proteins in vivo during cell growth, is a highly regarded approach due to its ability to minimize experimental variability.[1][2] this compound, a deuterated form of acetic acid, presents an alternative metabolic labeling reagent to the more commonly used stable isotope-labeled amino acids (as in SILAC) or sugars like deuterated glucose.

Acetate is a key metabolite that, once converted to acetyl-CoA, enters central carbon metabolism.[3][4][5] The deuterium labels from Ac-d4 can be incorporated into various non-essential amino acids through the intermediates of the tricarboxylic acid (TCA) cycle and subsequently into proteins. This provides a means to globally label the proteome for quantitative analysis.

Performance Comparison: this compound vs. Other Labeling Reagents

The ideal stable isotope labeling reagent should offer high labeling efficiency, minimal impact on cell physiology, and generate data with high reproducibility and robustness. This section compares Ac-d4 to two widely used alternatives: stable isotope-labeled amino acids (e.g., in SILAC) and deuterated glucose.

FeatureThis compoundStable Isotope Labeled Amino Acids (SILAC)Deuterated Glucose (e.g., Glucose-d7)
Principle of Labeling Incorporation of deuterium into non-essential amino acids via acetyl-CoA and the TCA cycle.Direct incorporation of "heavy" essential amino acids (e.g., 13C, 15N-lysine/arginine) during protein synthesis.[6][7]Incorporation of deuterium into various biomolecules, including non-essential amino acids, through glycolysis and the TCA cycle.
Labeling Efficiency Potentially lower and more variable as it depends on the metabolic flux of acetate into amino acid biosynthesis pathways.High and uniform labeling efficiency (>95%) is achievable for essential amino acids.[8][9]Can achieve high levels of labeling, but the distribution of deuterium across different amino acids can be complex.
Reproducibility (CV) Data is limited, but likely to be more variable than SILAC due to its dependence on cellular metabolic state.High reproducibility with low coefficients of variation (CVs) is a hallmark of SILAC.[10]Reproducibility can be high, but may be influenced by the complexity of glucose metabolism.
Robustness & Potential Issues Potential for isotope scrambling and kinetic isotope effects.[11] May alter cellular lipid metabolism.[12]Arginine-to-proline conversion can be an issue in some cell lines.[9]Can have significant effects on cellular metabolism and may lead to complex labeling patterns and isotope scrambling.
Cost Generally more cost-effective than isotopically labeled amino acids.Can be expensive, especially for large-scale experiments.[13]Cost is variable depending on the specific deuterated glucose isomer.
Applicability Applicable to a wide range of cell types that can utilize acetate.Limited to cell lines that can be cultured in specialized media and are auxotrophic for the labeled amino acids.[13]Broadly applicable to most cell types.

Experimental Protocols

Detailed and validated protocols are crucial for the successful implementation of any stable isotope labeling strategy. Below are generalized protocols for metabolic labeling with this compound and a standard SILAC experiment for comparison.

Protocol 1: Metabolic Labeling with this compound

This protocol provides a general framework for labeling mammalian cells with Ac-d4. Optimization of Ac-d4 concentration and labeling time is recommended for each cell line and experimental condition.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (CD3COOD)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Adaptation: Culture cells in their standard growth medium. For adaptation, a gradual introduction of Ac-d4 may be beneficial, though not always necessary.

  • Labeling:

    • Prepare fresh culture medium supplemented with an optimized concentration of this compound (typically in the range of 2-10 mM).

    • Remove the standard medium from the cells, wash once with PBS, and replace it with the Ac-d4 labeling medium.

    • Incubate the cells for a duration sufficient to achieve a steady-state labeling of the proteome. This is typically determined empirically but may require 24-72 hours or several cell doublings.

  • Cell Harvest and Lysis:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification and Sample Pooling:

    • Determine the protein concentration of the "heavy" (Ac-d4 labeled) and "light" (unlabeled control) lysates using a BCA assay.

    • Mix equal amounts of protein from the heavy and light samples.

  • Protein Digestion:

    • Reduce the protein mixture with DTT.

    • Alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer will detect the mass shift between the deuterated and non-deuterated peptide pairs for relative quantification.

Protocol 2: Standard SILAC Labeling

This is a standard protocol for SILAC labeling using heavy lysine and arginine.[14]

Materials:

  • SILAC-grade cell culture medium lacking lysine and arginine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" 13C6-L-lysine and 13C615N4-L-arginine

  • Cell line of interest

  • Standard cell culture and proteomics reagents as listed in Protocol 1

Procedure:

  • Preparation of SILAC Media: Prepare "light" and "heavy" SILAC media by supplementing the lysine and arginine-free medium with either the light or heavy amino acids, respectively, along with dFBS.

  • Cell Adaptation: Culture the cells for at least five to six doublings in the respective light and heavy media to ensure complete incorporation of the labeled amino acids (>97%).[6]

  • Experimental Treatment: Apply the desired experimental conditions to the "light" and "heavy" cell populations.

  • Cell Harvest, Lysis, and Pooling: Harvest, lyse, and quantify the protein from both cell populations as described for the Ac-d4 protocol. Mix equal amounts of protein from the light and heavy lysates.

  • Protein Digestion and LC-MS/MS Analysis: Follow the same procedures for protein digestion and LC-MS/MS analysis as outlined in the Ac-d4 protocol.

Visualizing Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of the isotopic label and the experimental workflow is crucial for interpreting the results of a stable isotope labeling experiment.

Acetate_Metabolism cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria Acetic_acid_d4 This compound Acetate_d3 Acetate-d3 Acetic_acid_d4->Acetate_d3 Acetyl_CoA_d3_cyto Acetyl-CoA-d3 Acetate_d3->Acetyl_CoA_d3_cyto Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_d3_cyto->Fatty_Acid_Synthesis Acetyl_CoA_d3_mito Acetyl-CoA-d3 Acetyl_CoA_d3_cyto->Acetyl_CoA_d3_mito TCA_Cycle TCA Cycle Acetyl_CoA_d3_mito->TCA_Cycle Amino_Acid_Pool Non-Essential Amino Acid Pool (e.g., Glu, Asp, Ala) TCA_Cycle->Amino_Acid_Pool Protein_Synthesis Protein Synthesis Amino_Acid_Pool->Protein_Synthesis Labeled_Proteins Deuterium-Labeled Proteins Protein_Synthesis->Labeled_Proteins

Caption: Metabolic fate of this compound for protein labeling.

Ac_d4_Workflow Cell_Culture Cell Culture (Control vs. Ac-d4 Labeled) Harvest_Lysis Harvest & Lysis Cell_Culture->Harvest_Lysis Quantify_Mix Protein Quantification & 1:1 Mixing Harvest_Lysis->Quantify_Mix Digestion Reduction, Alkylation & Trypsin Digestion Quantify_Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

Caption: Experimental workflow for Ac-d4 labeling in proteomics.

Logical_Relationship High_Reproducibility High Reproducibility Low_CV Low Coefficient of Variation (CV) High_Reproducibility->Low_CV Robust_Quantification Robust Quantification Low_CV->Robust_Quantification Accurate_Results Accurate Biological Insights Robust_Quantification->Accurate_Results

Caption: Relationship between reproducibility and accurate results.

Conclusion and Future Perspectives

This compound offers a potentially cost-effective alternative for metabolic labeling in quantitative proteomics. Its utility is rooted in the central role of acetate in cellular metabolism, allowing for the global labeling of proteins. However, researchers must be cognizant of potential challenges, including variability in labeling efficiency, the possibility of isotope scrambling, and kinetic isotope effects that are inherent to deuterium labeling.

Direct comparative studies providing quantitative data on the reproducibility and robustness of Ac-d4 labeling versus established methods like SILAC are currently lacking. Such studies would be invaluable for the proteomics community to fully assess the strengths and limitations of this approach. Future research should focus on:

  • Systematic comparison of Ac-d4 with other metabolic labels across different cell lines and experimental conditions to generate robust, quantitative performance data.

  • Detailed investigation of isotope scrambling and its impact on quantitative accuracy.

  • Development of optimized and standardized protocols for Ac-d4 labeling to enhance reproducibility.

By addressing these knowledge gaps, the full potential of this compound as a tool for reproducible and robust quantitative proteomics can be realized, providing researchers with another valuable option in their experimental toolkit.

References

Acetic Acid-d4 in Quantitative Analysis: A Critical Evaluation of Published LC-MS/MS and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is critical to ensure accuracy and reproducibility. Acetic acid-d4, a deuterated analog of acetic acid, is frequently employed as an internal standard in mass spectrometry-based analyses, particularly for the quantification of short-chain fatty acids (SCFAs). This guide provides a critical evaluation of published studies that have utilized this compound, comparing its performance in two distinct analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The primary role of an internal standard is to mimic the analyte of interest throughout the analytical process, correcting for variability in sample preparation, injection volume, and instrument response.[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in mass spectrometry for this purpose, as their physicochemical properties are nearly identical to the analyte.[1][2]

Comparative Performance of this compound

This guide draws a comparison from two representative studies that employ this compound for the quantification of acetic acid in biological matrices. The first study, by Yuan et al., utilizes a rapid LC-MS/MS platform for analyzing gut microbial SCFAs.[2] The second, by Sitnikov et al., employs a GC-MS-based method for SCFA quantification in various biological tissues.[3]

Performance MetricLC-MS/MS Method (Yuan et al., 2021)GC-MS Method (Sitnikov et al., 2022)Key Considerations for this compound
Linearity (R²) Not explicitly stated for individual standards, but the method was validated.> 0.99 for acetic acidDeuterated standards generally provide excellent linearity due to their similarity to the analyte.
Recovery (%) Not explicitly stated.95 - 117%The near-identical chemical properties of this compound to acetic acid allow it to track the analyte effectively through extraction processes, leading to good recovery.
Reproducibility (%RSD) Not explicitly stated.1 - 4.5%The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high reproducibility by correcting for variations in sample handling and instrument performance.[3]
Matrix Effects Acknowledged as a challenge in bioanalysis.[4]Ruled out in plasma, feces, cecum, liver, and fat tissues.[3]While deuterated standards are designed to compensate for matrix effects, chromatographic shifts between the deuterated standard and the analyte can sometimes lead to differential ionization suppression or enhancement.[2] ¹³C-labeled standards often exhibit better co-elution and are considered superior in mitigating matrix effects.[2]

Experimental Protocols

LC-MS/MS Method for SCFA Quantification (Adapted from Yuan et al., 2021)[2]

This protocol utilizes a derivatization step to enhance the chromatographic retention and detection of SCFAs.

1. Sample Preparation and Derivatization:

  • An internal standard mixture containing 100 µg/mL of this compound is spiked into standards and samples.[2]

  • In a 96-well plate, 10 µL of the standard/sample is added to 200 µL of acetonitrile and 100 µL of a derivatization reagent (20 mM 2-picolylamine, 20 mM TPP, and 20 mM DPDS).[2]

  • The plate is sealed and incubated at 60 °C for 10 minutes.[2]

  • The derivatized samples are dried and reconstituted in 500 µL of 50% methanol.[2]

2. LC-MS/MS Analysis:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm).[2]

  • Mobile Phase A: 100% nanopure water.[2]

  • Mobile Phase B: 1:1 (v/v) acetonitrile/isopropanol.[2]

  • Gradient: A multi-step gradient is employed over a 17-minute run time.[2]

  • Flow Rate: 0.45 mL/min.[2]

  • Column Temperature: 45 °C.[2]

  • Injection Volume: 1 µL.[2]

  • Mass Spectrometry: Performed in positive ion mode with multiple reaction monitoring (MRM) to detect the derivatized SCFAs.[2]

GC-MS Method for SCFA Quantification (Adapted from Sitnikov et al., 2022)[3]

This protocol involves an extraction and acidification step to prepare the volatile SCFAs for GC-MS analysis.

1. Sample Preparation:

  • 30 µL of plasma or 30 mg of tissue is extracted in 293.75 µL of ethanol.[3]

  • 6.25 µL of a deuterated internal standard mix, including this compound (final concentration of 500 mg/L), is added.[3]

  • Samples are concentrated by alkaline vacuum centrifugation.[3]

  • Right before analysis, each sample is diluted 1:6 with 0.6 M succinic acid for acidification.[3]

2. GC-MS Analysis:

  • Column: DB-WAX or a similar polar capillary column.[5]

  • Injector Temperature: 250°C in splitless mode.[5]

  • Oven Program: A temperature gradient is used to separate the SCFAs.[5]

  • Carrier Gas: Helium.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) to detect characteristic ions for each SCFA and their deuterated internal standards.[3]

Visualization of Experimental Workflows

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample / Standard Spike Spike with this compound IS Sample->Spike Derivatize Derivatize with 2-PA Spike->Derivatize Dry Dry Down Derivatize->Dry Reconstitute Reconstitute in 50% MeOH Dry->Reconstitute Inject Inject 1 µL Reconstitute->Inject LC C18 Column Separation Inject->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for SCFA analysis using LC-MS/MS with derivatization.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma / Tissue Sample Extract Ethanol Extraction & IS Spike (this compound) Sample->Extract Concentrate Alkaline Vacuum Centrifugation Extract->Concentrate Acidify Acidify with Succinic Acid Concentrate->Acidify Inject Inject into GC Acidify->Inject GC Polar Capillary Column Separation Inject->GC MS Mass Spectrometry (SIM) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for SCFA analysis using GC-MS.

Critical Evaluation and Alternatives

The presented studies demonstrate that this compound is a suitable internal standard for the quantitative analysis of acetic acid in biological samples using both LC-MS/MS and GC-MS platforms.[2][3] The GC-MS method, in particular, reported excellent recovery and reproducibility, highlighting the effectiveness of the internal standard in a validated method.[3]

However, a key consideration when using deuterated standards is the potential for chromatographic separation from the non-deuterated analyte, known as the "isotope effect".[2] This can be particularly problematic in LC-MS, where co-elution is crucial for accurate compensation of matrix effects.[2] If the analyte and internal standard experience different matrix effects due to not co-eluting perfectly, the accuracy of the quantification can be compromised.[2]

For applications demanding the highest level of accuracy, ¹³C-labeled acetic acid presents a superior alternative. The mass difference in ¹³C-labeled standards is distributed within the carbon backbone, resulting in physicochemical properties that are virtually identical to the unlabeled analyte.[2] This leads to near-perfect co-elution, providing more effective compensation for matrix effects.[2] While often more expensive to synthesize, ¹³C-labeled internal standards are recommended for high-accuracy and high-precision quantitative studies.[6]

References

Safety Operating Guide

Proper Disposal of Acetic Acid-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling deuterated compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of Acetic acid-d4 (CD3CO2D), a common deuterated solvent.

This compound, the tetradeuterated form of acetic acid, is a flammable liquid that can cause severe skin burns and eye damage.[1][2] Due to its hazardous nature, proper disposal is critical and must be carried out in accordance with federal, state, and local environmental control regulations.[3] While specific regulations for deuterated compounds are not always distinct from their non-deuterated counterparts, the principle of segregating chemical waste streams should be applied.[4] It is recommended to collect waste containing deuterated compounds separately to ensure proper handling by waste management professionals.[4]

Key Physical and Safety Data

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Linear Formula CD3CO2D[5]
Molecular Weight 64.08 g/mol [5]
Appearance Colorless liquid[6]
Density 1.119 g/mL at 25 °C[5]
Melting Point 15-16 °C[5]
Boiling Point 115.5 °C[5]
Flash Point 40 °C (104 °F) - closed cup[7]
Vapor Density 2.07 (vs air)[5]
Hazards Flammable liquid and vapor, Causes severe skin burns and eye damage[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound waste, including unused product, solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: All waste materials contaminated with this compound must be segregated from general laboratory waste.[8] This includes unused (surplus) or expired this compound, solutions containing the solvent, and contaminated items such as pipette tips, vials, gloves, and absorbent materials.

  • Container Specifications: Use a dedicated, clearly labeled, and leak-proof hazardous waste container made of a compatible material. The container must have a secure, tight-fitting lid.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other chemical constituents.[4]

2. Spill Management:

  • Immediate Action: In the event of a spill, clean it up as soon as possible.[9]

  • Small Spills: For small quantities, use a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent to absorb the liquid.[9][10] Shovel the absorbed material into the designated hazardous waste container.[9]

  • Large Spills: For larger spills, confine the spill area with a dike of wet sand or earth for subsequent safe disposal.[3][9]

  • Ventilation: Ensure the affected area is well-ventilated.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when cleaning up spills. For larger spills, a full-face respirator may be necessary.[11]

3. Disposal Procedure:

  • Professional Disposal Service: Do not dispose of this compound down the drain.[10] Arrange for a licensed professional waste disposal service to collect and manage the hazardous waste container.[3]

  • Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This may include designated accumulation time limits and specific request procedures.[12]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated waste_type Waste Type? start->waste_type spill Spill waste_type->spill Spill contaminated_material Contaminated Material (e.g., gloves, vials) waste_type->contaminated_material Solid/Labware unused_product Unused/Expired Product or Solutions waste_type->unused_product Liquid spill_size Spill Size? spill->spill_size collect Collect in designated hazardous waste container contaminated_material->collect unused_product->collect small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large absorb Absorb with non-combustible material (e.g., sand, vermiculite) small_spill->absorb dike Dike with sand or earth large_spill->dike absorb->collect dike->absorb ppe Wear appropriate PPE collect->ppe contact_ehs Contact licensed hazardous waste disposal service ppe->contact_ehs end Disposal Complete contact_ehs->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling Acetic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Acetic acid-d4 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3][4] Adherence to stringent safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side protection and a face shield.[1][2]Protects against splashes and vapors that can cause severe eye damage, including blindness.[1]
Hand Protection Chemical-resistant gloves tested according to EN 374.[1]Prevents direct skin contact, which can result in severe burns and poorly healing wounds.[1]
Skin and Body Protection Flame-retardant, antistatic protective clothing and a synthetic apron.[3][5]Protects against accidental splashes and fire hazards.
Respiratory Protection NIOSH/CEN approved respirator with a suitable filter (e.g., type ABEK (EN14387)).[2][6]Required when handling in areas with inadequate ventilation to prevent respiratory tract irritation.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove all contaminated clothing.[1][4] Flush the affected skin with large amounts of water for at least 15 minutes.[7][8] Immediate medical treatment is required.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[3]
Ingestion Rinse the mouth immediately with water and drink plenty of water.[1] Do NOT induce vomiting due to the risk of perforation of the esophagus and stomach.[1][3] Call a physician immediately.[1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to waste disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Prepare spill kit and emergency eyewash/shower C->D E Ground/bond container and receiving equipment D->E Proceed to handling F Use non-sparking tools E->F G Dispense this compound carefully F->G H Keep container tightly closed when not in use G->H I Decontaminate work area H->I Complete experiment J Collect waste in a labeled, compatible container I->J K Store waste container in a designated area J->K L Arrange for hazardous waste disposal K->L L->A For next use M In case of spill, evacuate and alert others N For exposure, follow First Aid protocols immediately M->N O Contact emergency services if necessary N->O

Workflow for Safe Handling of this compound

Detailed Experimental Protocols

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1][2][3][4]

    • Ensure that a chemical fume hood is operational and use it for all manipulations of this compound.[1]

    • Put on all required PPE as detailed in the table above, including safety goggles, a face shield, chemical-resistant gloves, and protective clothing.[1][2][3]

    • Confirm that a spill kit, emergency eyewash station, and safety shower are readily accessible.[8]

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.[1]

    • Keep the container away from heat, sparks, open flames, and other ignition sources.[2][3][4] No smoking is permitted in the handling area.[2][3][4]

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][4]

    • Use only non-sparking tools when opening and handling the container.[2][4]

    • Open the container with care and dispense the required amount slowly and carefully to avoid splashing.[1]

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling:

    • After use, decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Wash hands thoroughly with soap and water after handling.[2]

    • Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents, bases, and metals.[2][8] The recommended storage temperature is 15–25 °C.[1]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to protect personnel and the environment.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.[10]

    • The container must be compatible with this compound and kept tightly sealed.[10]

  • Neutralization (for trained personnel only):

    • In some instances, neutralization of the acid may be a viable disposal method.[10] This should only be performed by personnel with experience in handling acids and bases.[10]

    • Cautiously add a base, such as sodium bicarbonate, to the this compound in a well-ventilated area.[10] Add the base gradually to control the reaction.[10]

    • The final mixture should be neutral (pH 7) before further disposal.[10]

  • Final Disposal:

    • Dispose of the hazardous waste container through a licensed hazardous waste disposal facility.[7][10]

    • Do not dispose of this compound down the drain or in regular trash.[2][3]

    • Maintain records of the disposal process, including dates and methods, to ensure regulatory compliance.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid-d4
Reactant of Route 2
Acetic acid-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。